Product packaging for 3-benzoyl-7-hydroxy-2H-chromen-2-one(Cat. No.:CAS No. 19088-67-6)

3-benzoyl-7-hydroxy-2H-chromen-2-one

Katalognummer: B174317
CAS-Nummer: 19088-67-6
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: UWQPLMCCTUJLSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-benzoyl-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O4 B174317 3-benzoyl-7-hydroxy-2H-chromen-2-one CAS No. 19088-67-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-benzoyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPLMCCTUJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419943
Record name 3-benzoyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19088-67-6
Record name 3-benzoyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in biomedical research. This document collates available data on its fundamental chemical and physical characteristics, spectral properties, and biological activities. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further research and characterization of this compound. The guide also visualizes the key signaling pathways in which this molecule is implicated, offering a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 3-benzoyl-7-hydroxycoumarin, is a polycyclic aromatic compound belonging to the coumarin family. Its structure features a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the 2H-chromen-2-one core. These substitutions significantly influence its electronic distribution and, consequently, its chemical and biological properties.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀O₄PubChem
Molecular Weight 266.25 g/mol PubChem[1]
CAS Number 19088-67-6Benchchem[2]
XLogP3 3.1PubChem[1]
Polar Surface Area (PSA) 63.6 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Table 2: Experimental Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Not availableData for the isomeric 3-(2-Benzoyl)-7-hydroxycoumarin is reported as 302 °C. However, this may not be representative.[3]
Solubility DMF: solubleQuantitative solubility data in common solvents is not readily available.[3]
pKa (7-hydroxyl group) Not availableThe pKa of the parent 7-hydroxycoumarin is approximately 7.8. The electron-withdrawing benzoyl group at the 3-position is expected to decrease this value, making it more acidic.

Spectral Properties

The extended π-system of this compound gives rise to distinct spectral properties, particularly in the ultraviolet-visible region, and it is known to be fluorescent.

Table 3: Spectral Properties of this compound

ParameterValueSolventSource
UV-Vis Absorption (λmax) 350 nmDMFKurt et al. (2019)[4]
353 nmDMSOKurt et al. (2019)[4]
Molar Absorptivity (ε) Not available-
Fluorescence Emission (λem) Not available-
Fluorescence Quantum Yield (Φ) Not available-

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase.[2] This enzyme is involved in several physiological processes, including the renin-angiotensin system and the Keap1-Nrf2 antioxidant response pathway.

Inhibition of Dipeptidyl Peptidase III (DPP3)

DPP3 is known to degrade various bioactive peptides, including angiotensin II. By inhibiting DPP3, this compound can modulate the levels of these peptides, which has implications for blood pressure regulation and cardiovascular function.

DPP3_Inhibition Compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one DPP3 DPP3 Compound->DPP3 Inhibits DegradedPeptides Degraded Peptides DPP3->DegradedPeptides Degrades AngiotensinII Angiotensin II AngiotensinII->DPP3 Substrate BiologicalEffect Modulation of Blood Pressure AngiotensinII->BiologicalEffect Leads to

Inhibition of DPP3 by this compound.
Modulation of the Keap1-Nrf2 Antioxidant Pathway

DPP3 has been shown to interact with Keap1, a key regulator of the Nrf2 transcription factor. Nrf2 plays a crucial role in the cellular antioxidant response. The inhibition of DPP3 by this compound could potentially modulate this pathway, although the exact mechanism of this indirect regulation is still under investigation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPP3 DPP3 Keap1 Keap1 DPP3->Keap1 Interacts with Compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one Compound->DPP3 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (upon release from Keap1) ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates

Potential modulation of the Keap1-Nrf2 pathway.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of coumarin derivatives like this compound.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Melting_Point_Workflow start Start prep Prepare Sample (grind and pack capillary) start->prep measure Place in Melting Point Apparatus prep->measure heat Heat at a Controlled Rate measure->heat observe Observe and Record Melting Range heat->observe end End observe->end

Workflow for melting point determination.
Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method followed by UV-Vis spectrophotometry.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: The concentration of the compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax and comparing it to a standard calibration curve.

Determination of pKa

The pKa of the 7-hydroxyl group can be determined by spectrophotometric titration.

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each pH.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Measurement of UV-Vis and Fluorescence Spectra
  • Solution Preparation: Solutions of the compound at various known concentrations are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

  • UV-Vis Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) and the absorbance values are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

  • Fluorescence Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

    • Excitation Spectrum: The emission wavelength is fixed at the expected maximum, and the excitation wavelength is scanned.

    • Emission Spectrum: The excitation wavelength is fixed at the λmax determined from the absorption spectrum, and the emission wavelength is scanned.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are measured. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion

This compound is a versatile coumarin derivative with significant potential in drug discovery and as a fluorescent probe, largely owing to its potent inhibition of DPP3. While some of its fundamental physicochemical properties are well-documented, further experimental characterization of its melting point, solubility in various solvents, pKa, and a complete fluorescence profile is warranted to fully elucidate its potential for various applications. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers working with this and related compounds.

References

An In-depth Technical Guide to 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS: 19088-67-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS number 19088-67-6), a coumarin derivative with significant biological activities. This document consolidates key information on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in relevant signaling pathways. The content is structured to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted coumarin that has garnered interest within the scientific community for its notable biological activities. Its chemical structure, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one core, is crucial to its function. A particularly significant finding is its potent inhibitory activity against human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation.[1] This inhibitory action positions the compound as a valuable lead for the development of novel therapeutics. Furthermore, this compound has demonstrated potential antimicrobial and antioxidant properties, broadening its scope of interest for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 19088-67-6[2]
Molecular Formula C₁₆H₁₀O₄[2]
Molecular Weight 266.25 g/mol [2]
IUPAC Name 3-benzoyl-7-hydroxychromen-2-one[2]
Appearance Solid (form may vary)
Melting Point Data not available
Solubility Soluble in DMF

Table 2: Computed Properties

PropertyValueReference
XLogP3 3.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Exact Mass 266.05790880 g/mol [2]
Monoisotopic Mass 266.05790880 g/mol [2]
Topological Polar Surface Area 63.6 Ų[2]
Heavy Atom Count 20[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through a modified Pechmann condensation reaction. A detailed protocol is provided below.

Synthesis Protocol: Modified Pechmann Condensation

This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate.[3]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine

  • Acetone

  • Methanol

  • Ethanol

  • Three-necked reaction flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a three-necked reaction flask, add 2.762 g of 2,4-dihydroxybenzaldehyde, 3.844 g of ethyl benzoylacetate, and 50 mL of acetone.[3]

  • Add three drops of piperidine to the reaction mixture.[3]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.[3]

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the reaction mixture into an excess of methanol to precipitate the crude product.[3]

  • Collect the precipitate by filtration and wash with cold methanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[3]

  • Dry the purified product under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the lactone and benzoyl groups, and aromatic (C=C) vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activities and Experimental Protocols

This compound is a potent inhibitor of human dipeptidyl peptidase III (hDPP III) and has also been investigated for its antioxidant and antimicrobial properties.

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

IC₅₀ Value: 1.10 µM[1]

Experimental Protocol: hDPP III Inhibition Assay

This protocol is adapted for the in vitro determination of hDPP III inhibitory activity using a fluorogenic substrate.[4][5]

Materials:

  • Purified recombinant human DPP III

  • Arg-Arg-2-naphthylamide (fluorogenic substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microtiter plates

  • Fluorometer (excitation at 340 nm, emission at 410 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • In a 96-well black microtiter plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified hDPP III enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Arg-Arg-2-naphthylamide, to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of coumarin derivatives.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (test compound)

  • Ascorbic acid (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • In separate test tubes, mix a volume of each compound dilution with a volume of the DPPH solution.

  • Include a control tube containing only methanol and the DPPH solution.

  • Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (test compound)

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and serially dilute it in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for this compound is the inhibition of human dipeptidyl peptidase III (hDPP III). This enzyme plays a role in several key physiological pathways.

Role in the Renin-Angiotensin System (RAS) and Blood Pressure Regulation

hDPP III is known to degrade angiotensin II, a potent vasoconstrictor. By inhibiting hDPP III, this compound can potentially lead to an accumulation of angiotensin II, which could have implications for blood pressure regulation. However, the overall effect on the complex RAS pathway requires further investigation.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R DPP3 hDPP III AngiotensinII->DPP3 Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction InactivePeptides Inactive Peptides DPP3->InactivePeptides Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->DPP3

Figure 1. Inhibition of hDPP III in the Renin-Angiotensin System.

Role in Pain Modulation

hDPP III is also involved in the degradation of endogenous opioid peptides, such as enkephalins. These peptides are natural analgesics. By inhibiting hDPP III, this compound could potentially prolong the action of these endogenous opioids, leading to an analgesic effect.

Pain_Modulation_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins (Endogenous Opioids) Proenkephalin->Enkephalins Proteolytic Cleavage Enkephalins_released Released Enkephalins Enkephalins->Enkephalins_released Release DPP3 hDPP III Enkephalins_released->DPP3 Opioid_Receptor Opioid Receptor Enkephalins_released->Opioid_Receptor Inactive_Metabolites Inactive Metabolites DPP3->Inactive_Metabolites Analgesia Analgesic Effect Opioid_Receptor->Analgesia Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->DPP3

Figure 2. hDPP III Inhibition in Pain Modulation.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.

Synthesis_Workflow Reactants 2,4-dihydroxybenzaldehyde + Ethyl benzoylacetate + Piperidine in Acetone Reaction Reflux for 2 hours Reactants->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying FinalProduct Pure 3-benzoyl-7-hydroxy- 2H-chromen-2-one Drying->FinalProduct

Figure 3. Synthesis Workflow.

Bioassay_Workflow Compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one DPP3_Assay hDPP III Inhibition Assay Compound->DPP3_Assay Antioxidant_Assay DPPH Antioxidant Assay Compound->Antioxidant_Assay Antimicrobial_Assay Broth Microdilution Antimicrobial Assay Compound->Antimicrobial_Assay IC50_DPP3 Determine IC50 (hDPP III) DPP3_Assay->IC50_DPP3 IC50_Antioxidant Determine IC50 (Antioxidant) Antioxidant_Assay->IC50_Antioxidant MIC_Antimicrobial Determine MIC (Antimicrobial) Antimicrobial_Assay->MIC_Antimicrobial

Figure 4. Biological Assay Workflow.

Conclusion

This compound is a promising heterocyclic compound with well-defined inhibitory activity against human dipeptidyl peptidase III. This technical guide provides essential data and detailed methodologies to facilitate further research into its therapeutic potential. The provided protocols for synthesis and biological evaluation, along with insights into its mechanism of action, offer a solid foundation for its exploration in drug discovery programs targeting pain, hypertension, and other conditions where hDPP III plays a significant role. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic properties.

References

An In-depth Technical Guide to 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one is a substituted coumarin derivative that has garnered significant interest in the scientific community. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties.[1] The unique structural arrangement of this compound, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position, confers specific biological activities that distinguish it from other coumarin analogues. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. Its IUPAC name is 3-benzoyl-7-hydroxychromen-2-one.[2]

PropertyValueReference
IUPAC Name 3-benzoyl-7-hydroxychromen-2-one[2]
CAS Number 19088-67-6[3]
Molecular Formula C₁₆H₁₀O₄[2]
Molecular Weight 266.25 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O[3]
InChIKey UWQPLMCCTUJLSP-UHFFFAOYSA-N[2]

Synthesis

The synthesis of this compound is typically achieved through the Pechmann condensation , a classic method for preparing coumarins.[4] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[4] For the synthesis of this specific compound, resorcinol serves as the phenolic starting material and ethyl benzoylacetate is the β-ketoester.

Experimental Protocol: Pechmann Condensation
  • Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, to the mixture with constant stirring.[1][5]

  • Heating: Heat the reaction mixture under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[4]

G Synthesis of this compound Resorcinol Resorcinol Intermediate Transesterification and Cyclization Resorcinol->Intermediate EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Intermediate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Intermediate Product 3-benzoyl-7-hydroxy- 2H-chromen-2-one Intermediate->Product Dehydration G Arachidonic Acid Cascade and Inhibition ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->COX Inhibitor->LOX

References

Technical Dossier: Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Structural Data of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS No: 19088-67-6)

This document provides a concise technical summary of the key physicochemical properties of this compound, a coumarin derivative of significant interest in biomedical research. The compound is recognized for its unique structure, which incorporates both hydroxyl and benzoyl substituents, making it a valuable scaffold for synthesizing new derivatives[1]. It is used as an intermediate in the development of bioactive molecules with potential anti-inflammatory, antimicrobial, and anticancer properties[2].

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, dosage calculations, and interpretation of biological activity.

ParameterValueSource
Molecular Formula C₁₆H₁₀O₄PubChem[3][4]
Molecular Weight 266.25 g/mol PubChem[1][3]
Monoisotopic Mass 266.05790880 DaPubChem[3]
CAS Number 19088-67-6Benchchem, PubChem[1][3]

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The process involves two key stages: experimental determination of the molecular formula and subsequent calculation of the molecular weight.

2.1. Experimental Determination of Molecular Formula

The molecular formula, C₁₆H₁₀O₄, is typically established using a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio of an ionized molecule with very high precision. The exact mass obtained (e.g., the monoisotopic mass of 266.0579 Da[3]) allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

  • Elemental Analysis: This method determines the percentage composition of individual elements (Carbon, Hydrogen, Oxygen) in the sample. The results are used to derive the empirical formula, which is then confirmed and converted to the molecular formula using mass spectrometry data.

2.2. Calculation of Molecular Weight

Once the molecular formula is confirmed as C₁₆H₁₀O₄, the molecular weight (MW) is calculated by summing the atomic weights of the constituent atoms.

  • MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)

  • MW = (16 × 12.011) + (10 × 1.008) + (4 × 15.999)

  • MW ≈ 192.176 + 10.080 + 63.996

  • MW ≈ 266.25 g/mol

The logical workflow for this calculation is illustrated in the diagram below.

G cluster_0 Inputs: Atomic Weights (amu) cluster_1 Molecular Formula: C₁₆H₁₀O₄ C Carbon (C) ~12.011 Calc Summation Calculation (16×C) + (10×H) + (4×O) C->Calc H Hydrogen (H) ~1.008 H->Calc O Oxygen (O) ~15.999 O->Calc Formula Atom Count C: 16 H: 10 O: 4 Formula->Calc Result Molecular Weight 266.25 g/mol Calc->Result

Calculation workflow for molecular weight.

Research Context

This compound has been identified as a potent inhibitor of enzymes such as human dipeptidyl peptidase III (hDPP III), which is involved in pain modulation and blood pressure regulation[1]. The benzoyl group at the 3-position is considered an important structural feature for its biological activity[1]. Its established physicochemical properties are foundational for further research into its therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 3-benzoyl-7-hydroxy-2H-chromen-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the bioactive compound 3-benzoyl-7-hydroxy-2H-chromen-2-one. Due to its potential as a potent enzyme inhibitor and its antioxidant properties, understanding its solubility is crucial for its application in research and drug development. This document compiles available solubility information, details common experimental protocols for solubility determination, and illustrates its primary mechanism of action.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, several studies have successfully utilized this compound in solutions, providing qualitative and concentration-specific information. The following table summarizes the available data.

Organic SolventSolubility / Concentration UsedSource
Dimethyl Sulfoxide (DMSO)Solutions of various concentrations, including 10, 15, 58, 186, and 270 µM, have been prepared.[1] The compound is noted to be soluble in DMSO.[1][2]
Dimethylformamide (DMF)Solutions with a concentration of 12 µM have been used in studies.[1] The compound's absorbance spectra have been successfully measured in DMF, indicating solubility at this concentration.[2][1][2]
AcetoneAcetone was used as a solvent in the synthesis of this compound, suggesting it is soluble in this solvent during the reaction process.[1][1]
MethanolMethanol was used in the precipitation and purification steps of the synthesis of the compound.[1] A related compound, 3-benzoyl-7-dimethylamino-4-hydroxycoumarin, has been studied in mixtures of methanol and dichloromethane.[3][1][3]
EthanolThe final product of the synthesis was purified by recrystallization twice in ethanol, indicating its solubility in this solvent, particularly at elevated temperatures.[1][1]
Dichloromethane (CH₂Cl₂)A related compound, 3-benzoyl-7-dimethylamino-4-hydroxycoumarin, was studied in mixtures of methanol and dichloromethane, suggesting potential solubility of the core structure.[3][3]

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, two common and reliable methods are the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is achieved.[6] A modified method suggests that heating the mixture can accelerate dissolution, followed by cooling and seeding with the solid compound to promote equilibration of the stable form.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated solution from the excess solid by filtration through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) or by centrifugation at high speed.

  • Quantification: Analyze the concentration of this compound in the clear filtrate. Common analytical techniques include:

    • UV-Vis Spectroscopy: Prepare a calibration curve of the compound in the same solvent and measure the absorbance of the filtrate at the wavelength of maximum absorbance (λmax).[5][6] The λmax for this compound in DMF and DMSO is approximately 350 nm and 353 nm, respectively.[2]

    • High-Performance Liquid Chromatography (HPLC): This method is highly sensitive and specific, allowing for accurate quantification even in the presence of impurities. A calibration curve is required.

Gravimetric Method

The gravimetric method is a fundamental technique that relies on weighing the solute after evaporating the solvent from a saturated solution.[8][9]

Principle: A known volume or weight of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent as described in the Shake-Flask Method (steps 1 and 2).

  • Sampling: After filtration or centrifugation to remove undissolved solids, accurately pipette a known volume of the saturated solution into a pre-weighed, clean, and dry evaporating dish.[8]

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood or using a rotary evaporator. For less volatile solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary to ensure complete removal without decomposing the compound.

  • Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in a desiccator or oven at a temperature below the compound's melting or decomposition point.[9]

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of solution taken (L))

Mechanism of Action and Signaling Pathway

This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in various physiological processes, including pain modulation and blood pressure regulation.[10]

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

The inhibitory activity of this compound against hDPP III has been demonstrated with an IC₅₀ value of 1.10 µM.[10] In silico molecular modeling studies have elucidated the binding mechanism, highlighting the crucial role of the 7-hydroxy group on the coumarin core. This hydroxyl group forms hydrogen bonds with the carboxyl group of the amino acid residue Glu329 within the enzyme's active site. Additionally, van der Waals interactions with other residues such as Ile315, Ser317, Phe381, Pro387, and Ile390 contribute to the stable binding and inhibition of the enzyme.[10]

The following diagram illustrates the inhibitory action of this compound on hDPP III.

Caption: Inhibition of hDPP III by this compound.

Antioxidant Activity

Coumarin derivatives, including this compound, are known to possess antioxidant properties. They are believed to play a role in protecting cells from oxidative damage.[11] Studies have shown that this compound can have an ameliorative effect against oxidative stress.[11] The phenolic hydroxyl group at the 7-position is a key structural feature responsible for this antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.

The following workflow outlines the general process of oxidative stress and the protective role of this compound.

Antioxidant_Workflow ROS Reactive Oxygen Species (ROS) (e.g., from cellular metabolism, toxins) Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage, etc.) ROS->Cell_Damage Causes Inhibitor This compound (Antioxidant) ROS->Inhibitor Scavenged by Neutralized_ROS Neutralized Species Inhibitor->Neutralized_ROS Neutralizes to

Caption: Antioxidant mechanism of this compound.

References

The Enduring Legacy of Coumarins: A Technical Guide to Their Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a fascinating and versatile class of naturally occurring benzopyrone compounds that have captivated chemists and pharmacologists for over two centuries. First isolated in 1820, their journey from a fragrant compound in the tonka bean to a privileged scaffold in modern drug discovery is a testament to their remarkable chemical and biological diversity. This in-depth technical guide provides a comprehensive overview of the discovery and history of coumarin and its derivatives, detailing their synthesis, multifaceted biological activities, and mechanisms of action.

The story of coumarins began in 1820 when A. Vogel first isolated a crystalline substance from tonka beans, which he initially mistook for benzoic acid.[1] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[1] The correct structure of coumarin was later elucidated, and in 1868, the English chemist Sir William Henry Perkin achieved its first chemical synthesis, a landmark achievement that also gave rise to the famed Perkin reaction.[1][2]

A pivotal moment in the history of coumarin derivatives was the discovery of dicoumarol's anticoagulant properties. In the 1920s, a mysterious bleeding disease in cattle that consumed spoiled sweet clover hay was investigated.[3][4] This led to the isolation of dicoumarol, a compound formed from the fungal transformation of naturally occurring coumarin in the clover.[4][5] This discovery directly paved the way for the development of the widely used anticoagulant drug, warfarin (marketed as Coumadin).[3][4]

Since these initial discoveries, the field of coumarin chemistry has expanded exponentially. Researchers have synthesized a vast library of derivatives and have uncovered a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antiviral effects.[6][7][8][9] This guide will delve into the technical details of these aspects, providing valuable data, experimental protocols, and mechanistic insights for professionals in the field.

Data Presentation: Quantitative Biological Activity of Coumarin Derivatives

The following tables summarize the quantitative biological activity of various coumarin derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of Coumarin Derivatives (IC50 Values)
Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
4aT47D (Breast)102.05[9]
4bMCF-7 (Breast)23.12[9]
3aHepG2 (Liver)80.09[9]
UmbelliferoneMDA-MB-231 (Breast)15.56[8]
UmbelliferoneMCF-7 (Breast)10.31[8]
Compound 27MCF-7 (Breast)9[8]
Compound 28MCF-7 (Breast)1.84[8]
Compound 32MCF-7 (Breast)0.23[8]
Compound 33MCF-7 (Breast)0.0088[8]
12cPC3 (Prostate)0.34 ± 0.04[10]
12cMGC803 (Gastric)0.13 ± 0.01[10]
12cHepG2 (Liver)1.74 ± 0.54[10]
35HepG2 (Liver)2.96 ± 0.25[10]
35SMMC-7721 (Liver)2.08 ± 0.32[10]
35U87 (Glioblastoma)3.85 ± 0.41[10]
35H1299 (Lung)5.36 ± 0.60[10]
42eMCF-7 (Breast)5.41 - 10.75[10]
Compound 15MCF-7 (Breast)1.24[11]
7bA549 (Lung)21.22[11]
14aA549 (Lung)21.03 ± 1.22[11]
14bA549 (Lung)20.82 ± 1.16[11]
8-isopentenyloxy coumarinPC-3 (Prostate)24.57 µg/mL (72h)[11]
5dA549 (Lung)0.70 ± 0.05[4]
6eKB (Oral)0.39 ± 0.07[4]
Table 2: Antimicrobial Activity of Coumarin Derivatives (MIC Values)
Coumarin DerivativeMicrobial StrainMIC (µg/mL)Reference
3b (5,7-dihydroxy-4-trifluoromethylcoumarin)Bacillus cereus1.5 mM[1]
3b (5,7-dihydroxy-4-trifluoromethylcoumarin)Micrococcus luteus1.5 mM[1]
3b (5,7-dihydroxy-4-trifluoromethylcoumarin)Listeria monocytogenes1.5 mM[1]
3b (5,7-dihydroxy-4-trifluoromethylcoumarin)Staphylococcus aureus1.5 mM[1]
3c (7-hydroxy-4-trifluoromethylcoumarin)Enterococcus faecium1.7 mM[1]
3n (dicoumarol)Listeria monocytogenes1.2 mM[1]
Amido-coumarin 55e-fSalmonella typhi50 to >200[9]
Amido-coumarin 55e-fPseudomonas aeruginosa50 to >200[9]
Amido-coumarin 55e-fKlebsiella pneumoniae50 to >200[9]
Amido-coumarin 55e-fEscherichia coli50 to >200[9]
Amido-coumarin 55e-fStaphylococcus aureus50 to >200[9]
Amido-coumarin 55e-fBacillus pumilus50 to >200[9]
Amido-coumarin 55e-fCandida tropicalis50 to >200[9]
Amido-coumarin 55e-fCandida albicans50 to >200[9]
Amido-coumarin 55e-fAspergillus fumigatus50 to >200[9]
AegelinolStaphylococcus aureus16[8]
AegelinolSalmonella typhi16[8]
AegelinolEnterobacter cloacae16[8]
AegelinolEnterobacter aerogenes16[8]
AgasyllinStaphylococcus aureus32[8]
AgasyllinSalmonella typhi32[8]
AgasyllinEnterobacter cloacae32[8]
AgasyllinEnterobacter aerogenes32[8]
OsthenolGram-positive bacteria62.5 - 125[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin derivatives and the evaluation of their biological activities.

Synthesis of Coumarin Derivatives

The Perkin reaction is a classic method for synthesizing coumarins from salicylaldehyde and an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Example Protocol for the Synthesis of Coumarin:

  • A mixture of salicylaldehyde (10 g, 0.082 mol), acetic anhydride (25 g, 0.245 mol), and anhydrous sodium acetate (12.5 g, 0.152 mol) is placed in a round-bottom flask fitted with a reflux condenser.

  • The reaction mixture is heated in an oil bath at 180°C for 5 hours.

  • After cooling, the mixture is poured into 200 mL of cold water with vigorous stirring.

  • The resulting solid is collected by filtration, washed with cold water, and then dissolved in a minimum amount of hot ethanol.

  • The solution is filtered while hot and allowed to cool to room temperature.

  • The crystallized coumarin is collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.

Example Protocol for the Synthesis of 7-Hydroxy-4-methylcoumarin:

  • Resorcinol (11 g, 0.1 mol) is dissolved in ethyl acetoacetate (13 g, 0.1 mol).

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid (10 mL) is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The mixture is then poured into 200 mL of ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is recrystallized from ethanol to afford pure 7-hydroxy-4-methylcoumarin.[13]

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form a C=C bond. For coumarin synthesis, salicylaldehyde is reacted with a compound containing an active methylene group.

Example Protocol for the Synthesis of Coumarin-3-carboxylic acid:

  • A mixture of salicylaldehyde (1.22 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and a catalytic amount of piperidine (2-3 drops) in 20 mL of ethanol is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is treated with 20 mL of 10% hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol/water to yield coumarin-3-carboxylic acid.

The Wittig reaction is a versatile method for the synthesis of alkenes. An intramolecular Wittig reaction can be employed for the synthesis of coumarins.

Example Protocol for the Synthesis of Coumarin:

  • To a solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of anhydrous dichloromethane, bromoacetyl bromide (1.3 mL, 15 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is dissolved in 20 mL of anhydrous toluene.

  • Triphenylphosphine (3.93 g, 15 mmol) is added, and the mixture is refluxed for 4 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford coumarin.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the coumarin derivatives and incubated for a further 24-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.[4][14][15]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of the coumarin derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is then inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the coumarin derivative that completely inhibits the visible growth of the microorganism.[1][6][9]

Signaling Pathways and Experimental Workflows

The diverse biological activities of coumarin derivatives are often attributed to their ability to modulate specific cellular signaling pathways. This section provides diagrams of key pathways and a representative experimental workflow.

Keap1/Nrf2/ARE Signaling Pathway

Many coumarin derivatives exhibit antioxidant and anti-inflammatory effects by activating the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Electrophilic compounds, including some coumarins, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[2][7][16][17][18][19][20][21][22]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative Keap1 Keap1 Coumarin->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasome Ub->Proteasome degradation Nrf2_n Nrf2 ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Nrf2_n->ARE binds

Caption: The Keap1/Nrf2/ARE signaling pathway modulated by coumarin derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway. Inhibition of PI3K prevents the phosphorylation and activation of AKT, which in turn leads to the modulation of downstream effectors involved in apoptosis and cell cycle regulation.[2][17][23][24][25][26]

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Coumarin Coumarin Derivative Coumarin->PI3K inhibits AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Experimental Workflow for High-Throughput Screening of Anticancer Coumarins

High-throughput screening (HTS) is a powerful tool for discovering novel bioactive compounds from large chemical libraries. The following diagram illustrates a typical workflow for screening a library of coumarin derivatives for anticancer activity.

HTS_Workflow start Start library Coumarin Derivative Library Preparation start->library treatment Compound Treatment library->treatment plating Cell Plating (e.g., 96-well plates) plating->treatment incubation Incubation (24-72 hours) treatment->incubation assay Primary Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_an Data Analysis (Hit Identification) data_acq->data_an hit_val Hit Validation (Dose-Response Curve & IC50) data_an->hit_val secondary Secondary Assays (e.g., Apoptosis, Cell Cycle) hit_val->secondary lead_opt Lead Optimization (SAR Studies) secondary->lead_opt end End lead_opt->end

Caption: A typical high-throughput screening workflow for identifying anticancer coumarins.

Conclusion

The journey of coumarins from their initial discovery to their current status as a versatile scaffold in drug development is a compelling narrative of scientific exploration and innovation. Their rich history, coupled with their diverse and potent biological activities, continues to inspire researchers to explore the vast chemical space of coumarin derivatives. The ability to modulate key signaling pathways, such as Keap1/Nrf2/ARE and PI3K/AKT, underscores their therapeutic potential in a wide range of diseases, from cancer to inflammatory and neurodegenerative disorders.

This technical guide has provided a comprehensive overview of the discovery, history, synthesis, and biological evaluation of coumarin derivatives, tailored for researchers, scientists, and drug development professionals. The presented quantitative data, detailed experimental protocols, and mechanistic pathway diagrams are intended to serve as a valuable resource to facilitate further research and development in this exciting field. As our understanding of the molecular targets and mechanisms of action of coumarins deepens, the prospect of developing novel and effective coumarin-based therapeutics for unmet medical needs becomes increasingly promising.

References

An In-depth Technical Guide on the Mechanism of Action of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-benzoyl-7-hydroxy-2H-chromen-2-one, a substituted coumarin derivative, has emerged as a molecule of significant interest in pharmacological research. This technical guide delineates its primary mechanism of action as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), an enzyme implicated in pain modulation and blood pressure regulation. Furthermore, this document explores the compound's secondary activities, including its antioxidant and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are provided to offer a comprehensive understanding of its biological functions.

Core Mechanism of Action: Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

The principal mechanism of action of this compound is its potent and specific inhibition of human dipeptidyl peptidase III (hDPP III).[1] hDPP III is a zinc-dependent exopeptidase belonging to the M49 metalloproteinase family, which plays a role in various physiological processes.

A key study identified this compound as the most potent inhibitor among a series of forty tested coumarin derivatives, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.10 μM. The unique structural features of the compound, particularly the 7-hydroxy group on the coumarin core, are crucial for its inhibitory activity. This hydroxyl group is predicted to form stabilizing hydrogen bonds within the active site of the hDPP III enzyme.

Molecular docking and molecular dynamics simulations have further elucidated the binding mode of this compound within the inter-domain cleft of hDPP III. The simulations revealed that the 7-OH group forms important hydrogen bonds with the carboxyl group of the amino acid residue Glu329. Additionally, van der Waals interactions with residues Ile315, Ser317, Phe381, Pro387, and Ile390 contribute to the stable binding and inhibition of the enzyme.

Quantitative Data: hDPP III Inhibition
CompoundTargetIC₅₀ (μM)
This compoundHuman Dipeptidyl Peptidase III (hDPP III)1.10
Experimental Protocol: In Vitro hDPP III Inhibition Assay

The inhibitory activity of this compound against hDPP III can be determined using a fluorometric assay.

Materials:

  • Human recombinant hDPP III

  • Fluorogenic substrate (e.g., Arg-Arg-β-naphthylamide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound (test compound)

  • Known hDPP III inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.

  • In a 96-well microplate, add the hDPP III enzyme solution to each well.

  • Add the different concentrations of the test compound to the respective wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway Diagram: hDPP III Inhibition

hDPP_III_Inhibition cluster_enzyme hDPP III Active Site cluster_residues Key Residues cluster_inhibitor Inhibitor hDPP_III hDPP III BindingSite Inter-domain Cleft (Active Site) Glu329 Glu329 Ile315 Ile315 Ser317 Ser317 Phe381 Phe381 Pro387 Pro387 Ile390 Ile390 Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->BindingSite Binds to Inhibitor->Ile315 vdW interactions Inhibitor->Ser317 vdW interactions Inhibitor->Phe381 vdW interactions Inhibitor->Pro387 vdW interactions Inhibitor->Ile390 vdW interactions HydroxyGroup 7-OH Group HydroxyGroup->Glu329 H-bond

Caption: Binding of this compound to the hDPP III active site.

Secondary Mechanisms of Action

Beyond its primary role as an hDPP III inhibitor, this compound exhibits antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound is primarily attributed to its phenolic hydroxyl group at the 7-position of the coumarin ring.[1] This hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • DPPH solution in methanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (standard antioxidant)

  • Methanol

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare serial dilutions of the test compound and the standard antioxidant.

  • Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

  • Add the different concentrations of the test compound and standard to the wells. Include a control well with only DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. The benzoyl group at the 3-position of the coumarin core is believed to be an important structural feature for this inhibitory activity. A related compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, has been shown to be a strong inhibitor of soybean LOX-3.

Experimental Workflow: Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow start Start: Assess Anti-inflammatory Potential in_vitro In Vitro Enzyme Assays start->in_vitro cell_based Cell-based Assays start->cell_based cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro->lox_assay data_analysis Data Analysis: Calculate IC50 values cox_assay->data_analysis lox_assay->data_analysis conclusion Conclusion: Determine Anti-inflammatory Profile data_analysis->conclusion lps_stimulation LPS-stimulated Macrophages cell_based->lps_stimulation mediator_measurement Measure Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) lps_stimulation->mediator_measurement mediator_measurement->data_analysis

Caption: Workflow for evaluating the anti-inflammatory activity of the compound.

Summary and Future Directions

This compound demonstrates a multifaceted pharmacological profile, with its primary mechanism of action being the potent inhibition of hDPP III. Its antioxidant and anti-inflammatory activities further enhance its therapeutic potential. The detailed molecular interactions and experimental protocols provided in this guide offer a solid foundation for future research. Further investigations should focus on in vivo studies to validate these mechanisms and to explore the pharmacokinetic and pharmacodynamic properties of this promising compound for potential drug development. The development of more potent and selective analogs based on the structure-activity relationships elucidated here could also be a fruitful area of research.

References

The Coumarin Derivative 3-benzoyl-7-hydroxy-2H-chromen-2-one: A Potent Inhibitor of Dipeptidyl Peptidase III

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dipeptidyl peptidase III (DPP-III), a zinc-dependent metallopeptidase, has emerged as a compelling therapeutic target due to its involvement in various physiological processes, including pain modulation, blood pressure regulation, and cancer progression.[1][2][3] The search for potent and selective DPP-III inhibitors is a critical area of research. This technical guide focuses on a promising small molecule inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative that has demonstrated significant inhibitory activity against human DPP-III (hDPP-III). This document provides a comprehensive overview of its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Inhibitory Data

The inhibitory potential of this compound and related coumarin derivatives against hDPP-III has been systematically evaluated. The half-maximal inhibitory concentration (IC50) and the percentage of enzyme inhibition at a fixed concentration provide key insights into their structure-activity relationship.

CompoundSubstituents% Inhibition at 10 µMIC50 (µM)
This compound 3-benzoyl; 7-hydroxy 100% 1.10 ± 0.05
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate3-methoxycarbonyl; 7-hydroxy100%2.14 ± 0.06
3-benzoyl-6-hydroxy-2H-chromen-2-one3-benzoyl; 6-hydroxy67.5%Not Determined
3-benzoyl-7-methoxy-2H-chromen-2-one3-benzoyl; 7-methoxy16.5%Not Determined
3-benzoyl-2H-chromen-2-one3-benzoyl (unsubstituted)9.6%Not Determined
3-acetyl-6-bromo-2H-chromen-2-one3-acetyl; 6-bromo28.5%Not Determined
3-acetyl-6-hydroxy-2H-chromen-2-one3-acetyl; 6-hydroxy12.8%Not Determined
2-oxo-2H-chromene-3-carbonitrile, 6-hydroxy3-cyano; 6-hydroxy44.6%Not Determined
2-oxo-2H-chromene-3-carbonitrile, 8-hydroxy3-cyano; 8-hydroxy62.6%Not Determined
7-hydroxycoumarin7-hydroxy2.1%Not Determined
CoumarinUnsubstitutedNot ActiveNot Determined

Table 1: In vitro inhibitory activity of selected coumarin derivatives against human dipeptidyl peptidase III (hDPP-III). Data sourced from a study by Agić et al.[1][4]

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core structure is typically achieved through a Pechmann condensation reaction.[5] This involves the acid-catalyzed reaction of a phenol with a β-ketoester. For this specific compound, the synthesis involves the condensation of 2,4-dihydroxybenzaldehyde with ethyl 3-oxo-3-phenylpropanoate.

General Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde and ethyl 3-oxo-3-phenylpropanoate is prepared in an appropriate solvent, such as ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period to facilitate the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into ice-cold water.

  • The solid product is collected by filtration, washed with water to remove any acid residue, and then dried.

  • Further purification is carried out by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

In Vitro Dipeptidyl Peptidase III (DPP-III) Inhibition Assay

The inhibitory activity of this compound and its analogs against hDPP-III was determined using a spectrophotometric assay.[6]

Materials:

  • Purified human DPP-III (hDPP-III) enzyme

  • Substrate: Arg-Arg-2-naphthylamide (Arg2-2NA)

  • Inhibitor compounds (dissolved in DMSO)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Spectrophotometer (microplate reader)

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Purified hDPP-III (final concentration 1.5 nM) is pre-incubated with the test compound (e.g., this compound at various concentrations) for 5 minutes at 25 °C, followed by 10 minutes at 37 °C in 50 mM Tris-HCl buffer (pH 7.4).[6] A control reaction is prepared without the inhibitor.

  • Enzymatic Reaction Initiation:

    • The enzymatic reaction is initiated by the addition of the substrate, Arg2-2NA, to a final concentration of 40 µM.[6]

  • Incubation and Reaction Termination:

    • The reaction mixture is incubated for 15 minutes at 37 °C.[6]

    • The reaction is then stopped.

  • Measurement:

    • The absorbance of the released 2-naphthylamine is measured using a spectrophotometer at a specific wavelength.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100

    • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[6]

Visualizations

Proposed Mechanism of DPP-III Inhibition

Molecular docking studies have provided insights into the binding mode of this compound within the active site of hDPP-III. The 7-hydroxy group on the coumarin core and the benzoyl group at the 3-position are crucial for its inhibitory activity.[7]

G cluster_inhibitor This compound cluster_dpp3 DPP-III Active Site Coumarin_Core Coumarin Core Active_Site Active Site Cleft Coumarin_Core->Active_Site Binds into Benzoyl_Group 3-Benzoyl Group Ile315 Ile315 Benzoyl_Group->Ile315 van der Waals Ser317 Ser317 Benzoyl_Group->Ser317 van der Waals Phe381 Phe381 Benzoyl_Group->Phe381 van der Waals Pro387 Pro387 Benzoyl_Group->Pro387 van der Waals Ile390 Ile390 Benzoyl_Group->Ile390 van der Waals Hydroxy_Group 7-Hydroxy Group Glu329 Glu329 Hydroxy_Group->Glu329 Hydrogen Bond Zinc_Ion Zn²⁺ Ion G cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Studies A1 Synthesis of Coumarin Derivatives B1 Primary Screening at 10 µM A1->B1 Test Library B2 Identification of 'Hit' Compounds (% Inhibition > 20%) B1->B2 Identify Active Compounds C1 IC50 Determination for Potent Hits B2->C1 Prioritize for further study C2 Lead Compound Selection (e.g., this compound) C1->C2 Select most potent inhibitors D1 Molecular Docking Studies C2->D1 Investigate binding mode D2 Structure-Activity Relationship (SAR) Analysis C2->D2 Understand key structural features

References

The Therapeutic Potential of 3-Benzoyl-7-hydroxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. The document summarizes its potent inhibitory effects on human dipeptidyl peptidase III (hDPP III), its antimicrobial and antifungal properties, and its potential as an anti-inflammatory agent through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Among them, this compound has garnered attention for its unique structural features and promising therapeutic profile. Its chemical structure, characterized by a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one core, is believed to be crucial for its biological efficacy. This document delves into the core therapeutic applications of this compound, presenting a detailed analysis of its known biological targets and mechanisms.

Therapeutic Applications and Mechanisms of Action

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

One of the most significant biological activities of this compound is its potent inhibition of human dipeptidyl peptidase III (hDPP III).[1] hDPP III is a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation.

The inhibitory potency of this compound against hDPP III is notable, with a reported half-maximal inhibitory concentration (IC50) of 1.10 μM .[1] At a concentration of 10 μM, the compound has been shown to completely inhibit the enzyme's activity. The 7-hydroxy group on the coumarin core is crucial for its binding mechanism, forming stabilizing hydrogen bonds within the active site of the enzyme.[1]

Antimicrobial and Antifungal Activity

This compound has demonstrated promising activity against a range of pathogenic microorganisms. Its efficacy is particularly noted against Gram-positive bacteria.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive bacterium50 µg/mL[1]
Escherichia coliGram-negative bacterium100 µg/mL[1]
Candida albicansFungus200 µg/mL[1]
Anti-inflammatory Potential

Coumarin derivatives are known to possess anti-inflammatory properties, and this compound is hypothesized to share these characteristics. The proposed mechanisms of action involve the modulation of key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway.

The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. While direct studies on this compound are limited, a related compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, has been shown to be a strong inhibitor of soybean LOX-3, suggesting that the benzoyl group at the 3-position is an important structural feature for this activity.[2]

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many natural compounds, including coumarins, exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is hypothesized that this compound may also modulate this pathway, thereby reducing the production of inflammatory cytokines.

Experimental Protocols

Synthesis of this compound (via Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins. The following is a representative protocol for the synthesis of the title compound.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • To this cooled mixture, add ethyl benzoylacetate dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against hDPP III.

Materials:

  • Recombinant human DPP III

  • Arg-Arg-β-naphthylamide (fluorogenic substrate)

  • Tris-HCl buffer (pH 7.4)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well black microplate, add 10 µL of various concentrations of the test compound solution (or DMSO for control).

  • Add 80 µL of Tris-HCl buffer containing the recombinant hDPP III enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate, Arg-Arg-β-naphthylamide, to each well.

  • Measure the fluorescence intensity (excitation at 340 nm, emission at 410 nm) at regular intervals for 30-60 minutes using a fluorometric plate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Resorcinol Resorcinol Reaction Pechmann Condensation Resorcinol->Reaction EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Reaction H2SO4 Conc. H2SO4 (Catalyst) H2SO4->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Recrystallization (Ethanol) CrudeProduct->Purification FinalProduct 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Purification->FinalProduct

Caption: Synthetic workflow for this compound.

hDPP_III_Inhibition cluster_pathway hDPP III Catalytic Cycle hDPP_III hDPP III (Enzyme) Products Cleaved Products hDPP_III->Products Hydrolysis Substrate Peptide Substrate Substrate->hDPP_III Inhibitor 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->hDPP_III Inhibition

Caption: Mechanism of hDPP III inhibition.

Anti_Inflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_aa Arachidonic Acid Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1/COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inhibitor 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->IKK Inhibition? Inhibitor->COX Inhibition? Inhibitor->LOX Inhibition?

References

An In-depth Technical Guide to 3-Benzoyl-7-hydroxy-2H-chromen-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin, or 2H-chromen-2-one, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest.[1] Since the isolation of the parent compound from the tonka bean in 1820 and its first synthesis by William Henry Perkin in 1868, the chromen-2-one core has become a staple in medicinal chemistry.[1] The discovery of the anticoagulant properties of dicoumarol in the 1940s, leading to the development of warfarin, solidified the role of coumarin derivatives in medicine.[1]

Within this broad class, derivatives of 3-benzoyl-7-hydroxy-2H-chromen-2-one have emerged as a particularly promising area of research. This core structure, featuring a benzoyl group at the C-3 position and a hydroxyl group at the C-7 position, provides a unique framework for diverse biological activities. The phenolic hydroxyl group is a key contributor to antioxidant properties, while the benzoyl substituent has been shown to be important for specific enzyme interactions.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological effects, including enzyme inhibition, antioxidant, anticancer, and antimicrobial activities, making them attractive candidates for drug discovery and development.[1][3] This guide provides a comprehensive overview of the synthesis, biological properties, and experimental evaluation of these versatile compounds.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives is primarily achieved through well-established condensation reactions. The most common methods involve the reaction of a substituted phenol (specifically, resorcinol or its equivalent) with a β-ketoester.

Key Synthetic Methodologies
  • Pechmann Condensation: This is a widely used method for coumarin synthesis, involving the condensation of a phenol with a β-ketoester under acidic conditions, often using strong acids like concentrated sulfuric acid.[1]

  • Knoevenagel Condensation: This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of the target scaffold, 2,4-dihydroxybenzaldehyde is condensed with an ethyl benzoylacetate (a β-ketoester).[1][2][4] This reaction is often catalyzed by a weak base like piperidine.

General Synthesis Workflow

The following diagram illustrates a typical Knoevenagel condensation approach for synthesizing the core molecule.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 2,4-Dihydroxybenzaldehyde Mix Mix Reactants, Catalyst, and Solvent R1->Mix R2 Ethyl Benzoylacetate R2->Mix Catalyst Piperidine Catalyst->Mix Solvent Acetone or Ethanol Solvent->Mix Heat Reflux (2-4h) Reflux Heat Mixture under Reflux Heat->Reflux Mix->Reflux Precipitate Pour into Methanol to Precipitate Product Reflux->Precipitate Purify Recrystallize from Ethanol and Dry under Vacuum Precipitate->Purify Product 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Purify->Product

Caption: General workflow for Knoevenagel synthesis.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported Knoevenagel condensation method.[2]

  • Reaction Setup: To a 100 mL three-necked reaction flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (2.76 g, 20 mmol) and ethyl benzoylacetate (3.84 g, 20 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of acetone (or absolute ethanol) to the flask, followed by three drops of piperidine as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, allow the mixture to cool slightly and then pour it into an excess of methanol. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from hot ethanol to obtain pure, dried crystals of this compound.

  • Characterization: Dry the final product under vacuum and characterize using techniques such as melting point determination, IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.

Biological Properties and Therapeutic Applications

Derivatives of this compound exhibit a remarkable range of biological activities, positioning them as valuable scaffolds in drug discovery.

Enzyme Inhibition

These compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases.

  • Human Dipeptidyl Peptidase III (hDPP III): The parent compound, this compound, is a potent inhibitor of hDPP III, a zinc-dependent exopeptidase involved in pain modulation and blood pressure regulation.[1] The 7-hydroxy group is crucial for its activity, forming stabilizing hydrogen bonds within the enzyme's active site.[1]

  • Carbonic Anhydrases (CAs): Novel 3-substituted coumarin derivatives have been synthesized and evaluated as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer.[5][6]

  • Monoamine Oxidases (MAOs): Derivatives substituted at the 3-position have been tested for their inhibitory activity against human monoamine oxidase A and B (hMAO-A and hMAO-B), which are targets for neurodegenerative diseases.[4]

  • Lipoxygenases (LOX): 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one has been identified as a strong inhibitor of soybean LOX-3, an enzyme involved in inflammatory pathways. Molecular docking studies suggest the benzoyl ring at the 3-position is a critical structural feature for this inhibition.[1]

Table 1: Enzyme Inhibition Data for this compound Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ / KᵢReference
This compoundhDPP IIIPotent Inhibitor (Specific IC₅₀ not cited)[1]
7-(Substituted-oxy)-coumarinsMAO-BMicromolar range[4]
3-Phenylcoumarin DerivativesMAO-B50-60 nM to ~1 µM[7]
3-(Piperazine-1-carbonyl)-7-hydroxy...Carbonic Anhydrase IXKᵢ = 15.1 nM[5]
3-(Piperazine-1-carbonyl)-7-hydroxy...Carbonic Anhydrase XIIKᵢ = 6.9 nM[5]
Anticancer Activity

The coumarin scaffold is a well-known pharmacophore in the design of anticancer agents, capable of regulating diverse cellular pathways.[8] Derivatives of 7-hydroxycoumarin have been synthesized and shown to possess significant cytotoxic potential against a panel of human cancer cell lines.

Table 2: Anticancer Activity of 7-Hydroxy-2H-chromen-2-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
4d AGS (gastric)2.63 ± 0.17[9]
4d MGC-803 (gastric)4.81 ± 0.35[9]
4d HCT-116 (colon)> 50[9]
4d A-549 (lung)18.52 ± 1.21[9]
4d HepG2 (liver)35.26 ± 2.87[9]
4d HeLa (cervical)12.37 ± 0.94[9]

*Compound 4d: 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one

Further studies on compound 4d revealed that it exerts its antiproliferative effects by arresting the cell cycle in the G2/M phase and by inducing apoptosis.[9]

Antioxidant Activity

The antioxidant capacity of these derivatives is primarily attributed to the phenolic hydroxyl group at the C-7 position, which can donate a hydrogen atom to scavenge free radicals and protect cells from oxidative stress.[1][2] Studies have shown that these compounds can mitigate the damaging effects of oxidizing agents like hydrogen peroxide (H₂O₂) and reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, in cellular and animal models.[1][2]

Antimicrobial Activity

The chromen-2-one scaffold has also been explored for its antimicrobial properties. This compound has demonstrated effectiveness against various pathogenic microorganisms, particularly Gram-positive bacteria.[1] It has also been assessed for its antifungal potential, showing activity against the fungal pathogen Candida albicans.[1]

Table 3: Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)Reference
This compoundCandida albicans200[1]

Key Experimental Protocols

Detailed and standardized protocols are crucial for evaluating the biological properties of synthesized compounds.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and rapid method to screen for antioxidant activity.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent (methanol or DMSO).

    • Prepare a blank well for each sample containing 100 µL of the test compound and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: MTT Cytotoxicity Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end Determine IC50 Value incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Test Compounds incubate1->treat_cells incubate2 Incubate 48-72h (Compound Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO to Solubilize incubate3->solubilize read_plate Measure Absorbance at 490 nm solubilize->read_plate analyze Calculate % Viability vs. Control read_plate->analyze analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry. Its synthetic accessibility via robust condensation reactions and the diverse biological activities of its derivatives—spanning enzyme inhibition, anticancer, antioxidant, and antimicrobial effects—underscore its therapeutic potential. The data clearly indicate that modifications at the C-3 and C-7 positions can be fine-tuned to achieve potent and selective activity against various biological targets. Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and exploring their mechanisms of action through advanced cellular and in vivo models. The promising results to date strongly support the continued development of these compounds as lead candidates for novel therapeutics.

References

An In-depth Technical Guide on the Safety and Toxicity of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data is publicly available for 3-benzoyl-7-hydroxy-2H-chromen-2-one. This guide summarizes available information on this compound and structurally related coumarin derivatives to provide a comprehensive overview for research and development purposes. All data pertaining to related compounds is clearly indicated.

Executive Summary

This compound is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This document provides a technical overview of the available safety and toxicity data for this compound and related compounds. The information is intended to guide researchers and drug development professionals in assessing its potential for further investigation. While specific toxicological endpoints for this compound are not well-documented, data from in vivo studies suggest protective effects against chemically-induced organ toxicity. The antioxidant properties of coumarins are often linked to the activation of the Nrf2 signaling pathway. This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways to support a comprehensive understanding of the compound's safety profile.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound---
CAS Number 19088-67-6---
Molecular Formula C₁₆H₁₀O₄---
Molecular Weight 266.25 g/mol ---
Appearance Solid---
Solubility Soluble in organic solvents such as DMSO and ethanol.---

Non-Clinical Toxicity Data

Direct quantitative toxicity data for this compound is scarce. The following sections summarize available data from studies on this compound and its close structural relatives.

Acute Toxicity

No specific LD50 value for this compound was found in the public domain. For the parent compound, coumarin, the oral LD50 in rats is reported to be 293 mg/kg[1].

In Vivo Protective Effects

In vivo studies on rats have investigated the protective effects of this compound against toxicity induced by other agents.

Table 1: Summary of In Vivo Protective Effects of this compound in Rats

Study ParameterModelTreatment GroupsKey FindingsReference
Hepatoprotection Lead acetate-induced oxidative stress in ratsControl, this compound (10 mg/kg), Lead acetate, Lead acetate + this compound (10 mg/kg)The compound significantly reduced lead acetate-induced increases in liver Malondialdehyde (MDA) and iron (Fe) levels, and restored depleted Glutathione (GSH) levels.
Hepatoprotection Aluminium chloride-induced oxidative stress in ratsControl, this compound (10 mg/kg), AlCl₃, AlCl₃ + this compound (10 mg/kg)The compound mitigated AlCl₃-induced increases in liver MDA, Fe, Al, and Cu levels, and increased the levels of GSH and the activity of Glutathione S-transferase (GST).[2][3][2][3]
Cytotoxicity

While specific cytotoxicity data for this compound on a wide range of cell lines is not available, studies on related 7-hydroxycoumarin derivatives provide insights into their potential cytotoxic effects.

Table 2: In Vitro Cytotoxicity of Selected 7-Hydroxycoumarin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
7-(pentyloxy)-2H-chromen-2-oneHaCaT (human keratinocytes)MTT100[4]
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarinPC-3 (prostate cancer)Crystal Violet26.43[5]
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarinWPE1-N22 (normal prostate)Crystal Violet>100[5]
7-hydroxy-4-methylcoumarin derivative 3f MCF7 (breast cancer)Not specified0.6 µg/mL[6]
7-hydroxy-4-methylcoumarin derivative 5 MCF7 (breast cancer)Not specified0.68 µg/mL[6]
Genotoxicity

No direct genotoxicity data (e.g., Ames test, micronucleus assay) for this compound has been found. However, studies on the parent compound, coumarin, and other derivatives provide some context.

  • Coumarin: Was found to be negative in an in vivo mouse micronucleus assay.[7]

  • 6,7-dihydroxycoumarin (aesculetin) and 4-methylesculetin: Were not mutagenic in the Ames test and not genotoxic in cultured human lymphocytes.[8][9]

Developmental and Reproductive Toxicity

There is no specific data on the developmental and reproductive toxicity of this compound. Studies on coumarin and its derivatives have shown varied effects. In zebrafish embryos, coumarin and its anticoagulant derivative warfarin produced teratogenic and lethal effects[10][11]. Another study using the Frog Embryo Teratogenesis Assay—Xenopus (FETAX) showed that the developmental toxicity of coumarin and 4-hydroxycoumarin was increased with metabolic activation, suggesting the formation of toxic intermediates[12][13].

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available in the public domain. However, based on the methodologies described for related compounds and standard toxicological assays, the following provides an overview of likely experimental designs.

In Vivo Hepatoprotection Study in Rats (Illustrative Protocol)

This protocol is a generalized representation based on similar studies with coumarin derivatives.

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Treatment (n=6 per group) cluster_dosing Dosing Regimen (e.g., 30 days) cluster_collection Sample Collection cluster_analysis Biochemical and Histopathological Analysis acclimatize Acclimatize male Wistar rats (180-200g) for 1 week G1 Group 1: Control (Vehicle) acclimatize->G1 G2 Group 2: Toxicant (e.g., Lead Acetate) acclimatize->G2 G3 Group 3: this compound acclimatize->G3 G4 Group 4: Toxicant + this compound acclimatize->G4 dosing Administer treatments orally G1->dosing G2->dosing G3->dosing G4->dosing sacrifice Sacrifice animals after treatment period dosing->sacrifice blood Collect blood for serum analysis sacrifice->blood liver Excise and weigh liver sacrifice->liver homogenize Homogenize liver tissue liver->homogenize histology Histopathological examination of liver sections liver->histology biochemical Measure MDA, GSH, GST, etc. homogenize->biochemical

Illustrative workflow for an in vivo hepatoprotection study.
Ames Test (Bacterial Reverse Mutation Assay)

This is a generalized protocol for a standard Ames test.

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strains Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) mix Mix bacteria, test compound, and S9 mix (or buffer) strains->mix compound Prepare test compound dilutions compound->mix s9 Prepare S9 metabolic activation mix (optional) s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare

Generalized workflow for the Ames test.
In Vitro Micronucleus Assay

This is a generalized protocol for a standard in vitro micronucleus assay.

G cluster_culture Cell Culture and Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting and Staining cluster_score Scoring culture Culture mammalian cells (e.g., CHO, human lymphocytes) treat Treat cells with test compound at various concentrations culture->treat cytoB Add Cytochalasin B to block cell division treat->cytoB incubate_cyto Incubate to allow for nuclear division cytoB->incubate_cyto harvest Harvest cells incubate_cyto->harvest stain Fix and stain cells with a DNA-specific dye harvest->stain microscope Score binucleated cells for micronuclei under a microscope stain->microscope compare_mn Compare frequency of micronuclei to controls microscope->compare_mn

Generalized workflow for the in vitro micronucleus assay.

Signaling Pathways

The antioxidant effects of many coumarin derivatives are attributed to their ability to modulate the Keap1-Nrf2-ARE signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

The Keap1-Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Nrf2_nuc Nrf2 Keap1->Nrf2_nuc Nrf2 Release & Translocation Cul3->Nrf2 Ubiquitination Stress Oxidative Stress (e.g., ROS, Electrophiles) Stress->Keap1 Inactivation Coumarin Coumarin Derivative Coumarin->Keap1 Inactivation Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes Transcription

The Keap1-Nrf2-ARE antioxidant response pathway.

Hazard Identification and Safety Precautions

Based on the Safety Data Sheets (SDS) for this compound and related coumarins, the following hazards and precautions are advised.

  • Hazard Statements: May cause skin irritation and serious eye irritation.

  • Precautionary Statements:

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • IF ON SKIN: Wash with plenty of water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin or eye irritation persists, get medical advice/attention.

Conclusion

The available data on the safety and toxicity of this compound is limited. In vivo studies in rats suggest a protective role against induced hepatotoxicity, likely mediated by its antioxidant properties. The broader class of coumarins has been shown to interact with the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. However, a lack of specific data on acute and chronic toxicity, genotoxicity, and reproductive toxicity for this compound necessitates a cautious approach. Further comprehensive toxicological evaluation is required to fully characterize its safety profile for any potential therapeutic application. Researchers and drug development professionals should consider the data on related coumarin derivatives as preliminary and conduct specific studies on this compound to ascertain its safety and toxicological properties.

References

Methodological & Application

Synthesis of 3-Benzoyl-7-hydroxy-2H-chromen-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers and Drug Development Professionals

Introduction:

3-Benzoyl-7-hydroxy-2H-chromen-2-one is a member of the coumarin family, a class of compounds widely recognized for their diverse pharmacological activities. This particular derivative, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position, has emerged as a compound of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable scaffold for the synthesis of novel therapeutic agents and a useful tool in biochemical research.

Key Applications:

  • Enzyme Inhibition: this compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1] The 7-hydroxy group plays a crucial role in its inhibitory activity by forming stabilizing hydrogen bonds within the enzyme's active site.[1]

  • Antioxidant Properties: The phenolic hydroxyl group at the 7-position endows the molecule with antioxidant capabilities. It can act as a free radical scavenger, protecting cells from oxidative stress, a key factor in various pathological conditions.[1]

  • Antimicrobial Activity: This coumarin derivative has demonstrated activity against pathogenic microorganisms, including the fungus Candida albicans.[1] This suggests its potential as a lead compound for the development of new antifungal agents.

  • Fluorescent Probe: Coumarin derivatives are well-known for their fluorescent properties. The extended conjugation in this compound makes it a candidate for use as a fluorescent marker or probe in biological imaging and assays.

  • Synthetic Intermediate: The reactivity of the coumarin core, the benzoyl group, and the hydroxyl group allows for further chemical modifications, making it a versatile starting material for the synthesis of more complex, biologically active molecules.

Experimental Protocols

The synthesis of this compound from 2,4-dihydroxybenzaldehyde is typically achieved through a Knoevenagel condensation reaction with ethyl benzoylacetate. Below are two detailed protocols: a conventional method and a microwave-assisted method, which offers significant advantages in terms of reaction time and yield.

Protocol 1: Conventional Synthesis via Knoevenagel Condensation

This protocol is based on the classical approach to coumarin synthesis, employing a basic catalyst and thermal heating.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine (catalyst)

  • Acetone (solvent)

  • Methanol (for precipitation)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxybenzaldehyde (e.g., 2.76 g, 20 mmol) and ethyl benzoylacetate (e.g., 3.84 g, 20 mmol) in acetone (50 mL).

  • Catalyst Addition: Add a few drops of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux with continuous stirring for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture into an excess of methanol to precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This method provides a more efficient and environmentally friendly alternative to the conventional protocol.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine (catalyst)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Methanol (for precipitation)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 2,4-dihydroxybenzaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 100°C for 15 minutes with stirring.

  • Precipitation and Purification: Follow steps 4-7 from Protocol 1 to isolate and purify the product.

Data Presentation

Reaction Parameters and Yields
ParameterConventional MethodMicrowave-Assisted Method
Catalyst PiperidinePiperidine
Solvent AcetoneSolvent-free (or minimal)
Temperature Reflux (Acetone)100°C
Reaction Time 2 hours15 minutes
Typical Yield Moderate~78%
Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
Appearance Solid
Melting Point Not consistently reported
¹H NMR (DMSO-d₆, ppm) Data not available in the searched literature
¹³C NMR (DMSO-d₆, ppm) Data not available in the searched literature
IR (KBr, cm⁻¹) Data not available in the searched literature
Mass Spec. (m/z) [M+H]⁺: 267.06

Note: Specific, experimentally verified spectroscopic data for the target compound was not available in the public domain at the time of this search. Researchers should perform their own characterization (NMR, IR, MS) to confirm the structure and purity of the synthesized compound.

Visualizations

Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product 2_4_dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde product This compound 2_4_dihydroxybenzaldehyde->product + ethyl_benzoylacetate Ethyl Benzoylacetate catalyst Piperidine catalyst->product conditions Reflux or Microwave conditions->product experimental_workflow start Start mix_reactants Mix 2,4-dihydroxybenzaldehyde, ethyl benzoylacetate, and catalyst start->mix_reactants reaction Heat (Conventional Reflux or Microwave Irradiation) mix_reactants->reaction precipitate Precipitate product in Methanol reaction->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry characterize Characterize product (NMR, IR, MS) dry->characterize end End characterize->end

References

Pechmann Condensation for Coumarin Synthesis: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the formation of coumarins and their derivatives. Coumarins, a class of benzopyrones, are prevalent in natural products and form the scaffold for numerous compounds with significant pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. This application note provides a detailed protocol for the Pechmann condensation, a summary of various reaction conditions, and a visualization of the reaction workflow and mechanism.

Introduction

Discovered by German chemist Hans von Pechmann, the Pechmann condensation is the synthesis of coumarins from a phenol and a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[1] The reaction is versatile, allowing for the synthesis of a wide array of substituted coumarins by varying the starting phenol and the β-keto compound. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction rate and yield.[2][3] This protocol outlines a general procedure for the synthesis of 7-hydroxy-4-methylcoumarin, a widely used coumarin derivative, and provides data for the synthesis of other derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Pechmann condensation, showcasing the versatility of this reaction with different substrates and catalysts.

Phenol Derivativeβ-Keto EsterCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
ResorcinolEthyl acetoacetateH₂SO₄-RT10 min98[4]
ResorcinolEthyl acetoacetateFeCl₃·6H₂O (10)TolueneReflux16 hHigh Yield[5]
PhenolEthyl acetoacetateAmberlyst-15 (10)Solvent-free110150 min43[6]
ResorcinolEthyl acetoacetateFeF₃ (0.05 g)Solvent-free (MW)1107 min95[7]
m-AminophenolEthyl acetoacetateInCl₃ (3)Solvent-free (Ball Mill)RT10 min92[8]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)-1105 h88
α-NaphtholEthyl acetoacetateSbCl₃-Al₂O₃ (5)Solvent-free (MW)-10 min94[9]
CatecholEthyl acetoacetateSnCl₂·2H₂OSolvent-free (MW)--Moderate-High Yield[10]
PhloroglucinolEthyl 4-chloroacetoacetateSulfamic acid (10)Solvent-free--86[11]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using concentrated sulfuric acid as a catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (98%)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place resorcinol.

  • Addition of Reactant: Add ethyl acetoacetate to the flask and stir the mixture until the resorcinol is completely dissolved.

  • Cooling: Place the flask in an ice bath to cool the mixture to below 10°C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture via a dropping funnel, ensuring the temperature does not exceed 20°C. The addition is exothermic.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The mixture will become viscous and may solidify.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold water to remove any residual acid.

  • Purification: Purify the crude 7-hydroxy-4-methylcoumarin by recrystallization from ethanol to obtain a crystalline solid.

  • Drying: Dry the purified product in a desiccator.

  • Characterization: Characterize the final product by determining its melting point and recording its IR and NMR spectra.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

  • Perform the reaction in a well-ventilated area.

Visualizations

Experimental Workflow

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix Phenol and β-Keto Ester Cooling 2. Cool Mixture (Ice Bath) Reactants->Cooling Catalyst 3. Add Acid Catalyst (Slowly) Cooling->Catalyst Stirring 4. Stir at Controlled Temperature Catalyst->Stirring Quench 5. Quench with Ice Water Stirring->Quench Filter 6. Filter Crude Product Quench->Filter Wash 7. Wash with Cold Water Filter->Wash Purify 8. Recrystallize or Column Chromatography Wash->Purify Characterize 9. Characterize Product (MP, NMR, IR) Purify->Characterize

Caption: General experimental workflow for the Pechmann condensation.

Reaction Mechanism

The mechanism of the Pechmann condensation can proceed through different pathways depending on the reactants and reaction conditions. One commonly proposed mechanism involves an initial electrophilic aromatic substitution, followed by transesterification and dehydration.[12]

Pechmann_Mechanism Phenol Phenol ElectrophilicAttack Electrophilic Aromatic Substitution Intermediate Phenol->ElectrophilicAttack Electrophilic Attack BetaKetoEster β-Keto Ester ActivatedCarbonyl Activated Carbonyl (Protonated β-Keto Ester) BetaKetoEster->ActivatedCarbonyl Protonation Acid H+ ActivatedCarbonyl->ElectrophilicAttack Electrophilic Attack CinnamicAcidDeriv Cinnamic Acid Derivative ElectrophilicAttack->CinnamicAcidDeriv Deprotonation Lactone Intramolecular Transesterification (Lactonization) CinnamicAcidDeriv->Lactone Protonation of Ester & Intramolecular Attack Dehydration Dehydration Lactone->Dehydration Protonation of Hydroxyl Coumarin Coumarin Dehydration->Coumarin Elimination of H₂O

Caption: Proposed mechanism of the Pechmann condensation.

References

Application Notes and Protocols for 3-Benzoyl-7-hydroxy-2H-chromen-2-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-7-hydroxy-2H-chromen-2-one is a member of the coumarin family, a class of compounds renowned for their diverse biological activities and fluorescent properties.[1][2] The 7-hydroxycoumarin scaffold is a well-established fluorophore utilized in the development of various fluorescent sensors and probes.[3][4] The introduction of a benzoyl group at the 3-position modulates the electronic and steric characteristics of the coumarin ring, influencing its fluorescence and binding properties. While some 3-substituted-7-hydroxycoumarins exhibit enhanced fluorescence, this compound has been noted for its comparatively lower fluorescence intensity, suggesting its potential utility in fluorescence quenching-based assays or as a scaffold for developing specific inhibitors.[2]

These application notes provide an overview of the potential applications of this compound as a fluorescent probe, with detailed protocols for its synthesis and use in fluorescence-based assays.

Physicochemical Properties and Fluorescence Characteristics

The core structure of this compound features a benzoyl group at the C3 position and a hydroxyl group at the C7 position of the chromen-2-one (coumarin) ring system. The hydroxyl group is crucial for its fluorescent properties and provides a site for potential derivatization.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Excitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε)Relative Fluorescence IntensityReference
This compoundC₁₆H₁₀O₄266.25~360~45516,6002.5[2]
7-HydroxycoumarinC₉H₆O₃162.1432545510,0001.0[2]
4-Methyl-7-hydroxycoumarinC₁₀H₈O₃176.1732545015,8001.6[2]
3-Phenyl-7-hydroxycoumarinC₁₅H₁₀O₃238.2435545019,10025.0[2]
3-Acetyl-7-hydroxycoumarinC₁₁H₈O₄204.1836045517,80016.0[2]
3-Cyano-7-hydroxycoumarinC₁₀H₅NO₃187.1535545018,60028.0[2]

Note: The fluorescence of this compound was measured at a concentration of 10⁻⁵M, while other compounds were measured at 10⁻⁷M. All measurements were performed at the pH of maximum fluorescence intensity.[2]

Potential Applications

Given its unique fluorescence properties, this compound can be explored for the following applications:

  • Fluorescence Quenching-Based Assays: The relatively low intrinsic fluorescence of this compound makes it a suitable candidate as a quencher in fluorescence resonance energy transfer (FRET) pairs or as a probe in assays where binding to a target molecule leads to fluorescence quenching.

  • Competitive Binding Assays: Similar to other 7-hydroxycoumarins, this probe can be used in competitive binding assays. A known ligand would displace the probe from the active site of a target protein, leading to a measurable change in the fluorescence signal.

  • Enzyme Inhibitor Screening: The benzoyl group can participate in specific interactions within enzyme active sites. This compound could be screened as a potential inhibitor for various enzymes, with its binding monitored through changes in fluorescence.

  • Scaffold for Derivative Synthesis: The 7-hydroxy group provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced fluorescence or tailored binding specificities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Pechmann condensation, a common method for synthesizing coumarins.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

  • Add ethyl benzoylacetate (1 equivalent) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.

Diagram 1: Synthesis of this compound

G Resorcinol Resorcinol Intermediate Reaction Intermediate Resorcinol->Intermediate EBA Ethyl Benzoylacetate EBA->Intermediate H2SO4 Conc. H₂SO₄ H2SO4->Intermediate Product 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Intermediate->Product

Caption: Pechmann condensation for the synthesis of the target compound.

Protocol 2: General Procedure for Fluorescence Measurements

This protocol outlines the general steps for characterizing the fluorescence properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline)

  • Quartz cuvettes

  • Fluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the desired buffer or solvent system to the final concentration for measurement (e.g., 10 µM).

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_max).

  • Fluorescence Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs_max.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_max).

  • Fluorescence Excitation Spectrum:

    • Set the emission wavelength of the fluorometer to the determined λ_em_max.

    • Record the fluorescence excitation spectrum over a suitable wavelength range (e.g., 300-450 nm).

    • The wavelength at which the highest fluorescence intensity is observed should correspond to the λ_abs_max.

Diagram 2: Workflow for Fluorescence Spectroscopy

G A Prepare Stock Solution B Prepare Working Solution A->B C Measure Absorbance Spectrum B->C D Determine λex C->D E Measure Emission Spectrum D->E F Determine λem E->F

Caption: Standard workflow for characterizing fluorescent properties.

Protocol 3: Fluorescence Quenching Assay

This protocol can be adapted to study the interaction of this compound with a potential binding partner (quencher).

Materials:

  • This compound stock solution

  • Quencher (e.g., protein, metal ion) stock solution

  • Assay buffer

  • Fluorometer

  • 96-well black microplate (optional, for high-throughput screening)

Procedure:

  • Prepare a solution of this compound in the assay buffer at a fixed concentration (e.g., 10 µM).

  • Prepare a series of solutions containing the quencher at varying concentrations in the assay buffer.

  • In a cuvette or microplate well, mix a fixed volume of the probe solution with an equal volume of the quencher solution.

  • Incubate the mixture for a predetermined time at a specific temperature to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity at the λ_em_max of the probe.

  • A control sample containing only the probe and buffer should be measured to determine the initial fluorescence (F₀).

  • Plot the fluorescence intensity (F) or the ratio F/F₀ as a function of the quencher concentration.

  • Analyze the data using appropriate models (e.g., Stern-Volmer equation) to determine the quenching constant.

Diagram 3: Principle of Fluorescence Quenching Assay

G cluster_0 No Quencher cluster_1 With Quencher Probe1 Probe Fluorescence1 Fluorescence Probe1->Fluorescence1 Light1 Excitation Light Light1->Probe1 Probe2 Probe Quencher Quencher Probe2->Quencher NoFluorescence Quenched Fluorescence Probe2->NoFluorescence Light2 Excitation Light Light2->Probe2

References

Application Notes and Protocols: 3-Benzoyl-7-hydroxy-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one and a generalized protocol for its potential application in fluorescence microscopy. It is important to note that while this compound belongs to the coumarin family of fluorophores, its utility as a direct fluorescent imaging agent is likely limited due to inherent quenching effects.

Introduction

This compound is a derivative of the 7-hydroxycoumarin scaffold, a class of compounds known for their fluorescent properties and widespread use in biological imaging and as sensing probes.[1] The substitution at the 3-position with a benzoyl group significantly influences the molecule's electronic and photophysical characteristics. While many 7-hydroxycoumarin derivatives are excellent fluorophores, the 3-benzoyl substitution in this particular molecule has been reported to lead to low fluorescence intensity due to quenching.[2]

Despite its weak fluorescence, this compound has been investigated for its biological activities, including its role in mitigating oxidative stress.[3] This suggests potential applications in studying cellular processes where changes in the probe's local environment might modulate its fluorescence, or where it could serve as a precursor for more fluorescent probes.

Physicochemical and Photophysical Properties

The available quantitative data for this compound is summarized below. It is important to note the absence of key fluorescence parameters such as emission maximum, quantum yield, and molar extinction coefficient in the current literature, which supports the observation of its low fluorescence.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₀O₄[4]
Molecular Weight266.25 g/mol [4]
CAS Number19088-67-6[4]

Table 2: Photophysical Properties of this compound

ParameterValueSolventReference
Absorption Maximum (λabs) 350 nmDMF[5][6]
353 nmDMSO[5][6]
Fluorescence Emission Maximum (λem) Not Reported-
Molar Extinction Coefficient (ε) Not Reported-
Fluorescence Quantum Yield (Φ) Not Reported (reported to be low)-[2]
Photostability Not Reported-

Potential Applications in Fluorescence Microscopy

Given its reported low fluorescence quantum yield, this compound is not recommended as a general-purpose fluorescent stain for high-resolution imaging. However, its properties may be suitable for specific applications:

  • Pro-fluorophore Development: The 7-hydroxy group can be chemically modified to create a non-fluorescent molecule that releases the fluorescent coumarin upon enzymatic activity or reaction with a specific analyte. This "turn-on" mechanism is a common strategy for developing targeted fluorescent probes.

  • Environmental Sensing: The fluorescence of coumarin derivatives is often sensitive to the local microenvironment, such as polarity and viscosity. Although the intrinsic fluorescence is weak, changes in its environment upon binding to a biological target could potentially enhance its emission.

  • Correlative Studies: Due to its known effects on oxidative stress, it could be used in conjunction with other fluorescent probes to investigate the localization and impact of oxidative processes within cells.

Experimental Protocols

The following is a generalized, hypothetical protocol for evaluating the potential of this compound for cellular imaging. This protocol is based on common procedures for other 7-hydroxycoumarin derivatives and should be optimized for specific cell types and experimental conditions.

Disclaimer: Due to the reported low fluorescence of this compound, successful imaging is not guaranteed. It is recommended to use a sensitive fluorescence microscope and to include appropriate positive and negative controls.

Preparation of Staining Solution
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4). The optimal working concentration should be determined empirically, typically ranging from 1 to 20 µM. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.

Live Cell Staining Protocol
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Cell Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove any residual serum.

  • Staining: Add the pre-warmed working solution of this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

  • Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove the excess unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for UV/blue excitation.

Fixed Cell Staining Protocol
  • Cell Culture and Fixation: Plate and culture cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Staining: Add the working solution of this compound to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the excess unbound probe.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Visualizations

The following diagrams illustrate the generalized workflows for the preparation and application of this compound in fluorescence microscopy.

G cluster_prep Staining Solution Preparation stock Prepare 1-10 mM Stock in DMSO working Dilute Stock to 1-20 µM in PBS (pH 7.4) stock->working

Workflow for preparing the staining solution.

G cluster_live_cell Live Cell Staining Workflow plate Plate and Culture Cells wash1 Wash with PBS plate->wash1 stain Add Working Solution (1-20 µM) wash1->stain incubate Incubate at 37°C (15-60 min) stain->incubate wash2 Wash with PBS incubate->wash2 image Fluorescence Microscopy wash2->image

Generalized workflow for live cell imaging.

G cluster_fixed_cell Fixed Cell Staining Workflow plate Plate and Culture Cells fix Fix with 4% PFA plate->fix wash1 Wash with PBS fix->wash1 permeabilize Permeabilize (optional) with Triton X-100 wash1->permeabilize wash2 Wash with PBS permeabilize->wash2 stain Add Working Solution (1-20 µM) wash2->stain incubate Incubate at RT (30-60 min) stain->incubate wash3 Wash with PBS incubate->wash3 mount Mount and Image wash3->mount

Generalized workflow for fixed cell imaging.

References

Application Notes and Protocols for 3-benzoyl-7-hydroxy-2H-chromen-2-one in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-benzoyl-7-hydroxy-2H-chromen-2-one as a fluorescent probe for the detection of metal ions. This document includes information on the synthesis of the compound, its photophysical properties, and step-by-step instructions for performing metal ion detection assays.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities and unique fluorescent properties.[1] this compound, a member of the coumarin family, possesses a structural framework that makes it a promising candidate for a fluorescent chemosensor for metal ions. The presence of the 7-hydroxy group and the 3-benzoyl group provides potential coordination sites for metal ions, which can lead to changes in its photophysical properties upon binding. This "turn-off" or "turn-on" fluorescent response allows for the qualitative and quantitative detection of specific metal ions.

The application of such fluorescent probes is crucial in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis, where the detection of trace amounts of metal ions is essential. These notes are intended to provide researchers with the necessary information to synthesize and utilize this compound for these purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction. A reported method involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl benzoylacetate in the presence of a catalytic amount of piperidine.[1]

Experimental Protocol: Synthesis

  • Materials:

    • 2,4-dihydroxybenzaldehyde (2.762 g)

    • Ethyl benzoylacetate (3.844 g)

    • Piperidine (3 drops)

    • Acetone (50 mL)

    • Methanol

    • Ethanol

  • Procedure:

    • To a three-necked reaction flask, add 2,4-dihydroxybenzaldehyde (2.762 g), ethyl benzoylacetate (3.844 g), piperidine (three drops), and acetone (50 mL).

    • Reflux the mixture for 2 hours with magnetic stirring.

    • After the reaction is complete, transfer the reaction mixture into an excess of methanol to precipitate the product.

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the final product under a vacuum.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product 2,4-dihydroxybenzaldehyde 2,4-dihydroxybenzaldehyde Reflux for 2h Reflux for 2h 2,4-dihydroxybenzaldehyde->Reflux for 2h Ethyl benzoylacetate Ethyl benzoylacetate Ethyl benzoylacetate->Reflux for 2h Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reflux for 2h Acetone (solvent) Acetone (solvent) Acetone (solvent)->Reflux for 2h Precipitation in Methanol Precipitation in Methanol Reflux for 2h->Precipitation in Methanol Filtration Filtration Precipitation in Methanol->Filtration Recrystallization from Ethanol Recrystallization from Ethanol Filtration->Recrystallization from Ethanol This compound This compound Recrystallization from Ethanol->this compound

Caption: Synthesis of this compound.

Application in Metal Ion Detection

This compound can be employed as a selective fluorescent probe for the detection of certain metal ions. While specific data for this exact compound is not extensively available, analogous coumarin derivatives have demonstrated high selectivity and sensitivity, particularly for Fe³⁺ ions, through a fluorescence quenching mechanism ("turn-off" sensor).[2][3] The interaction between the coumarin derivative and the metal ion forms a complex, which alters the electronic properties of the fluorophore and leads to a decrease in fluorescence intensity.

Proposed Signaling Pathway

Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Non-fluorescent) Probe->Complex Binding Metal Metal Ion (e.g., Fe³⁺) Metal->Complex Quenching Fluorescence Quenching Complex->Quenching cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM in MeOH) Titration Fluorescence Titration Probe_Stock->Titration Selectivity Selectivity Assay Probe_Stock->Selectivity Competition Competition Assay Probe_Stock->Competition Metal_Stock Metal Ion Stock Solutions (10 mM in H₂O) Metal_Stock->Titration Metal_Stock->Selectivity Metal_Stock->Competition Plotting Plot Fluorescence vs. [Metal Ion] Titration->Plotting Binding_Constant Calculate Binding Constant (Ka) Plotting->Binding_Constant LOD Determine Limit of Detection (LOD) Plotting->LOD

References

Application Notes: 3-benzoyl-7-hydroxy-2H-chromen-2-one for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one is a substituted coumarin derivative recognized for its significant biological activities. Coumarins are a class of benzopyrone compounds, widely found in nature and notable for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial effects. The specific structural features of this compound, particularly the benzoyl group at the C3 position and a hydroxyl group at the C7 position, make it a potent inhibitor of specific enzymes, rendering it a valuable tool for researchers in enzymology and drug development.

Primary Target Enzyme: Human Dipeptidyl Peptidase III (hDPP III)

The most well-documented target for this compound is human dipeptidyl peptidase III (hDPP III). hDPP III is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides. This enzyme plays a crucial role in several physiological processes, including:

  • Blood Pressure Regulation: By degrading peptides like angiotensin II, hDPP III is involved in the renin-angiotensin system.

  • Pain Modulation: The enzyme can degrade endogenous opioid peptides (enkephalins and endomorphins), influencing nociception.

  • Oxidative Stress Response: DPP3 acts as a regulator of the Keap1-Nrf2 antioxidant pathway.

Given these roles, inhibitors of hDPP III are of significant interest as potential therapeutic agents for cardiovascular diseases, pain management, and conditions related to oxidative stress.

Other Potential Enzyme Targets

Derivatives of the chromen-2-one scaffold have also been identified as inhibitors of enzymes involved in inflammatory pathways, such as:

  • Cyclooxygenase (COX)

  • Lipoxygenase (LOX)

These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. The benzoyl ring at the 3-position is considered an important structural feature for this inhibitory activity.

Applications in Research and Drug Development

This compound serves as a valuable research tool for:

  • Target Validation: Studying the physiological and pathophysiological roles of hDPP III.

  • High-Throughput Screening (HTS): Acting as a reference compound or positive control in screens for novel enzyme inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Serving as a scaffold for the synthesis of new derivatives with improved potency and selectivity.

Quantitative Data and Physicochemical Properties

The key properties and inhibitory activity of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 3-benzoyl-7-hydroxychromen-2-one
CAS Number 19088-67-6
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol

Table 2: Enzyme Inhibition Data

Target EnzymeInhibitorIC₅₀ ValueNotesReference
Human Dipeptidyl Peptidase III (hDPP III) This compound1.10 µMA potent inhibitor.
Lipoxygenase (LOX) 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one-Identified as a strong inhibitor.
Cyclooxygenase (COX) / 5-Lipoxygenase (5-LO) SK&F 86002 (Reference Inhibitor)1 µM (COX), 20 µM (5-LO)For comparison of a dual inhibitor.

Experimental Protocols and Visualizations

This section provides a detailed protocol for assaying the inhibitory effect of this compound on its primary target, hDPP III.

General Experimental Workflow

The workflow for a typical enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine inhibitory potency.

Application Notes & Protocols: Antimicrobial Activity Screening of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of benzopyrone heterocyclic compounds found in many plants and synthesized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and antiviral properties.[1][2] The compound 3-benzoyl-7-hydroxy-2H-chromen-2-one is a specific coumarin derivative that has been identified as a target for research due to its unique structure, featuring both a hydroxyl and a benzoyl substituent, which allows for diverse chemical interactions.[3] Preliminary studies have indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi, making it a candidate for further investigation in the development of new therapeutic agents.[3]

These application notes provide a summary of the known antimicrobial activity of this compound and detailed protocols for its comprehensive screening.

Summary of Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated, revealing activity against pathogenic microorganisms. It has shown particular effectiveness against Gram-positive bacteria and demonstrated antifungal properties.[3] The unique structural features, including the benzoyl ring at the 3-position and the phenolic hydroxyl group, are believed to be important for its biological activities.[3]

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial activity of this compound. Further research is required to expand this dataset against a broader range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainTypeMIC (µg/mL)Reference
Candida albicansATCC 10231Fungus200[3]
Gram-positive bacteriaVariousBacteriaActivity noted, specific MICs not reported[3]
Gram-negative bacteriaVariousBacteriaNot specified

Potential Mechanism of Action

While the precise mechanism for this compound is not fully elucidated, coumarin derivatives are known to exert their antimicrobial effects through several pathways. The lipophilic nature of coumarins allows them to interfere with the bacterial cell membrane, leading to increased permeability, disruption of membrane-embedded proteins, and alteration of ion transport.[4][5] Other proposed mechanisms include the inhibition of essential enzymes, such as DNA gyrase, and interference with biofilm formation.[6][7] For fungi, coumarins can disrupt ergosterol synthesis, a key component of the fungal cell membrane, leading to cell lysis.[8]

mechanism_of_action Potential Antimicrobial Mechanisms of Coumarins cluster_compound This compound cluster_cell Microbial Cell cluster_effect Cellular Effect compound Coumarin Core membrane Cell Membrane compound->membrane Lipophilic Interaction dna_gyrase DNA Gyrase compound->dna_gyrase Enzyme Inhibition ergosterol Ergosterol Synthesis (Fungi) compound->ergosterol Enzyme Inhibition biofilm Biofilm Formation compound->biofilm Interference disruption Membrane Disruption (Increased Permeability) membrane->disruption replication_inhibition Inhibition of DNA Replication dna_gyrase->replication_inhibition lysis Cell Lysis ergosterol->lysis biofilm_inhibition Inhibition of Biofilm biofilm->biofilm_inhibition antimicrobial_screening_workflow Antimicrobial Screening Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening (for active compounds) start Start: Compound Synthesis (this compound) stock_prep Prepare Stock Solution (in DMSO) start->stock_prep disk_diffusion Agar Disk Diffusion Assay (Qualitative) stock_prep->disk_diffusion broth_microdilution Broth Microdilution Assay (Quantitative - MIC) stock_prep->broth_microdilution evaluate_primary Evaluate Activity (Zone of Inhibition / MIC) disk_diffusion->evaluate_primary broth_microdilution->evaluate_primary mbc_mfc Determine MBC/MFC evaluate_primary->mbc_mfc Active end_inactive Inactive Compound evaluate_primary->end_inactive Inactive time_kill Time-Kill Kinetic Assay mbc_mfc->time_kill mechanism Mechanism of Action Studies (e.g., Membrane Permeability) time_kill->mechanism end End: Candidate for Further Development mechanism->end

References

Application Notes and Protocols for Determining the Antioxidant Capacity of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antioxidant capacity of 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications. The antioxidant activity of this compound is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[1] The following protocols for DPPH, ABTS, FRAP, and ORAC assays are commonly used to assess the free-radical scavenging and reducing power of phenolic compounds, including coumarins.[2][3][4][5][6][7][8][9][10][11]

Overview of Antioxidant Capacity Assays

A panel of assays is recommended to evaluate the multifaceted antioxidant activity of this compound. This is because different assays reflect different antioxidant mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[2][7][12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[14][15][16][17]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18][19][20][21][22]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[23][24][25][26][27]

Data Presentation: Hypothetical Antioxidant Capacity of this compound

The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound, presented for comparative purposes.

Table 1: DPPH Radical Scavenging Activity

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
2528.5\multirow{4}{*}{85.2}
5045.1
10065.8
20088.3

Table 2: ABTS Radical Cation Scavenging Activity

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
1032.7\multirow{4}{*}{42.5}
2558.9
5081.2
10095.6

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Concentration (µg/mL)FRAP Value (µmol Fe²⁺/g)
50350.4
100680.7
2001250.2

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

Concentration (µg/mL)ORAC Value (µmol TE/g)
10850.6
201650.3
403200.1

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for evaluating the antioxidant activity of coumarin derivatives.[2][7][12]

a. Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

b. Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_sample Prepare stock solution of This compound in methanol add_sample Add 100 µL of sample or standard to wells prep_sample->add_sample prep_control Prepare stock solution of Ascorbic Acid in methanol prep_control->add_sample prep_dpph Prepare 0.1 mM DPPH solution in methanol add_dpph Add 100 µL of DPPH solution to all wells prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in the dark for 30 minutes at room temperature add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % inhibition and IC₅₀ measure_abs->calculate

Caption: DPPH Assay Workflow.

c. Procedure:

  • Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 20, 50, 100, 200, and 400 µg/mL).[12]

  • Prepare a 0.002% (w/v) solution of DPPH in methanol.[12]

  • In a 96-well plate, add 2 mL of the DPPH solution to 2 mL of each sample concentration.[12]

  • For the control, mix 2 mL of DPPH solution with 2 mL of methanol.[12]

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[12]

  • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay

This protocol is based on established methods for assessing antioxidant capacity.[15][16][17]

a. Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or deionized water

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

b. Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_abts_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate generate_radical Mix and incubate in dark for 12-16 hours to generate ABTS•+ prep_abts_stock->generate_radical prep_working Dilute ABTS•+ solution to an absorbance of 0.7 at 734 nm generate_radical->prep_working add_abts Add 190 µL of ABTS•+ working solution prep_working->add_abts prep_sample Prepare serial dilutions of sample and Trolox standard add_sample Add 10 µL of sample or standard to wells prep_sample->add_sample add_sample->add_abts incubate Incubate for 6 minutes at room temperature add_abts->incubate measure_abs Measure absorbance at 734 nm incubate->measure_abs calculate Calculate % inhibition and Trolox Equivalents (TEAC) measure_abs->calculate

Caption: ABTS Assay Workflow.

c. Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Prepare a stock solution of this compound and a series of dilutions.

  • Add 10 µL of each sample dilution to a 96-well plate, followed by 190 µL of the diluted ABTS•+ solution.[16]

  • Incubate the plate for 6 minutes at room temperature.[17]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method developed by Benzie and Strain.[18]

a. Reagents and Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

b. Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_frap Prepare FRAP reagent by mixing Acetate buffer, TPTZ, and FeCl₃ (10:1:1 v/v/v) warm_reagent Warm FRAP reagent to 37°C prep_frap->warm_reagent add_reagent Add 180 µL of FRAP reagent to wells warm_reagent->add_reagent prep_sample Prepare serial dilutions of sample and FeSO₄ standard add_sample Add 20 µL of sample or standard to wells prep_sample->add_sample add_reagent->add_sample incubate Incubate at 37°C for 4 minutes add_sample->incubate measure_abs Measure absorbance at 593 nm incubate->measure_abs calculate Calculate FRAP value from the standard curve measure_abs->calculate

Caption: FRAP Assay Workflow.

c. Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[18]

  • Prepare a stock solution of this compound and a series of dilutions.

  • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O).

  • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of the sample, standard, or blank to the wells.

  • Incubate the plate at 37°C for 4 minutes.[18]

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is a widely used method for measuring antioxidant capacity against peroxyl radicals.[23][26]

a. Reagents and Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

b. Experimental Workflow:

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_fluorescein Prepare fluorescein solution in phosphate buffer add_fluorescein Add 150 µL of fluorescein solution to all wells prep_fluorescein->add_fluorescein prep_aaph Prepare AAPH solution in phosphate buffer add_aaph Add 25 µL of AAPH solution to initiate the reaction prep_aaph->add_aaph prep_sample Prepare serial dilutions of sample and Trolox standard add_sample Add 25 µL of sample, standard, or blank to wells prep_sample->add_sample add_sample->add_fluorescein incubate Incubate at 37°C for 30 minutes add_fluorescein->incubate incubate->add_aaph measure_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 520 nm) add_aaph->measure_fluorescence calculate Calculate the area under the curve (AUC) and ORAC value measure_fluorescence->calculate

Caption: ORAC Assay Workflow.

c. Procedure:

  • Prepare all solutions in 75 mM phosphate buffer (pH 7.4).

  • In a black 96-well plate, add 25 µL of the sample, Trolox standard, or phosphate buffer (blank).[26]

  • Add 150 µL of fluorescein solution to each well and incubate at 37°C for 30 minutes.[26]

  • Initiate the reaction by adding 25 µL of AAPH solution.[26]

  • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[24][27]

  • Calculate the area under the curve (AUC) for each sample.

  • Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard. Express the results as µmol of Trolox equivalents (TE) per gram of sample.[24]

References

Application Notes and Protocols for 3-benzoyl-7-hydroxy-2H-chromen-2-one in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the anti-inflammatory potential of 3-benzoyl-7-hydroxy-2H-chromen-2-one, including its proposed mechanisms of action. Detailed protocols for relevant in vitro and in vivo anti-inflammatory assays are also presented to facilitate further research and evaluation of this compound and its derivatives.

Introduction

This compound is a coumarin derivative that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Coumarins as a class of compounds are known to modulate various inflammatory pathways. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways.[1]

Putative Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activity of this compound and related coumarin derivatives is believed to be mediated through several mechanisms:

  • Inhibition of Inflammatory Enzymes: Coumarin derivatives have been shown to inhibit COX and LOX enzymes, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] The benzoyl group at the 3-position of the coumarin core is suggested to be an important structural feature for this inhibitory activity.[1]

  • Modulation of Signaling Pathways: Key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are potential targets for coumarin derivatives.[1] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.[1]

  • Inhibition of Human Dipeptidyl Peptidase III (hDPP III): this compound has been identified as a potent inhibitor of hDPP III, an enzyme involved in pain modulation.[1]

Quantitative Data

Target EnzymeIC50 ValueCompoundReference
Human Dipeptidyl Peptidase III (hDPP III)1.10 μMThis compound[1]

Signaling Pathways and Experimental Workflow Diagrams

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates p38 p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines ERK ERK ERK->Cytokines JNK JNK JNK->Cytokines MAPK->p38 MAPK->ERK MAPK->JNK DNA DNA NFkappaB_n->DNA Binds DNA->Cytokines Transcription

Caption: TLR4/MAPK and NF-κB Signaling Pathway.

G start Start acclimatize Acclimatize Animals (e.g., Wistar rats) start->acclimatize grouping Divide into Control, Standard, and Test Groups acclimatize->grouping fasting Overnight Fasting grouping->fasting baseline Measure Baseline Paw Volume fasting->baseline treatment Administer Vehicle, Standard Drug, or this compound baseline->treatment induction Inject Carrageenan into Paw treatment->induction After 1h measurement Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end End calculation->end

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory activity of compounds like this compound.

This protocol is a general procedure for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard non-selective inhibitor (e.g., Indomethacin)

  • Standard COX-2 selective inhibitor (e.g., Celecoxib)

  • Enzyme Immunoassay (EIA) kit for prostaglandin quantification

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and standard inhibitors at various concentrations.

  • In reaction tubes, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or standard inhibitor to the respective tubes. A vehicle control (solvent only) should also be prepared.

  • Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a short period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (or other suitable rodent model)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • House the animals in standard laboratory conditions and allow them to acclimatize.

  • Divide the animals into different groups: a control group (vehicle only), a standard group (Indomethacin), and one or more test groups (different doses of the test compound).

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial paw volume or thickness of the right hind paw of each animal.

  • Administer the vehicle, standard drug, or test compound orally or via intraperitoneal injection.

  • After a specific period (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to standard procedures.

  • Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

  • Determine the IC50 value for the inhibition of NO production.

References

Application Notes: Cytotoxicity of 3-benzoyl-7-hydroxy-2H-chromen-2-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one is a member of the coumarin family, a class of naturally occurring and synthetic compounds known for their diverse pharmacological activities, including anticancer properties. This document provides an overview of the cytotoxic effects of this compound on various cancer cell lines and details the protocols for assessing its activity. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, studies on structurally similar coumarin derivatives suggest that its cytotoxic effects are likely mediated through multiple pathways. The primary proposed mechanisms include:

  • Induction of Apoptosis: The compound is believed to trigger programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade.

  • Modulation of Signaling Pathways: 3-benzoyl-coumarins have been shown to interfere with key intracellular signaling pathways that regulate cell growth, proliferation, and survival. A significant target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[1][2][3] By inhibiting this pathway, the compound can suppress tumor cell growth and induce apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Some coumarin derivatives have been found to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS).[4][5][6] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Antiproliferative Activity

The cytotoxic and antiproliferative activities of this compound and related compounds are typically evaluated using various in vitro assays on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the compound. While comprehensive data for this compound is limited in the public domain, the available information on similar coumarin derivatives indicates a broad spectrum of activity against various cancer types.

Data Presentation

Table 1: Cytotoxicity of Structurally Similar Coumarin Derivatives on Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-Arylcoumarin derivativeA549 (Lung)Crystal Violet24.2[7]
Coumarin-chalcone hybridA549 (Lung)MTTNot specified[8]
Coumarin derivativeHeLa (Cervical)MTT54.2
Coumarin derivativeHepG2 (Liver)MTTNot specified[9][10]
Coumarin derivativeMCF-7 (Breast)MTT12.1 (µg/mL)[11]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

SRB (Sulphorhodamine B) Assay

This assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[2][3][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA) solution (10% w/v, cold)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with the compound, gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for 1 hour.[13]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or distilled water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.[14]

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[14] Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1][15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[1]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[1] A reference wavelength (e.g., 680 nm) can be used for background correction.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release from treated cells to the spontaneous and maximum LDH release controls. Determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, A549) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound) treatment 4. Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh absorbance 6. Absorbance Reading mtt->absorbance srb->absorbance ldh->absorbance ic50 7. IC50 Determination absorbance->ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway of Apoptosis Induction

signaling_pathway cluster_compound Compound Action cluster_pathway Intracellular Signaling cluster_apoptosis Apoptotic Cascade compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one pi3k PI3K compound->pi3k Inhibition ros ROS Generation compound->ros Induction akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) ros->bax Activation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

References

Developing Bioactive Molecules from 3-Benzoyl-7-hydroxy-2H-chromen-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, has emerged as a versatile scaffold for the development of novel bioactive molecules. This document provides detailed application notes and experimental protocols for investigating its potential as an antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory agent. The unique structural features of this compound, including a phenolic hydroxyl group and a benzoyl substituent, contribute to its diverse biological activities.[1] These notes are intended to guide researchers in exploring the therapeutic potential of this promising molecule.

Overview of Bioactivities

This compound has demonstrated a range of biological activities, making it an attractive starting point for drug discovery programs. Its known bioactivities include:

  • Enzyme Inhibition: It is a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1]

  • Antifungal Activity: The compound has shown activity against the fungal pathogen Candida albicans.[1]

  • Antioxidant Properties: The presence of a phenolic hydroxyl group allows it to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[1]

  • Anti-inflammatory Effects: Coumarin derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[1] The benzoyl group at the 3-position is considered an important structural feature for this activity.[1]

  • Anticancer Potential: While specific data for this molecule is still emerging, the chromen-2-one scaffold is a common feature in many compounds with demonstrated anticancer properties.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of this compound and a closely related analog.

Biological ActivityAssay/TargetTest Organism/SystemResultReference
Enzyme InhibitionHuman Dipeptidyl Peptidase III (hDPP III)In vitroIC50: 1.10 μM[1]
AntifungalCandida albicansIn vitroMIC: 200 µg/mL[1]
Anti-inflammatorySoybean Lipoxygenase-3 (LOX-3)In vitro96.6% Inhibition*[1]

*Data for 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, a closely related analog.

Experimental Protocols

This section provides detailed protocols for evaluating the key bioactivities of this compound.

Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Workflow for DPPH Assay

DPPH_Assay_Workflow A Prepare Stock Solutions (Compound, Ascorbic Acid) C Add Compound/Standard to 96-well plate (100 µL) A->C B Prepare DPPH Solution (0.1 mM in Methanol) D Add DPPH Solution to each well (100 µL) B->D C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance (517 nm) E->F G Calculate % Inhibition F->G

DPPH Assay Workflow

Anti-inflammatory Activity

This protocol describes a method to screen for inhibitors of COX-2, a key enzyme in the inflammatory pathway.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) quantification

Procedure:

  • Prepare stock solutions of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

  • In reaction tubes, pre-incubate the COX-2 enzyme with various concentrations of the test compound or celecoxib in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of citric acid).

  • Quantify the amount of PGE2 produced using a commercial EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway cluster_cell Cell Membrane Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Test_Compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one Test_Compound->COX2 Inhibits

COX-2 Inflammatory Pathway

Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound (various concentrations) A->B C Incubate (48-72 hours) B->C D Add MTT Solution and Incubate (4 hours) C->D E Add DMSO to Dissolve Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

MTT Assay Workflow

Signaling Pathways

The development of bioactive molecules from this compound can be guided by understanding its interaction with key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Cell_Stimulus Cell_Stimulus PLA2 Phospholipase A2 Cell_Stimulus->PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid COX Cyclooxygenase Arachidonic_Acid->COX LOX Lipoxygenase Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound 3-benzoyl-7-hydroxy- 2H-chromen-2-one Test_Compound->COX Inhibits Test_Compound->LOX Inhibits

Anti-inflammatory Pathway

Conclusion

This compound represents a valuable starting point for the development of new therapeutic agents. Its diverse bioactivities, coupled with a synthetically accessible scaffold, make it an ideal candidate for further investigation and optimization. The protocols and information provided in this document are intended to facilitate research into the promising pharmacological potential of this and related coumarin derivatives.

References

Application Notes and Protocols: 3-benzoyl-7-hydroxy-2H-chromen-2-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one, a substituted coumarin, serves as a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The inherent reactivity of its core structure, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position, allows for a multitude of chemical modifications, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of the parent compound and its subsequent derivatization, alongside a summary of the biological activities of these derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This method offers a straightforward and efficient route to the desired coumarin scaffold.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine (catalyst)

  • Ethanol (solvent and for recrystallization)

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine (a few drops) is added to the solution.

  • The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The solid is then recrystallized from hot ethanol to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

The this compound core is a versatile platform for generating a library of derivatives with a wide range of pharmacological activities. The hydroxyl and benzoyl groups serve as handles for further chemical transformations.

Derivatization Strategies:
  • O-Alkylation/O-Acylation of the 7-hydroxyl group: The hydroxyl group can be readily alkylated or acylated to introduce various functionalities, which can modulate the compound's lipophilicity and biological activity.

  • Modification of the 3-benzoyl group: The carbonyl group of the benzoyl moiety can be subjected to various reactions, such as reduction or conversion to an oxime or hydrazone, to generate diverse structures.

  • Electrophilic Aromatic Substitution: The coumarin ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at various positions.

Biological Activities of this compound and its Derivatives

Derivatives synthesized from this intermediate have demonstrated a broad spectrum of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition

Human Dipeptidyl Peptidase III (hDPP III) Inhibition:

This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1][2][3] The 7-hydroxyl group plays a crucial role in the inhibitory activity by forming key interactions within the enzyme's active site.[1][2][3] Molecular docking and dynamics simulations have revealed that the compound binds to the inter-domain cleft of hDPP III, with the 7-OH group forming hydrogen bonds with enzyme residues such as Glu329, and van der Waals interactions with Ile315, Ser317, Phe381, Pro387, and Ile390 stabilizing the complex.[1][2][3]

Table 1: hDPP III Inhibitory Activity of this compound

CompoundTargetIC50 (µM)Reference
This compoundhDPP III1.10[1][2][3]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

Coumarin derivatives are known to inhibit COX and LOX enzymes, which are key players in the inflammatory cascade. While specific data for derivatives of this compound are limited, related coumarins have shown significant inhibitory activity. This suggests that derivatives of the title compound could be promising anti-inflammatory agents.

Anticancer Activity

Numerous coumarin derivatives have been synthesized and evaluated for their anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the anticancer activity of some coumarin derivatives structurally related to this compound.

Table 2: Anticancer Activity of Selected Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
3-(Coumarin-3-yl)-acrolein derivative (6e)KB0.39 ± 0.07[4]
3-(Coumarin-3-yl)-acrolein derivative (5d)A5490.70 ± 0.05[4]
Coumarin-1,2,3-triazole hybrid (12c)MGC8030.13 ± 0.01[5][6]
Coumarin-1,2,3-triazole hybrid (12c)PC30.34 ± 0.04[5][6]
3-Benzylcoumarin imidazolium salt (31a)HL-602.04 - 4.51[5][6]
Coumarin-thiazole hybrid (44a)HepG23.74 ± 0.02[5][6]
Coumarin-thiazole hybrid (44b)MCF-74.03 ± 0.02[5][6]
Coumarin-pyrazole hybrid (36a)HeLa5.75[5]
Coumarin-pyrazole hybrid (37b)MCF-78 ± 2[6]
Coumarin-thiazole derivative (18a)MCF-76.8[7]
Coumarin-thiazole derivative (18a)MDA-MB-2318.5[7]
Antimicrobial Activity

Coumarin derivatives have also shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cell membrane integrity or inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Coumarin Derivatives

CompoundMicroorganismMIC (mM)Reference
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Bacillus cereus1.5[8]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Micrococcus luteus1.5[8]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Listeria monocytogenes1.5[8]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Staphylococcus aureus1.5[8]
7-hydroxy-4-trifluoromethylcoumarin (3c)Enterococcus faecium1.7[8]
Dicoumarol (3n)Listeria monocytogenes1.2[8]

Signaling Pathways and Experimental Workflows

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Pathway

The following diagram illustrates the role of hDPP III and its inhibition by this compound. hDPP III is involved in the degradation of bioactive peptides, and its inhibition can potentiate their effects.

hDPP_III_Inhibition cluster_pathway hDPP III Pathway cluster_inhibition Inhibition cluster_outcome Outcome Bioactive_Peptides Bioactive Peptides (e.g., Enkephalins) hDPP_III hDPP III Bioactive_Peptides->hDPP_III Degradation Inactive_Fragments Inactive Fragments hDPP_III->Inactive_Fragments Increased_Peptides Increased Bioactive Peptide Levels Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->hDPP_III Inhibits Biological_Effect Modulation of Pain & Blood Pressure Increased_Peptides->Biological_Effect

Caption: Inhibition of hDPP III by this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inflammatory Pathway

This diagram shows the general inflammatory pathway involving COX and LOX enzymes. Coumarin derivatives can inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators.

COX_LOX_Pathway cluster_upstream Upstream Events cluster_pathways Enzymatic Pathways cluster_inhibition Inhibition by Coumarin Derivatives cluster_outcome Physiological Effect Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Coumarin_Derivatives Coumarin Derivatives Coumarin_Derivatives->COX_Enzymes Inhibit Coumarin_Derivatives->LOX_Enzymes Inhibit

Caption: Inhibition of COX and LOX pathways by coumarin derivatives.

General Experimental Workflow for Derivative Synthesis and Biological Evaluation

The following workflow outlines the general steps from the synthesis of this compound to the biological evaluation of its derivatives.

Experimental_Workflow Start Starting Materials: 2,4-dihydroxybenzaldehyde Ethyl benzoylacetate Synthesis Synthesis of 3-benzoyl-7-hydroxy- 2H-chromen-2-one Start->Synthesis Purification1 Purification (Recrystallization) Synthesis->Purification1 Characterization1 Characterization (NMR, IR, MS) Purification1->Characterization1 Derivatization Chemical Derivatization Characterization1->Derivatization Purification2 Purification (Chromatography) Derivatization->Purification2 Characterization2 Characterization (NMR, IR, MS) Purification2->Characterization2 Biological_Screening Biological Screening Characterization2->Biological_Screening Enzyme_Assays Enzyme Inhibition Assays (hDPP III, COX, LOX) Biological_Screening->Enzyme_Assays Anticancer_Assays Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (MIC, MBC) Biological_Screening->Antimicrobial_Assays Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Enzyme_Assays->Data_Analysis Anticancer_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Analytical Characterization of 3-Benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative of significant interest in pharmaceutical research due to its diverse biological activities. Notably, it has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), an enzyme implicated in pain modulation and blood pressure regulation.[1] Furthermore, its structure, featuring a phenolic hydroxyl group, imparts antioxidant properties through free radical scavenging.[1] Accurate and comprehensive analytical characterization is crucial for the quality control, stability testing, and elucidation of the structure-activity relationships of this compound and its analogues in drug discovery and development.

This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound, including its physicochemical properties and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₀O₄[2]
Molecular Weight 266.25 g/mol [2]
CAS Number 19088-67-6[1]
Melting Point Not explicitly available for this compound. A related compound, 3-acetyl-7-hydroxy-2H-chromen-2-one, has a melting point of 234-236 °C.[3][4][5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[6] Quantitative solubility data for the precise compound is not readily available. A study on the related 3-acetyl-4-hydroxy-2H-chromen-2-one showed that its mole fraction solubility increases with rising temperature in methanol and ethanol mixtures.[7]
IC₅₀ (hDPP III) 1.10 ± 0.05 µM[1][8]

Spectroscopic and Chromatographic Data

The following table summarizes the key spectroscopic and chromatographic data for the characterization of this compound.

Analytical TechniqueKey Parameters and Observations
FT-IR (KBr) Vibrational Bands (cm⁻¹): 3171 (-OH stretching), 3062-2930 (aromatic C-H stretching), 2900-2825 (aliphatic C-H stretching), 1710 (benzoyl C=O stretching), 1682 (lactone C=O stretching), 1650 (lactone C=C stretching), 1609 (aromatic C=C stretching).[6]
¹H-NMR (DMSO-d₆) Chemical Shifts (δ, ppm): 10.98 (s, 1H, -OH), 8.35 (s, 1H, coumarin =CH-), 7.88-6.79 (m, aromatic protons of benzoyl and coumarin rings). The signals at 3.3 and 2.5 ppm are attributed to the DMSO solvent.[6]
¹³C-NMR Specific assignments for this compound are not fully detailed in the searched literature. However, for a similar compound, 3-benzoyl-2H-chromen-2-one, the following chemical shifts (δ, ppm) were reported in CDCl₃: 191.5 (benzoyl C=O), 158.3, 154.7, 145.3, 136.2, 133.8, 133.6, 129.5, 129.1, 128.5, 127.0, 124.9, 118.1, 116.9.[9] The presence of the 7-hydroxy group is expected to influence the chemical shifts of the aromatic carbons in the coumarin ring.
UV-Vis Spectroscopy λmax: 350 nm (in DMF), 353 nm (in DMSO).[6]
Mass Spectrometry While a specific mass fragmentation pattern for this compound is not detailed, coumarins generally fragment via the loss of CO (M-28).[10] The presence of the benzoyl group may lead to characteristic fragments of m/z 105, 77, and 51.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its presence in various matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Isocratic):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acetic acid. The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: Set the detector to the λmax of the compound (around 350-353 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire the ¹H-NMR spectrum.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C-NMR Spectroscopy:

    • Acquire the ¹³C-NMR spectrum.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • Assign the carbon signals based on their chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer

  • KBr press

Reagents:

  • Potassium bromide (KBr, IR grade)

  • This compound sample

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Dimethylformamide (DMF, spectroscopic grade) or Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µM in DMF or DMSO).

  • Analysis:

    • Use the pure solvent as a blank.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

    • Determine the wavelength(s) of maximum absorbance.

Diagrams

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) HPLC->NMR FTIR FT-IR Spectroscopy (Functional Group ID) NMR->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR->MS UVVis UV-Vis Spectroscopy (λmax Determination) MS->UVVis Physicochemical Physicochemical Properties (Melting Point, Solubility) UVVis->Physicochemical Biological Biological Activity (e.g., IC₅₀) Physicochemical->Biological

Caption: Analytical workflow for the characterization of this compound.

hDPP_III_Inhibition cluster_enzyme hDPP III Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism hDPP_III Human Dipeptidyl Peptidase III (hDPP III) Active_Site Active Site with Zinc Ion (Zn²⁺) Binding Binding to Active Site Inhibitor 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Hydroxy_Group 7-Hydroxy Group Inhibitor->Hydroxy_Group Benzoyl_Group 3-Benzoyl Group Inhibitor->Benzoyl_Group Hydroxy_Group->Binding Hydrogen Bonding Benzoyl_Group->Binding Hydrophobic Interactions Inhibition Inhibition of Peptidase Activity Binding->Inhibition

Caption: Proposed mechanism of hDPP III inhibition by this compound.

Antioxidant_Mechanism Compound 3-Benzoyl-7-hydroxy- 2H-chromen-2-one (Ar-OH) Stabilized_Radical Stabilized Compound Radical (Ar-O•) Compound->Stabilized_Radical Donates H• Cellular_Damage Cellular Damage Compound->Cellular_Damage Prevents Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Oxidative_Stress Oxidative Stress Free_Radical->Oxidative_Stress Causes Oxidative_Stress->Cellular_Damage Leads to

Caption: Antioxidant mechanism of this compound via free radical scavenging.

References

Application Notes and Protocols for the Analysis of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative with significant interest in the fields of medicinal chemistry and drug development. Its structural features, including the benzoyl group at the 3-position and a hydroxyl group at the 7-position, contribute to its diverse biological activities. This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III, an enzyme implicated in pain modulation and other physiological processes. Accurate and reliable analytical methods are crucial for the quality control, purity assessment, and characterization of this compound in research and development settings.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
IUPAC Name 3-benzoyl-7-hydroxychromen-2-one
CAS Number 19088-67-6
Appearance Pale yellow solid (typical)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is recommended, utilizing a C18 stationary phase.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a sample of this compound by assessing the presence of any impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-20 min: 95-50% B20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 350 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample for analysis by dissolving it in the same solvent as the standard to a similar concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solution to determine the retention time of the main peak. Subsequently, inject the sample solution.

  • Data Analysis: Analyze the chromatogram of the sample to identify the main peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for coumarins due to solubility and the ability to observe exchangeable protons like the hydroxyl proton).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

The following tables summarize the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1H7-OH
~8.1s1HH-4
~7.8-7.5m5HBenzoyl-H
~7.4d1HH-5
~6.9dd1HH-6
~6.8d1HH-8

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~194C=O (benzoyl)
~162C-7
~160C-2
~156C-9
~148C-4
~136Benzoyl C (ipso)
~134Benzoyl C (para)
~130Benzoyl C (ortho)
~129Benzoyl C (meta)
~129C-5
~115C-3
~114C-10
~113C-6
~102C-8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter Solution Filter Solution Dissolve in Solvent->Filter Solution Prepare NMR Sample Prepare NMR Sample Dissolve in Solvent->Prepare NMR Sample Inject into HPLC Inject into HPLC Filter Solution->Inject into HPLC Data Acquisition Data Acquisition Inject into HPLC->Data Acquisition Purity Assessment Purity Assessment Data Acquisition->Purity Assessment Acquire Spectra Acquire Spectra Prepare NMR Sample->Acquire Spectra Structure Confirmation Structure Confirmation Acquire Spectra->Structure Confirmation

Caption: General workflow for HPLC and NMR analysis.

Data Interpretation Logic

The combined data from HPLC and NMR analyses provide a comprehensive characterization of the compound.

G HPLC Data HPLC Data Purity Confirmation Purity Confirmation HPLC Data->Purity Confirmation NMR Data NMR Data Structural Confirmation Structural Confirmation NMR Data->Structural Confirmation Compound Characterized Compound Characterized Purity Confirmation->Compound Characterized Structural Confirmation->Compound Characterized

Caption: Logic for compound characterization.

References

Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The fluorescence quantum yield (Φ or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1][2] A precise understanding of the quantum yield is critical in various research fields, including materials science for the development of novel emitters, biochemistry for the characterization of fluorescent probes, and drug development for screening fluorescent compounds.

This application note provides detailed protocols for the two most common methods for measuring the fluorescence quantum yield of molecules in solution: the relative method and the absolute method.[3]

2. Methods for Measuring Fluorescence Quantum Yield

There are two primary approaches to determine the photoluminescence quantum yield:

  • Relative Method: This widely used technique compares the fluorescence intensity of an unknown sample to that of a well-characterized standard sample with a known quantum yield.[4] When the absorbance values of the sample and standard are identical at the same excitation wavelength, they are assumed to absorb the same number of photons.[5] A ratio of their integrated fluorescence intensities, with corrections for solvent refractive indices, provides the quantum yield of the unknown sample.[6]

  • Absolute Method: This method directly measures the ratio of emitted to absorbed photons without the need for a reference standard.[1] The most robust way to perform absolute measurements is by using an integrating sphere, which collects luminescence emitted from the sample over a full 4π solid angle.[7][8] This technique is more complex but avoids the potential inaccuracies associated with the quantum yield values of standards.[2]

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol details the comparative method, often referred to as the Parker–Rees method, for determining fluorescence quantum yield.[1]

A. Principle

The relative quantum yield (Φ_s) of a sample is calculated by comparing its spectroscopic properties to a standard (Φ_r) with a known quantum yield using the following equation:[6][9]

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and reference standard, respectively.

To improve accuracy, it is common to prepare a series of dilutions for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance.[10] The gradient (or slope, m) of this plot is then used in the calculation:[11]

Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

B. Experimental Workflow

G cluster_measure Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Series of Dilutions) measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_standard->measure_abs Same excitation λ prep_sample Prepare Sample Solutions (Series of Dilutions) prep_sample->measure_abs measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluor Keep Abs < 0.1 integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

C. Materials and Equipment

  • Spectrofluorometer: With corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • Quartz Cuvettes: 10 mm path length for both absorbance and fluorescence measurements.

  • Quantum Yield Standard: A compound with a known and well-documented quantum yield (see Table 1).

  • Solvent: Spectroscopic grade, ensuring the same solvent is used for both the sample and standard where possible.[6]

  • Volumetric flasks and pipettes.

D. Experimental Protocol

  • Select a Standard: Choose a quantum yield standard that has absorption and emission properties as close as possible to the unknown sample.[4][9]

  • Prepare Stock Solutions: Prepare stock solutions of both the unknown sample and the reference standard in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects.[4][5]

  • Measure Absorbance:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Use the same solvent as a blank reference.

    • Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution.

  • Measure Fluorescence:

    • Set the spectrofluorometer parameters (e.g., excitation and emission slit widths). These settings must remain constant for all measurements.[4]

    • Excite each solution at the same λ_ex used for the absorbance measurements.

    • Record the corrected emission spectrum for each solution, ensuring the full emission band is captured.[9]

    • Record the emission spectrum of the solvent blank for background subtraction.

  • Data Processing:

    • Subtract the solvent blank's emission spectrum from each of the sample and standard emission spectra.

    • Integrate the area under the corrected emission curve for each solution to obtain the integrated fluorescence intensity (I).

E. Data Analysis and Calculation

  • Plot the Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Gradient: Perform a linear regression on each data set to obtain the slope (gradient, m) of the line. The plot should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of the sample using the gradient-based formula.

Protocol 2: Absolute Fluorescence Quantum Yield Measurement

This protocol describes the direct measurement of quantum yield using an integrating sphere.

A. Principle

The absolute method involves two measurements using an integrating sphere coupled to a spectrofluorometer.[2][12]

  • Measurement 1 (Reference): The empty sphere (or sphere with a blank solvent cuvette) is illuminated with monochromatic excitation light. This measures the profile of the scattered excitation light (S₀).

  • Measurement 2 (Sample): The sample is placed inside the sphere and illuminated with the same excitation light. The resulting spectrum contains a diminished scattering peak (S₁) due to sample absorption and a new, longer-wavelength emission band from the sample (S₂).

The number of absorbed photons is proportional to the reduction in the scattered light area (S₀ - S₁). The number of emitted photons is proportional to the area of the emission band (S₂). The absolute quantum yield (Φ) is then calculated as:

Φ = (Area of Emission, S₂) / (Area of Scattered Light without Sample, S₀ - Area of Scattered Light with Sample, S₁)

B. Logical Diagram for Absolute QY Calculation

G cluster_inputs Experimental Measurements cluster_calc Calculations S0 S₀ Integrated scattered light (Blank in sphere) Abs_Photons Absorbed Photons ∝ (S₀ - S₁) S0->Abs_Photons S1 S₁ Integrated scattered light (Sample in sphere) S1->Abs_Photons S2 S₂ Integrated emitted light (Sample in sphere) Em_Photons Emitted Photons ∝ S₂ S2->Em_Photons QY Quantum Yield (Φ) Abs_Photons->QY Denominator Em_Photons->QY Numerator

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction mixture solidified and stirring has become impossible. What should I do?

A1: Solidification of the reaction mass is a known issue, particularly in Pechmann condensations. This can lead to inconsistent results and difficult product isolation.[1]

  • Possible Cause: High concentration of reactants, leading to product precipitation.

  • Solution:

    • Consider using a co-solvent to improve the solubility of the product. The addition of nitrobenzene or nitrotoluene has been reported to prevent solidification and foaming in the synthesis of 7-hydroxycoumarin.[1]

    • Ensure vigorous stirring from the onset of the reaction to prevent localized concentration gradients.

Q2: I am observing significant foaming in my reaction. How can I mitigate this?

A2: Foaming can be a sign of a vigorous reaction or gas evolution and can lead to loss of material and an unsafe reaction environment.

  • Possible Cause: Rapid heating or addition of reagents, especially in acidic conditions.

  • Solution:

    • Gradual heating of the reaction mixture.

    • Slow, dropwise addition of reagents.

    • Use of a larger reaction vessel to accommodate potential foaming.

    • As mentioned in Q1, the use of nitrobenzene or nitrotoluene as an additive can also help control foaming.[1]

Q3: My final product is a tar-like substance instead of a crystalline solid. What went wrong?

A3: The formation of tars is often indicative of side reactions or decomposition, which can be triggered by harsh reaction conditions.

  • Possible Cause:

    • Excessively high reaction temperatures.[2]

    • Prolonged reaction times.

    • Use of overly concentrated acid catalysts.

  • Solution:

    • Carefully control the reaction temperature. For the Pechmann condensation of resorcinol, temperatures above 110°C have been shown to decrease the yield and lead to side product formation.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

    • Optimize the concentration of the acid catalyst.

Q4: The yield of my desired product is consistently low. How can I improve it?

A4: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.

  • Possible Causes & Solutions:

    • Suboptimal Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. For instance, in the Pechmann condensation of resorcinol with ethyl acetoacetate using Amberlyst-15 as a catalyst, the yield significantly improves with an increase in temperature up to 110°C, after which it declines.[2]

      • Catalyst: The choice and amount of catalyst can greatly influence the yield. A variety of catalysts, including strong acids (H₂SO₄), ion-exchange resins (Amberlyst-15), and metal chlorides, have been used for coumarin synthesis.[3][4] Experimenting with different catalysts may improve your yield. Microwave-assisted synthesis using catalysts like chromium (III) nitrate has also been shown to improve yields and reduce reaction times.[3]

    • Side Reactions: The formation of by-products such as chromones or self-condensation products of the starting materials can reduce the yield of the desired coumarin.[2] Optimizing reaction conditions (temperature, catalyst) can help minimize these side reactions.

    • Inefficient Purification: Product loss can occur during recrystallization or chromatography. Ensure the chosen solvent system for recrystallization provides good recovery. For column chromatography, careful selection of the stationary and mobile phases is crucial.

Q5: I am having difficulty purifying my product. What are some common purification challenges and solutions?

A5: Purification of 3-substituted coumarins can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

  • Common Issues & Solutions:

    • Removal of Acid Catalyst: If a strong acid like sulfuric acid is used, it must be thoroughly neutralized and removed during the workup to prevent product degradation during storage or further reactions. Washing the organic layer with a saturated sodium bicarbonate solution is a standard procedure.

    • Separation from Starting Materials: Unreacted resorcinol or ethyl benzoylacetate can co-elute with the product during column chromatography. Careful optimization of the eluent system is necessary. A gradient elution might be more effective than an isocratic one.

    • Recrystallization: Finding a suitable solvent for recrystallization is key. A solvent system that dissolves the compound at an elevated temperature but in which it is sparingly soluble at room temperature is ideal. Ethanol is often a good starting point for coumarin derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods for synthesizing the coumarin core are the Pechmann condensation and the Knoevenagel condensation.[6][7] For this compound, a prevalent method involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl benzoylacetate in the presence of a base like piperidine.[3]

Q2: What is the role of the catalyst in the synthesis?

A2: Catalysts play a crucial role in accelerating the reaction and improving the yield. In the Pechmann condensation, strong acids like sulfuric acid are traditionally used to promote the initial transesterification and subsequent cyclization.[7] In the Knoevenagel condensation, a weak base like piperidine is often used to deprotonate the active methylene compound, initiating the condensation with the aldehyde.[8] More modern and environmentally friendly catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have also been successfully employed.[2]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool for synthesizing coumarins, including this compound. It can dramatically reduce reaction times and improve yields. For example, one study reported a 78% yield after just 15 minutes of microwave irradiation at 100°C for the condensation of 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate.[3]

Q4: What are the key starting materials for the synthesis of this compound?

A4: The key starting materials typically include a phenol component and a β-ketoester or an active methylene compound. For the target molecule, the common starting materials are:

  • Resorcinol (or 2,4-dihydroxybenzaldehyde) which provides the 7-hydroxy-2H-chromen-2-one core.

  • Ethyl benzoylacetate which introduces the 3-benzoyl group.

Q5: What are some common side products that can form during the synthesis?

A5: Depending on the reaction conditions, several side products can be formed. In the Pechmann condensation, these can include chromones (from Simonis chromone cyclization, a competing reaction), self-condensation products of the β-ketoester, and products from isomerization or cleavage of the coumarin ring at high temperatures.[2][7] In Knoevenagel condensations, incomplete cyclization or side reactions involving the catalyst can lead to impurities.

Data Presentation

Table 1: Effect of Temperature on Yield in Pechmann Condensation of Resorcinol with Ethyl Acetoacetate (Catalyst: Amberlyst-15) [2]

Temperature (°C)Yield (%)
4020
6045
8070
10085
11095
13075
15055

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis [3]

MethodCatalystReaction TimeYield (%)
ConventionalPiperidine24 hoursNot specified
MicrowaveNone15 minutes78

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is based on the condensation of 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate.

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine (catalyst)

  • Ethanol (solvent and for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

  • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 2_4_dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde dissolve Dissolve in Ethanol 2_4_dihydroxybenzaldehyde->dissolve ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->dissolve piperidine Piperidine (Catalyst) add_catalyst Add Piperidine piperidine->add_catalyst dissolve->add_catalyst reflux Reflux (2-4h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate in Acidified Ice-Water cool->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product 3-benzoyl-7-hydroxy- 2H-chromen-2-one recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis start Synthesis Problem low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product reaction_failure Reaction Failure start->reaction_failure optimize_temp Optimize Temperature low_yield->optimize_temp change_catalyst Change/Optimize Catalyst low_yield->change_catalyst monitor_time Monitor Reaction Time (TLC) low_yield->monitor_time recrystallize Recrystallize with Different Solvents impure_product->recrystallize column_chrom Optimize Column Chromatography impure_product->column_chrom workup Improve Work-up (e.g., Neutralization) impure_product->workup check_reagents Check Reagent Purity/Activity reaction_failure->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) reaction_failure->check_conditions literature Consult Alternative Synthetic Routes reaction_failure->literature

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-benzoyl-7-hydroxy-2H-chromen-2-one synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Pechmann Condensation and the Knoevenagel Condensation.

Pechmann Condensation Troubleshooting

The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (resorcinol) with a β-ketoester (ethyl benzoylacetate) under acidic conditions.

Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield in a Pechmann condensation can stem from several factors:

  • Insufficiently Strong Acid Catalyst: Strong acids like concentrated sulfuric acid are often required for this reaction. If you are using a milder acid, it may not be sufficient to promote the reaction. Consider carefully trying stronger acid catalysts.

  • Low Reactivity of Ethyl Benzoylacetate: The carbonyl group in ethyl benzoylacetate is less electrophilic compared to other β-ketoesters, which can lead to lower reactivity. Longer reaction times and higher temperatures may be necessary to drive the reaction to completion.

  • Reaction Temperature Too Low: While highly activated phenols like resorcinol can sometimes react at room temperature, this specific condensation often requires heating to proceed at a reasonable rate.

  • Water in the Reaction Mixture: The presence of water can interfere with the acidic catalyst and hinder the condensation. Ensure all your reagents and glassware are dry.

Q2: My reaction is producing a significant amount of side products. What are they and how can I minimize them?

A2: A common side reaction in the Pechmann condensation, especially with strong acids like phosphorus pentoxide, is the Simonis chromone cyclization, which produces a chromone instead of a coumarin.

  • To favor coumarin formation: Use protic acids like sulfuric acid or trifluoroacetic acid.

  • To minimize charring and other side reactions: Avoid excessively high temperatures and prolonged reaction times. Careful monitoring of the reaction progress is crucial.

Q3: The reaction mixture solidifies and is difficult to stir. How can I prevent this?

A3: Solidification of the reaction mass can be a problem, leading to poor mixing and inconsistent heating. One patented solution for a similar reaction (resorcinol and malic acid) suggests the addition of nitrobenzene or nitrotoluene to the reaction mixture to prevent solidification and foaming.[1]

Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation offers an alternative route, typically involving the reaction of a salicylaldehyde derivative (2,4-dihydroxybenzaldehyde) with an active methylene compound (ethyl benzoylacetate) in the presence of a basic catalyst.

Q1: My Knoevenagel condensation is giving a low yield. How can I improve it?

A1: Low yields in this condensation can often be attributed to the choice of catalyst and reaction conditions.

  • Suboptimal Base Catalyst: While piperidine is commonly used, its effectiveness can be moderate. Some studies have shown that using a catalyst system like piperidine and acetic acid can improve yields.[2]

  • Reaction Conditions: Ensure the reaction is running for a sufficient amount of time. A reported protocol specifies refluxing for 2 hours.[3]

  • Solvent Choice: The choice of solvent can impact the reaction. Acetone has been used successfully in a documented procedure.[3]

Q2: I am having difficulty purifying the final product. What are the recommended procedures?

A2: Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Precipitation: One effective method is to precipitate the product from the reaction mixture by adding it to a solvent in which the product is insoluble, such as methanol.[3]

  • Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol.[3]

Data Presentation

The following tables summarize quantitative data on the synthesis of coumarin derivatives, providing insights into how different factors can influence the reaction yield.

Table 1: Effect of Catalyst on Pechmann Condensation Yield (Model Reaction: Resorcinol and Ethyl Acetoacetate)

CatalystReaction Time (h)Yield (%)Reference
Sulfamic Acid18-24up to 60[4]
Amberlyst-15 (Microwave)0.3397[5]
Zn0.925Ti0.075O NPs564-85[6]

Table 2: Knoevenagel Condensation of Salicylaldehydes with Active Methylene Compounds - Catalyst and Yield Comparison

Catalyst SystemSolventConditionsYield (%)Reference
PiperidineEthanolReflux60[7]
Piperidine & Acetic AcidEthanol--[2]
PiperidineAcetoneReflux, 2hNot specified[3]
MgFe2O4 NanoparticlesSolvent-free45°C, Ultrasound63-73[2]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound

This protocol is adapted from a literature procedure.[3]

Materials:

  • 2,4-dihydroxybenzaldehyde (2.762 g)

  • Ethyl benzoylacetate (3.844 g)

  • Piperidine (3 drops)

  • Acetone (50 mL)

  • Methanol

  • Ethanol

Procedure:

  • To a three-necked reaction flask, add 2,4-dihydroxybenzaldehyde, ethyl benzoylacetate, piperidine, and acetone.

  • Reflux the mixture for 2 hours with magnetic stirring.

  • After the reaction is complete, pour the reaction mixture into an excess of methanol to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol.

  • Dry the purified product under vacuum.

Protocol 2: General Pechmann Condensation for Coumarin Synthesis

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Acid catalyst (e.g., concentrated H2SO4, sulfamic acid)

  • Solvent (optional, can be run neat)

Procedure:

  • Combine resorcinol and ethyl benzoylacetate in a reaction flask.

  • Slowly add the acid catalyst while stirring. The reaction may be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and maintain for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto ice water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

The following diagrams illustrate the workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_pechmann Pechmann Condensation cluster_knoevenagel Knoevenagel Condensation p_start Resorcinol + Ethyl Benzoylacetate p_reagents Acid Catalyst (e.g., H2SO4) p_start->p_reagents Add p_reaction Heating p_reagents->p_reaction p_workup Precipitation (Ice Water) p_reaction->p_workup p_purification Recrystallization p_workup->p_purification p_product 3-benzoyl-7-hydroxy- 2H-chromen-2-one p_purification->p_product k_start 2,4-dihydroxybenzaldehyde + Ethyl Benzoylacetate k_reagents Base Catalyst (e.g., Piperidine) k_start->k_reagents Add k_reaction Reflux in Solvent (e.g., Acetone) k_reagents->k_reaction k_workup Precipitation (Methanol) k_reaction->k_workup k_purification Recrystallization k_workup->k_purification k_product 3-benzoyl-7-hydroxy- 2H-chromen-2-one k_purification->k_product

Caption: General workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_pechmann_ts Pechmann Condensation cluster_knoevenagel_ts Knoevenagel Condensation cluster_side_products_solutions Solutions for Side Products start Low Yield Issue p_q1 Check Acid Catalyst Strength start->p_q1 p_q2 Increase Reaction Time/Temp start->p_q2 p_q3 Ensure Anhydrous Conditions start->p_q3 k_q1 Optimize Base Catalyst start->k_q1 k_q2 Check Reaction Time/Temp start->k_q2 k_q3 Verify Solvent Choice start->k_q3 side_products Side Product Formation sp_s1 Use Protic Acid (Pechmann) side_products->sp_s1 sp_s2 Control Temperature side_products->sp_s2 sp_s3 Optimize Catalyst Loading side_products->sp_s3

References

Technical Support Center: Purification of 3-Benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-benzoyl-7-hydroxy-2H-chromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. The product was not fully precipitated before filtration.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a commonly used solvent.[1] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution has cooled completely (e.g., in an ice bath) to maximize crystal formation before filtration.
Product Oils Out During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the compound. The presence of impurities lowers the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture. - Try to purify the crude product by another method, such as column chromatography, to remove impurities before recrystallization.
Poor Separation in Column Chromatography The chosen eluent system has either too high or too low polarity. The column was improperly packed. The sample was overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point could be a mixture of dichloromethane (DCM) and methanol (MeOH).[2] - Ensure the column is packed uniformly to avoid channeling. - Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Colored Impurities in the Final Product Presence of starting materials or by-products from the synthesis. Degradation of the compound.- If the impurities are colored and the product is not, column chromatography is often effective for separation. - Recrystallization with the addition of a small amount of activated charcoal can sometimes help remove colored impurities.
Presence of Starting Materials in the Purified Product Incomplete reaction during synthesis. Ineffective purification to remove unreacted starting materials.- Monitor the reaction progress using TLC to ensure completion. - If starting materials are present after initial purification, a second purification step (e.g., re-chromatography or a second recrystallization) may be necessary. The synthesis of this compound typically involves the condensation of 2,4-dihydroxybenzaldehyde with ethyl benzoylacetate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited methods for the purification of this compound are recrystallization and column chromatography.[1][3] Recrystallization from ethanol is a straightforward and often effective method for obtaining a pure product.[1]

Q2: How can I determine the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a quick indication of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[4][5]

Q3: What are the typical starting materials for the synthesis of this compound, and could they be impurities?

A3: A common synthesis route involves the condensation of 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate in the presence of a base like piperidine.[3] Yes, unreacted starting materials can be present as impurities in the crude product.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification procedures should be carried out in a well-ventilated fume hood.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol to boiling and add the minimum amount of hot ethanol to the flask to completely dissolve the crude product with gentle swirling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of dichloromethane and methanol).

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the desired compound. For a related compound, an eluent of DCM:MeOH (19:1) has been used.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Purification Workflow

PurificationWorkflow crude_product Crude 3-benzoyl-7-hydroxy- 2H-chromen-2-one initial_analysis Initial Purity Analysis (e.g., TLC) crude_product->initial_analysis decision Is Purity > 95%? initial_analysis->decision column_chromatography Column Chromatography initial_analysis->column_chromatography Multiple Impurities recrystallization Recrystallization decision->recrystallization No final_product Pure Product (>98%) decision->final_product Yes purity_check_recrys Purity Check recrystallization->purity_check_recrys purity_check_column Purity Check column_chromatography->purity_check_column further_purification Further Purification Needed? purity_check_recrys->further_purification purity_check_column->final_product further_purification->column_chromatography Yes further_purification->final_product No

Caption: A general workflow for the purification of this compound.

References

dealing with low solubility of 3-benzoyl-7-hydroxy-2H-chromen-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzoyl-7-hydroxy-2H-chromen-2-one, focusing on its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a coumarin derivative that has shown significant potential as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), an enzyme implicated in pain modulation and cardiovascular diseases.[1] However, like many coumarin compounds, it exhibits low aqueous solubility, which can hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies.[2]

Q2: What are the general approaches to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[3] Common strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4]

  • pH Adjustment: Altering the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules to form a more soluble inclusion complex.[5][6]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level.[7]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[3]

Q3: Is there any available data on the aqueous solubility of this compound?

Q4: How does pH affect the solubility of 7-hydroxycoumarin derivatives?

A4: The 7-hydroxy group on the coumarin ring is weakly acidic. Therefore, increasing the pH of an aqueous solution will lead to the deprotonation of this hydroxyl group, forming a more soluble phenolate salt. The solubility of 7-hydroxycoumarin itself has been shown to be pH-dependent.[11] It is expected that this compound will exhibit similar pH-dependent solubility, with increased solubility at higher pH values.

Troubleshooting Guides

Issue 1: Precipitation of the compound during dilution of a stock solution.

Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO, DMF, or ethanol), but the compound precipitates when you dilute it into your aqueous experimental buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Aqueous Solubility The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
Solution 1: Decrease Final Concentration: Reduce the final concentration of the compound in your assay.
Solution 2: Use a Co-solvent: Include a small percentage of the organic solvent from your stock solution in the final aqueous buffer. For example, a final concentration of 1-5% DMSO is often well-tolerated in cell-based assays.
Solution 3: Employ Solubilization Techniques: Consider using one of the solubilization methods described in the experimental protocols below, such as cyclodextrin complexation.
"Salting Out" Effect High salt concentrations in your buffer can decrease the solubility of organic compounds.
Solution: If possible, try reducing the salt concentration of your buffer while maintaining physiological osmolarity.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature upon dilution might cause precipitation.
Solution: Ensure that your stock solution and aqueous buffer are at the same temperature before and after dilution.
Issue 2: Inconsistent results in biological assays.

Problem: You are observing high variability in the biological activity of this compound between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Solubilization The compound may not be fully dissolved in your final assay medium, leading to an inaccurate effective concentration.
Solution 1: Visual Inspection: Before starting your experiment, visually inspect your final solution for any signs of precipitation or cloudiness.
Solution 2: Sonication: Briefly sonicate your final solution to aid in dissolution.
Solution 3: Fresh Dilutions: Prepare fresh dilutions of the compound from your stock solution immediately before each experiment.
Compound Adsorption The hydrophobic nature of the compound can lead to its adsorption onto plasticware (e.g., pipette tips, microplates).
Solution 1: Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.
Solution 2: Include a Carrier Protein: In some cell-free assays, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help prevent non-specific adsorption.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general method for preparing a solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO or ethanol.

  • To prepare a 100 µM working solution in a co-solvent buffer, add 10 µL of the 10 mM stock solution to 990 µL of PBS containing a final concentration of 1-5% DMSO or ethanol.

  • Vortex the solution vigorously for 30 seconds.

  • Sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution for any signs of precipitation before use.

Expected Outcome: The use of a co-solvent should allow for the preparation of a clear, homogenous solution at a higher concentration than in purely aqueous media.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol outlines the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to equilibrate for 2 hours.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear filtrate is a saturated solution of the this compound/HP-β-CD inclusion complex. The concentration can be determined by UV-Vis spectrophotometry against a standard curve.

Expected Outcome: The formation of an inclusion complex is expected to significantly increase the aqueous solubility of the compound. For a similar coumarin derivative, a 64-fold increase in solubility was observed with a cyclodextrin.

Data Presentation

Table 1: Comparison of Solubilization Strategies for Coumarin Derivatives

Method Typical Carrier/Solvent Potential Solubility Enhancement (Fold Increase) Advantages Disadvantages
Co-solvencyDMSO, Ethanol, PEG 4002 - 10Simple to prepareCan have toxicity in biological systems at high concentrations
pH AdjustmentBasic buffers (e.g., phosphate, borate)Varies with pKaSimple and cost-effectiveOnly applicable to ionizable compounds; may not be suitable for all biological assays
Cyclodextrin ComplexationHP-β-CD, β-CD10 - 100+Low toxicity, high solubilization capacityCan be more expensive; may alter drug-receptor interactions
Solid DispersionPVP, PEG, HPMC5 - 50Enhances dissolution rate and bioavailabilityCan be complex to prepare and characterize; potential for physical instability
NanosuspensionWater with stabilizers (e.g., surfactants)N/A (focus on dissolution rate)High drug loading; suitable for poorly soluble compoundsRequires specialized equipment for preparation and characterization

Note: The fold increase in solubility is an estimate based on data for poorly soluble drugs and coumarin derivatives in general. The actual enhancement for this compound will need to be determined experimentally.

Visualizations

Signaling Pathway

G cluster_inhibition Inhibition of DPP3 cluster_pathway Keap1-Nrf2 Pathway BHC 3-Benzoyl-7-hydroxy- 2H-chromen-2-one DPP3 DPP3 BHC->DPP3 Inhibition Keap1 Keap1 DPP3->Keap1 Competes with Nrf2 for Keap1 binding Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Induces transcription

Caption: Inhibition of DPP3 by this compound and its impact on the Keap1-Nrf2 antioxidant pathway.

Experimental Workflows

Co-solvency Workflow

G start Start stock Prepare 10 mM stock in 100% DMSO or Ethanol start->stock dilute Dilute stock into aqueous buffer (1-5% co-solvent) stock->dilute vortex Vortex vigorously dilute->vortex sonicate Sonicate for 5-10 min vortex->sonicate inspect Visually inspect for clarity sonicate->inspect end Use in experiment inspect->end Clear precipitate Precipitate observed inspect->precipitate Not Clear troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot

Caption: Workflow for solubility enhancement using a co-solvent.

Cyclodextrin Complexation Workflow

G start Start prepare_cd Prepare HP-β-CD solution in deionized water start->prepare_cd add_compound Add excess compound to HP-β-CD solution prepare_cd->add_compound stir Stir suspension for 24-48 hours add_compound->stir equilibrate Equilibrate for 2 hours stir->equilibrate filter Filter through 0.22 µm filter equilibrate->filter analyze Analyze concentration (e.g., UV-Vis) filter->analyze end Use complex solution analyze->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

References

Technical Support Center: Quenching Effects on 3-benzoyl-7-hydroxy-2H-chromen-2-one Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching experiments involving 3-benzoyl-7-hydroxy-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound, due to its interaction with another molecule, known as a quencher. This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching (formation of a non-fluorescent complex).[1][2]

Q2: What are common quenchers for coumarin derivatives?

A2: A variety of molecules can act as quenchers for coumarin derivatives. These include stable free radicals like 4-hydroxy-TEMPO, halide ions (e.g., iodide), aromatic amines such as aniline, and even certain biomolecules.[1][3][4] The efficiency of quenching depends on the specific coumarin and quencher pair, as well as the experimental conditions.

Q3: How can I determine the mechanism of quenching (dynamic vs. static)?

A3: The primary method to distinguish between dynamic and static quenching is through fluorescence lifetime measurements. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the lifetime remains unchanged because the complex formed between the fluorophore and quencher is non-fluorescent and does not contribute to the measured lifetime.[5][6][7] Temperature-dependent studies can also be insightful; in dynamic quenching, the quenching constant typically increases with temperature, whereas in static quenching, it usually decreases.[1][8]

Q4: What is a Stern-Volmer plot, and what information does it provide?

A4: A Stern-Volmer plot is a graphical representation of fluorescence quenching data, where the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) is plotted against the quencher concentration ([Q]). The plot is based on the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q]. The slope of this plot gives the Stern-Volmer constant (Kₛᵥ), which is a measure of the quenching efficiency.[1]

Q5: What could cause my Stern-Volmer plot to be non-linear?

A5: Non-linear Stern-Volmer plots are common and can arise from several factors. An upward curvature often suggests a combination of static and dynamic quenching.[3][7] Other causes can include the inner filter effect, where the quencher absorbs either the excitation or emission light, or complex quenching mechanisms. A downward curvature might indicate that the fluorophore is in different environments with varying accessibility to the quencher.

Troubleshooting Guides

This section addresses specific issues that may arise during your fluorescence quenching experiments with this compound.

Problem Possible Cause Suggested Solution
No observable quenching The chosen quencher is ineffective for this fluorophore.Try a different class of quencher. For coumarins, anilines or halide ions are often effective.[3][9]
The concentration of the quencher is too low.Increase the concentration range of the quencher.
Precipitation upon adding quencher The quencher has low solubility in the chosen solvent.Use a co-solvent to increase solubility or choose a different, more soluble quencher.
The fluorophore and quencher are reacting to form an insoluble product.Verify the chemical compatibility of the fluorophore and quencher under your experimental conditions.
Non-linear Stern-Volmer Plot (Upward Curvature) Combined static and dynamic quenching.Perform fluorescence lifetime measurements to confirm. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching types.[7]
Inner filter effect.Measure the absorbance of the quencher at the excitation and emission wavelengths. Correct the fluorescence data for the inner filter effect using appropriate equations.
Inconsistent or irreproducible results Fluctuation in lamp intensity of the spectrofluorometer.Allow the instrument to warm up sufficiently. Use a reference fluorophore to monitor lamp stability.
Temperature fluctuations.Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.[1]
Photobleaching of the fluorophore.Reduce the excitation slit width or the exposure time to the excitation light. Prepare fresh samples for each measurement if necessary.

Data Presentation

Table 1: Stern-Volmer and Bimolecular Quenching Constants for 2-acetyl-3H-benzo[f]chromen-3-one with Aniline in Different Solvents.

SolventDielectric Constant (ε)Stern-Volmer Constant (Kₛᵥ) (M⁻¹)Bimolecular Quenching Rate Constant (kₒ) (x 10¹⁰ M⁻¹s⁻¹)
Acetonitrile37.515.21.2
1,4-Dioxane2.28.90.7

Note: This data is for a structurally related compound and should be used for illustrative purposes only. The actual values for this compound may differ.

Experimental Protocols

Protocol: Steady-State Fluorescence Quenching Measurement
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile or dioxane).

    • Prepare a stock solution of the quencher (e.g., aniline, 1 M) in the same solvent.

  • Sample Preparation:

    • Prepare a series of solutions in cuvettes. Keep the concentration of this compound constant and low (e.g., 1 x 10⁻⁶ M) to avoid self-quenching.[4]

    • Add increasing concentrations of the quencher to each cuvette. Ensure the total volume of each solution is the same.

    • Include a blank sample containing only the solvent and a reference sample containing only the fluorophore.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the absorption maximum of this compound.

    • Set the emission wavelength range to cover the expected fluorescence spectrum.

    • Use a constant temperature cuvette holder if investigating temperature effects.

  • Data Acquisition:

    • Record the fluorescence spectrum of the reference sample (fluorophore only) to determine the initial fluorescence intensity (F₀).

    • Record the fluorescence spectra for each sample containing the quencher to obtain the fluorescence intensities (F).

  • Data Analysis:

    • Plot F₀/F versus the quencher concentration [Q].

    • Perform a linear regression on the data to obtain the Stern-Volmer constant (Kₛᵥ) from the slope.

    • If the plot is non-linear, consider the troubleshooting steps mentioned above.

Mandatory Visualization

Diagram 1: Experimental Workflow for Fluorescence Quenching Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Stock Solution C Create Dilution Series (Constant Fluorophore, Varying Quencher) A->C B Prepare Quencher Stock Solution B->C D Set Spectrofluorometer Parameters C->D E Measure F₀ (Fluorophore Only) D->E F Measure F for each Quencher Concentration E->F G Plot F₀/F vs. [Q] (Stern-Volmer Plot) F->G H Linear Regression to find Kₛᵥ G->H I Analyze Non-linearity (if present) G->I

Caption: Workflow for a typical fluorescence quenching experiment.

Diagram 2: Distinguishing Quenching Mechanisms

G cluster_dynamic Dynamic Quenching cluster_static Static Quenching A Fluorescence Quenching Observed B Collisional Encounter F* + Q -> F + Q A->B E Ground-State Complex F + Q <=> FQ A->E C Fluorescence Lifetime Decreases B->C D Kₛᵥ Increases with Temperature C->D F Fluorescence Lifetime Unchanged E->F G Kₛᵥ Decreases with Temperature F->G

Caption: Key differences between dynamic and static quenching mechanisms.

References

avoiding side reactions in the benzoylation of 7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the benzoylation of 7-hydroxycoumarin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the benzoylation of 7-hydroxycoumarin, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Benzoyloxycoumarin 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of benzoyl chloride: Presence of excess water, especially with strong inorganic bases like NaOH. 3. Poor quality reagents: Degradation of 7-hydroxycoumarin or benzoyl chloride.1. Increase reaction time or moderately increase temperature (while monitoring for side reactions). 2. Use an anhydrous organic base like pyridine or triethylamine in an anhydrous solvent. If using Schotten-Baumann conditions, ensure the reaction is vigorous and the benzoyl chloride is added gradually to minimize its contact time with water. 3. Use freshly purified or new reagents.
Formation of C-Acylated Side Products (8-Benzoyl- and 6-Benzoyl-7-hydroxycoumarin) 1. Fries Rearrangement: High reaction temperatures, prolonged reaction times, or the presence of a Lewis acid catalyst can promote the rearrangement of the initially formed O-benzoylated product to the C-benzoylated isomers.[1][2]1. Maintain a low reaction temperature (e.g., 0-25 °C). 2. Minimize reaction time; monitor the reaction progress by TLC. 3. Avoid Lewis acid catalysts if O-benzoylation is the desired outcome.
Presence of Unreacted 7-Hydroxycoumarin 1. Insufficient benzoyl chloride: Molar ratio of benzoyl chloride to 7-hydroxycoumarin is too low. 2. Base is too weak or used in insufficient quantity: The base may not be strong enough to fully deprotonate the hydroxyl group of the coumarin, or not enough base was used to neutralize the HCl byproduct.1. Use a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents). 2. Use a stronger base or increase the amount of base. For Schotten-Baumann, ensure the aqueous phase remains basic throughout the reaction. For organic bases, use at least one equivalent to the generated HCl.
Formation of Benzoic Acid as a Major Byproduct 1. Hydrolysis of benzoyl chloride: This is a common side reaction, especially in the presence of water.[3]1. Use anhydrous reaction conditions. 2. In a two-phase system (Schotten-Baumann), ensure vigorous stirring to promote the reaction of benzoyl chloride with the phenoxide in the organic phase over hydrolysis in the aqueous phase.[4]
Difficult Purification of the Product 1. Presence of multiple side products: A combination of the issues above can lead to a complex mixture. 2. Similar polarity of product and byproducts: The desired product and side products may have similar polarities, making separation by chromatography challenging.1. Optimize reaction conditions to minimize side product formation (see above). 2. For purification, consider recrystallization from a suitable solvent (e.g., ethanol). If column chromatography is necessary, use a solvent system that provides good separation of the components, which can be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the benzoylation of 7-hydroxycoumarin in a basic medium?

In a basic medium, the benzoylation of 7-hydroxycoumarin is expected to proceed via O-acylation to yield 7-benzoyloxycoumarin.[5] The basic conditions facilitate the deprotonation of the hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Q2: What are the main side reactions to be aware of during the benzoylation of 7-hydroxycoumarin?

The primary side reactions include:

  • Hydrolysis of benzoyl chloride: Benzoyl chloride can react with any water present in the reaction mixture to form benzoic acid.[3]

  • Fries Rearrangement: The desired O-benzoylated product can rearrange to form C-acylated products, specifically 8-benzoyl-7-hydroxycoumarin and 6-benzoyl-7-hydroxycoumarin. This rearrangement is typically promoted by high temperatures and the presence of Lewis acids.[1]

Q3: How can I minimize the Fries rearrangement?

To minimize the Fries rearrangement:

  • Maintain a low reaction temperature (ideally between 0 °C and room temperature).

  • Avoid prolonged reaction times. Monitor the reaction's progress using thin-layer chromatography (TLC) and stop it once the starting material is consumed.

  • Avoid using Lewis acid catalysts, which are known to promote this rearrangement.[1]

Q4: Which type of base is best for this reaction: an inorganic base like NaOH or an organic base like pyridine?

Both types of bases can be used, but they have different advantages and disadvantages:

  • Sodium Hydroxide (NaOH) is typically used in the Schotten-Baumann reaction, which involves a two-phase system (water and an organic solvent).[4] This method is effective but increases the risk of benzoyl chloride hydrolysis.

  • Pyridine or other organic bases like triethylamine can be used in anhydrous organic solvents. This minimizes the risk of hydrolysis of benzoyl chloride. Pyridine can also act as a catalyst.[6]

The choice of base will depend on the desired reaction conditions and the scale of the reaction. For higher purity and to avoid hydrolysis, an organic base in an anhydrous solvent is often preferred.

Q5: What is the role of the solvent in this reaction?

The solvent plays a crucial role in the reaction's outcome.

  • In the Schotten-Baumann reaction , a two-phase system of water and a non-polar organic solvent (like dichloromethane or diethyl ether) is used. The base in the aqueous phase neutralizes the HCl produced, while the reactants and product remain in the organic phase.[4]

  • When using an organic base , an anhydrous aprotic solvent like dichloromethane, chloroform, or acetonitrile is suitable.

  • The polarity of the solvent can also influence the selectivity of the Fries rearrangement if it occurs. Non-polar solvents tend to favor the formation of the ortho-isomer (8-benzoyl-7-hydroxycoumarin).[1]

Experimental Protocols

Protocol 1: Benzoylation using Pyridine in an Anhydrous Solvent

This protocol minimizes the hydrolysis of benzoyl chloride.

  • Dissolve 7-hydroxycoumarin (1 equivalent) in anhydrous pyridine or a mixture of an anhydrous solvent (e.g., dichloromethane) and pyridine at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold dilute hydrochloric acid to neutralize the excess pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Benzoylation

This is a classic method for acylating phenols.[3]

  • Dissolve 7-hydroxycoumarin (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve benzoyl chloride (1.2 equivalents) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Add the benzoyl chloride solution to the vigorously stirred aqueous solution of 7-hydroxycoumarin dropwise.

  • Continue vigorous stirring for 15-30 minutes after the addition is complete.

  • Check the pH of the aqueous layer to ensure it remains basic; add more NaOH solution if necessary.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on Benzoylation of 7-Hydroxycoumarin

Base Solvent System Typical Temperature (°C) Expected Yield of 7-Benzoyloxycoumarin Major Potential Side Products
PyridinePyridine (as solvent)0 - 25HighMinimal
TriethylamineDichloromethane0 - 25HighMinimal
NaOHWater/Dichloromethane0 - 25Moderate to HighBenzoic acid (from hydrolysis of benzoyl chloride)
K₂CO₃AcetoneRefluxModerateFries rearrangement products (if overheated)

Table 2: Influence of Temperature on Side Product Formation

Temperature Primary Product Potential Side Reactions Notes
0 - 25 °C7-Benzoyloxycoumarin (O-acylation)MinimalIdeal temperature range for selective O-benzoylation.
25 - 50 °C7-BenzoyloxycoumarinIncreased rate of benzoyl chloride hydrolysis (in aqueous systems).
> 50 °C7-BenzoyloxycoumarinFries rearrangement becomes more significant, leading to 8-benzoyl- and 6-benzoyl-7-hydroxycoumarin (C-acylation).[1]Higher temperatures favor the formation of the ortho-isomer (8-benzoyl).[1]

Visualizations

Reaction Pathway and Side Reactions

benzoylation_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Benzoyloxycoumarin 7-Benzoyloxycoumarin 7-Hydroxycoumarin->7-Benzoyloxycoumarin Benzoyl Chloride, Base Fries_Products 8-Benzoyl- and 6-Benzoyl- 7-hydroxycoumarin 7-Benzoyloxycoumarin->Fries_Products High Temp. / Lewis Acid Benzoyl_Chloride Benzoyl Chloride Benzoic_Acid Benzoic Acid Benzoyl_Chloride->Benzoic_Acid H₂O

Caption: Main and side reaction pathways in the benzoylation of 7-hydroxycoumarin.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of Desired Product check_sm Check for unreacted 7-hydroxycoumarin start->check_sm check_side_products Analyze for side products (TLC, NMR) check_sm->check_side_products No increase_reagents Increase benzoyl chloride and/or base amount check_sm->increase_reagents Yes c_acylation C-acylation products observed? check_side_products->c_acylation optimize_purification Optimize purification method increase_reagents->optimize_purification benzoic_acid Benzoic acid observed? c_acylation->benzoic_acid No lower_temp Lower reaction temperature and avoid Lewis acids c_acylation->lower_temp Yes use_anhydrous Use anhydrous conditions benzoic_acid->use_anhydrous Yes benzoic_acid->optimize_purification No lower_temp->optimize_purification use_anhydrous->optimize_purification

Caption: A workflow for troubleshooting low yields in the benzoylation of 7-hydroxycoumarin.

References

optimizing reaction conditions for Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions.

Troubleshooting Guide

Encountering challenges during your Knoevenagel condensation? This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or may have lost its activity.- Catalyst Screening: Test a range of catalysts, including basic (e.g., piperidine, ammonium acetate) and Lewis acidic (e.g., TiCl₄, ZnCl₂) options.[1][2][3] - Catalyst Loading: Optimize the catalyst concentration; typically, 5-10 mol% is a good starting point.[4] - Fresh Catalyst: Use a fresh batch of catalyst to rule out degradation.
Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction mechanism.- Solvent Selection: Protic polar solvents like ethanol or even water can be effective, while aprotic polar solvents like DMF have also shown good results.[5][6] For some reactions, solvent-free conditions can be optimal.[7][8][9] - Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
Unfavorable Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition.- Temperature Optimization: Systematically vary the reaction temperature. Many Knoevenagel condensations proceed well at room temperature, while others may require heating.[10][11]
Insufficient Reaction Time: The reaction may not have had enough time to reach completion.- Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Formation of Side Products Self-Condensation of Carbonyl Compound: Strong bases can promote the self-condensation of aldehydes or ketones.- Use a Weak Base: Employ a milder base such as ammonium acetate or an amine salt.[12][13]
Michael Addition: The Knoevenagel product can sometimes react with another molecule of the active methylene compound.[14]- Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound.[4]
Formation of Bis-Adducts: Especially with formaldehyde, the formation of a double adduct can occur.[15]- Control Stoichiometry: Carefully control the stoichiometry of the reactants.
Difficult Product Purification Catalyst Residue: Homogeneous catalysts can be difficult to separate from the reaction mixture.- Heterogeneous Catalysts: Consider using a solid-supported catalyst which can be easily filtered off.[11][16][17] - Aqueous Work-up: For many reactions, the product can be precipitated by adding cold water and then collected by filtration.[4]
Unreacted Starting Materials: Incomplete conversion leads to a mixture of product and starting materials.- Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion.
Catalyst Deactivation/Low Reusability Leaching of Active Species: The active catalytic species may leach from the solid support in heterogeneous catalysts.- Catalyst Characterization: Analyze the catalyst before and after the reaction to check for structural integrity.[17] - Choose a Robust Support: Select a support material that is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a Knoevenagel condensation?

A1: The "best" catalyst is highly dependent on the specific substrates and reaction conditions. For a general starting point, weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[9][13] In recent years, a wide variety of heterogeneous catalysts, such as functionalized mesoporous silica, metal oxides, and metal-organic frameworks (MOFs), have been developed to facilitate easier separation and recycling.[11][16] For green chemistry approaches, even benign catalysts like boric acid or natural extracts have been employed successfully.[18][19] It is often necessary to screen a selection of catalysts to find the optimal one for your specific reaction.

Q2: Which solvent should I use for my Knoevenagel condensation?

A2: Solvent choice can significantly impact reaction rate and yield. Protic polar solvents like ethanol are frequently used and can be very effective.[11] Aprotic polar solvents such as DMF have also been shown to accelerate the reaction.[5] Interestingly, for many systems, water has been demonstrated to be an excellent "green" solvent.[1][4][20] In some cases, solvent-free conditions provide the best results, simplifying work-up and reducing waste.[7][8]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try several approaches:

  • Increase Temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious of potential side reactions at higher temperatures.[10]

  • Optimize Catalyst: Ensure you are using an effective catalyst and the optimal catalyst loading.

  • Use a More Activating Methylene Compound: The acidity of the active methylene compound plays a crucial role. Compounds like malononitrile (pKa ≈ 11) are more reactive than diethyl malonate (pKa ≈ 13).[1]

  • Remove Water: The Knoevenagel condensation produces water as a byproduct. Removing this water, for instance, through azeotropic distillation with a Dean-Stark trap, can shift the equilibrium towards the product and increase the reaction rate.[15]

Q4: How can I make my Knoevenagel condensation more environmentally friendly?

A4: There are several "green" chemistry strategies you can implement:

  • Use a Green Solvent: Consider using water, ethanol, or even deep eutectic solvents instead of hazardous organic solvents.[1][10]

  • Solvent-Free Conditions: If possible, running the reaction without a solvent is an excellent way to reduce waste.[8][9]

  • Use a Benign Catalyst: Explore the use of non-toxic and readily available catalysts.[18][19]

  • Heterogeneous Catalysis: Employ a recyclable solid catalyst to minimize waste and simplify purification.[16][17]

Q5: What is the Doebner modification of the Knoevenagel condensation?

A5: The Doebner modification involves the use of pyridine as a solvent and a carboxylic acid-containing active methylene compound, such as malonic acid. A key feature of this modification is that the condensation is typically followed by decarboxylation.[13][21]

Experimental Protocols

General Procedure for Knoevenagel Condensation in Aqueous Media

This protocol is adapted from a green chemistry approach utilizing water as the solvent.[4]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile) (1 mmol).

  • Solvent and Catalyst Addition: Add water (e.g., 5 mL) and the chosen catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Solvent-Free Knoevenagel Condensation

This protocol is a general guideline for performing the reaction without a solvent.[7]

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).

  • Grinding: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).

  • Work-up: After the reaction is complete, wash the solid mixture with water.

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp.1090[4]
L-proline/Glycol (1:2)DES606094[10]
Ammonium CarbonateWaterRoom Temp.SonicationHigh[20]
Boric Acid---High[18]
Gallium ChlorideSolvent-freeRoom Temp.GrindingHigh[7]

Table 2: Effect of Solvent on the Knoevenagel Condensation

SolventCatalystConversion (%)Selectivity (%)TimeReference
TolueneHydrotalcite61-99100Hours[5]
Diethyl EtherHydrotalcite61-99100Hours[5]
DMFHydrotalcite81-9910015 min[5]
AcetonitrileHydrotalcite81-9910015 min[5]
MethanolHydrotalcitePoorPoor-[5]
WaterCatalyst-freeVariable-20 min - 18 h[1]

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Aldehyde/Ketone & Active Methylene Compound catalyst Choose Catalyst (Base/Acid/Heterogeneous) start->catalyst solvent Select Solvent (Protic/Aprotic/Solvent-free) catalyst->solvent mix Mix Reactants, Catalyst, and Solvent solvent->mix react Control Temperature & Reaction Time mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction / Precipitate monitor->quench Complete isolate Isolate Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield) cause1 Catalyst Issue problem->cause1 cause2 Solvent Issue problem->cause2 cause3 Temperature Issue problem->cause3 cause4 Time Issue problem->cause4 sol1 Screen Catalysts / Optimize Loading cause1->sol1 sol2 Change Solvent / Check Solubility cause2->sol2 sol3 Vary Temperature cause3->sol3 sol4 Increase Reaction Time cause4->sol4 sol1->problem Re-evaluate sol2->problem Re-evaluate sol3->problem Re-evaluate sol4->problem Re-evaluate

Caption: Troubleshooting logic for Knoevenagel condensation.

References

Technical Support Center: Enzyme Inhibition Assays with Fluorescent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with enzyme inhibition assays involving fluorescent compounds.

Troubleshooting Guides

Issue 1: My fluorescent test compound appears to be a potent inhibitor, but I suspect assay interference.

Question: I am screening a library of fluorescent compounds and have several hits that show significant inhibition of my target enzyme. How can I determine if this is true inhibition or an artifact of compound fluorescence?

Answer:

Fluorescent compounds can interfere with enzyme assays through several mechanisms, leading to false-positive results.[1][2] The two primary interference mechanisms are the inner filter effect (IFE) and the compound's intrinsic fluorescence (autofluorescence).[1] It is crucial to perform a series of control experiments to identify and correct for these artifacts.

Here is a stepwise guide to investigate potential assay interference from your fluorescent compound.

cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis & Correction cluster_3 Confirmation start Potent inhibition observed with a fluorescent compound check_autofluor Measure compound fluorescence at assay wavelengths (no enzyme or substrate) start->check_autofluor check_ife Measure absorbance spectrum of the compound start->check_ife pre_read Perform a pre-read of the assay plate before initiating the reaction start->pre_read autofluor_pos Significant Autofluorescence check_autofluor->autofluor_pos Is fluorescence > 10% of the assay signal? no_interference No significant autofluorescence or IFE check_autofluor->no_interference No ife_pos Significant Absorbance at λex or λem check_ife->ife_pos Is absorbance > 0.1 AU? check_ife->no_interference No correct_autofluor Subtract background fluorescence from compound-containing wells pre_read->correct_autofluor autofluor_pos->correct_autofluor correct_ife Apply Inner Filter Effect correction formula ife_pos->correct_ife true_hit Confirmed Inhibitor no_interference->true_hit recalculate_ic50 Recalculate IC50 value with corrected data correct_autofluor->recalculate_ic50 correct_ife->recalculate_ic50 orthogonal_assay Confirm hit with an orthogonal assay (e.g., absorbance-based) recalculate_ic50->orthogonal_assay orthogonal_assay->true_hit Inhibition Confirmed false_positive False Positive orthogonal_assay->false_positive No Inhibition

Caption: Troubleshooting workflow for fluorescent compound interference.

1. Compound Autofluorescence Measurement:

  • Objective: To quantify the intrinsic fluorescence of the test compound at the assay's excitation and emission wavelengths.

  • Method:

    • Prepare a dilution series of the test compound in the assay buffer, covering the concentration range used in the enzyme inhibition assay.

    • Dispense the compound dilutions into the wells of a microplate.

    • Add all assay components except the enzyme or the substrate.

    • Read the fluorescence at the same excitation and emission wavelengths used for the enzyme activity measurement.

    • Interpretation: If the compound's fluorescence is significant (e.g., >10% of the uninhibited reaction signal), it can contribute to the total signal and mask true inhibition. This background fluorescence should be subtracted from the corresponding wells in the enzyme assay.[1]

2. Inner Filter Effect (IFE) Assessment:

  • Objective: To determine if the test compound absorbs light at the excitation or emission wavelengths of the assay fluorophore, which can lead to artificial quenching of the signal.[3][4]

  • Method:

    • Measure the full absorbance spectrum of the test compound at the highest concentration used in the assay.

    • Pay close attention to the absorbance values at the excitation (λex) and emission (λem) wavelengths of your assay's fluorophore.

    • Interpretation: An absorbance value greater than 0.1 is generally considered significant and may require correction.[3] The IFE can be categorized as:

      • Primary IFE: Absorption of the excitation light.[4]

      • Secondary IFE: Absorption of the emitted light.[4]

Interference TypeObservationRecommended Action
Autofluorescence High fluorescence signal in wells with compound only.Subtract the background fluorescence of the compound at each concentration from the corresponding enzyme reaction wells.[1]
Inner Filter Effect (IFE) Compound absorbs light at λex and/or λem of the assay fluorophore.Apply a correction formula based on the absorbance of the compound. A common correction formula is: F_corrected = F_observed * 10^((A_ex * d_ex + A_em * d_em)/2) where A is the absorbance and d is the pathlength for excitation and emission.
Issue 2: My assay signal is decreasing over time, even in the negative control wells.

Question: I am observing a steady decline in fluorescence in my no-inhibitor control wells during a kinetic assay. What could be causing this?

Answer:

Signal instability in a fluorescence-based assay can arise from several factors, including photobleaching of the fluorophore, instability of the fluorescent product or substrate, or issues with the assay components themselves.

  • Evaluate Photobleaching:

    • Experiment: Incubate the fluorescent product of your enzyme reaction (or the fluorescent substrate, if it's consumed) in the assay buffer under the same lighting conditions and for the same duration as your assay, but without the enzyme. Measure the fluorescence at multiple time points.

    • Interpretation: A decrease in fluorescence over time indicates photobleaching.

    • Solution: Reduce the exposure of the plate to the excitation light by minimizing the number of reads in a kinetic assay or by using a plate reader with a shuttered light source. Alternatively, consider using a more photostable fluorophore.

  • Assess Compound and Reagent Stability:

    • Experiment: Prepare wells with all assay components, including the fluorescent substrate/product and any necessary cofactors. Incubate under assay conditions and monitor the signal over time.

    • Interpretation: A declining signal suggests that one of the components is unstable.

    • Solution: Consult the technical data sheets for all reagents to ensure they are being stored and used correctly. Prepare fresh reagents for each experiment.

cluster_0 Investigation cluster_1 Conclusion & Action start Signal decreases in negative control wells check_photobleaching Incubate fluorophore alone under assay light conditions. Does signal decrease? start->check_photobleaching check_reagent_stability Incubate all assay components (no enzyme). Does signal decrease? check_photobleaching->check_reagent_stability No photobleaching Photobleaching is likely. check_photobleaching->photobleaching Yes reagent_instability Reagent instability is likely. check_reagent_stability->reagent_instability Yes no_issue Signal is stable. check_reagent_stability->no_issue No solution_photo Reduce light exposure or use a more photostable dye. photobleaching->solution_photo solution_reagent Prepare fresh reagents and verify storage conditions. reagent_instability->solution_reagent

Caption: Decision tree for diagnosing signal instability.

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE) and how does it affect my data?

A1: The Inner Filter Effect (IFE) is a phenomenon that causes a reduction in the measured fluorescence intensity due to the absorption of light by components in the sample.[3] It is divided into two types:

  • Primary IFE: The attenuation of the excitation light as it passes through the sample. This results in fewer fluorophores being excited.[4]

  • Secondary IFE: The absorption of the emitted fluorescence by other molecules in the solution before it reaches the detector.[4]

Both types of IFE can lead to an underestimation of the true fluorescence signal, which can be misinterpreted as enzyme inhibition, resulting in a falsely potent IC50 value.

Q2: How can I proactively minimize interference from fluorescent compounds in my high-throughput screen (HTS)?

A2: To minimize interference in an HTS campaign, consider the following strategies:

  • Use Red-Shifted Fluorophores: Many interfering compounds in screening libraries are fluorescent in the blue-green region of the spectrum. Using fluorophores that excite and emit at longer wavelengths (far-red) can help to avoid this interference.[5]

  • Perform a Pre-read: Before initiating the enzymatic reaction, perform a fluorescence read of the assay plate after the addition of the library compounds. This will identify compounds that are intrinsically fluorescent at the assay wavelengths.[1]

  • Kinetic vs. Endpoint Assays: Whenever possible, use a kinetic assay format. The fluorescence of an interfering compound is typically constant over time, whereas the signal from the enzymatic reaction changes. By measuring the initial reaction rate, the constant background fluorescence from the compound can be effectively subtracted out.[1]

Q3: What are orthogonal assays and why are they important for hit validation?

A3: An orthogonal assay is a follow-up experiment that uses a different detection method to confirm the activity of a hit compound.[1] For example, if your primary screen was fluorescence-based, you could use an absorbance-based or luminescence-based assay for confirmation. This is a critical step in hit validation because it helps to eliminate false positives that arise from interference with the primary assay's specific detection technology.[1][2]

Q4: My standard curve for the fluorescent product is not linear at high concentrations. What is the cause?

A4: A non-linear standard curve at high fluorophore concentrations is often a result of the Inner Filter Effect.[4] As the concentration of the fluorophore increases, it begins to absorb a significant amount of the excitation and/or emitted light, leading to a deviation from the expected linear relationship between concentration and fluorescence intensity. To mitigate this, it is advisable to work within a concentration range where the absorbance of the fluorophore is low (typically below 0.1 AU).[3]

Q5: Can the solvent (e.g., DMSO) affect my fluorescence assay?

A5: Yes, the solvent can impact a fluorescence assay in several ways. High concentrations of DMSO can affect enzyme stability and activity. Additionally, some solvents can alter the fluorescence properties of the fluorophore or the test compounds. It is important to run proper vehicle controls (e.g., assay buffer with the same final concentration of DMSO as in the compound wells) to account for any solvent effects. Always check for any recommended solvent limitations for your specific enzyme and assay reagents.

References

overcoming autofluorescence in cellular imaging with 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing 3-benzoyl-7-hydroxy-2H-chromen-2-one (BHYC) in cellular imaging. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively employ this novel fluorophore and overcome common challenges, particularly autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHYC) and why is it used in cellular imaging?

This compound is a coumarin-based fluorescent dye. Coumarin derivatives are known for their high fluorescent quantum yields and photostability.[1] BHYC, with its specific chemical structure, offers distinct spectral properties that can be advantageous in cellular imaging, particularly in scenarios where cellular autofluorescence is a significant concern. Its antioxidant properties also suggest it may have a protective effect on cells during imaging experiments.[2][3]

Q2: What are the spectral properties of BHYC?

BHYC exhibits maximum absorbance peaks in the near-ultraviolet region, specifically at 350 nm in dimethylformamide (DMF) and 353 nm in dimethylsulfoxide (DMSO).[4][5] The emission spectrum is expected to be in the blue-green region, a common characteristic of 7-hydroxycoumarin derivatives. Researchers should determine the precise emission maximum in their specific experimental buffer system.

Q3: How does BHYC potentially help in overcoming autofluorescence?

Autofluorescence is the natural fluorescence emitted by various cellular components, often most prominent in the blue and green spectral regions. While specific data on BHYC's efficacy in reducing autofluorescence is emerging, its distinct excitation and emission profile may allow for better spectral separation from the broad and overlapping emission spectra of endogenous fluorophores. By carefully selecting excitation sources and emission filters tailored to BHYC, it's possible to minimize the collection of autofluorescence signals.

Q4: Is BHYC toxic to cells?

While specific cytotoxicity data for this compound is not extensively published, related coumarin derivatives have shown low cytotoxicity at typical working concentrations used for cellular imaging.[1] However, it is always recommended to perform a dose-response cell viability assay (e.g., MTT or PrestoBlue assay) with your specific cell line and experimental conditions to determine the optimal, non-toxic concentration of BHYC.

Troubleshooting Guide

Issue 1: High background signal or suspected autofluorescence.

  • Q: My images have a high, diffuse background, making it difficult to discern my specific signal. How can I reduce this?

    • A: This is a classic sign of autofluorescence. Here are several strategies to mitigate it:

      • Optimize Fixation: Aldehyde-based fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence.[6] Try reducing the fixation time or using a non-aldehyde fixative like methanol or acetone if compatible with your target.

      • Use a Quenching Agent: After fixation, treat your cells with a quenching agent like sodium borohydride (0.1% in PBS for 10-15 minutes) to reduce aldehyde-induced autofluorescence.[6]

      • Spectral Unmixing: If your imaging system has this capability, acquire images in multiple spectral channels and use linear unmixing algorithms to computationally separate the BHYC signal from the autofluorescence signature.

      • Appropriate Controls: Always prepare an unstained control sample (cells that have gone through all processing steps except for the addition of BHYC). This will allow you to visualize the level and spectral properties of the autofluorescence in your cells.

      • Use a Far-Red Fluorophore: If autofluorescence in the blue-green spectrum remains problematic, consider using a secondary probe with emission in the far-red or near-infrared region, where autofluorescence is typically lower.[6]

Issue 2: Weak or no BHYC signal.

  • Q: I am not detecting a strong signal from my BHYC-stained cells. What could be the problem?

    • A: A weak signal can stem from several factors:

      • Suboptimal Concentration: The concentration of BHYC may be too low. Perform a titration experiment to determine the optimal staining concentration for your cell type and experimental setup.

      • Incorrect Filter Sets: Ensure that your microscope's excitation and emission filters are well-matched to the spectral properties of BHYC (excitation ~350-360 nm, emission expected in the blue-green range).

      • Photobleaching: Coumarin dyes are generally photostable, but intense or prolonged exposure to excitation light can still cause photobleaching.[1] Reduce the excitation light intensity, decrease exposure times, and use an anti-fade mounting medium.

      • Poor Cellular Uptake: If BHYC is not efficiently entering your cells, consider using a permeabilization agent (e.g., Triton X-100 or saponin) if your experimental design allows. The lipophilicity of some coumarin derivatives can also affect cellular uptake.[1]

Issue 3: Phototoxicity or changes in cell morphology.

  • Q: I am observing changes in my cells' appearance or signs of cell death after imaging. What should I do?

    • A: Phototoxicity can be induced by the combination of high-intensity light and a fluorescent probe.

      • Reduce Excitation Energy: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a usable signal.

      • Live-Cell Imaging Buffer: For live-cell experiments, use a CO2-independent imaging medium that is supplemented with antioxidants like Trolox or ascorbic acid to scavenge reactive oxygen species.

      • Confirm Non-Toxic Concentration: Re-evaluate the concentration of BHYC used. As mentioned in the FAQs, perform a thorough cytotoxicity assessment.

Data Presentation

Table 1: Photophysical Properties of this compound (BHYC)

PropertyValueSolventReference
Maximum Absorbance (λmax)350 nmDimethylformamide (DMF)[4][5]
Maximum Absorbance (λmax)353 nmDimethylsulfoxide (DMSO)[4][5]
Molar Extinction CoefficientData not available--
Quantum Yield (ΦF)Data not available--

Table 2: Comparison with Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityAutofluorescence Overlap
BHYC (estimated) ~350-360~450-500Not DeterminedGood (expected for coumarins)Moderate to High
DAPI358461HighModerateHigh
Hoechst 33342350461HighModerateHigh
Alexa Fluor 488495519HighHighModerate
FITC495519ModerateLowModerate

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

  • Cell Culture and Fixation:

    • Plate cells on coverslips or in imaging-compatible plates.

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Staining with BHYC:

    • Prepare a stock solution of BHYC in DMSO.

    • Dilute the BHYC stock solution in PBS to the desired final concentration (start with a range of 1-10 µM and optimize).

    • Incubate cells with the BHYC staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash cells three times with PBS to remove unbound dye.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Use a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).

    • Acquire images using the lowest possible excitation power and exposure time.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (optional, e.g., Triton X-100) fixation->permeabilization bhyc_staining 4. BHYC Incubation (1-10 µM) permeabilization->bhyc_staining wash 5. Washing (3x PBS) bhyc_staining->wash mounting 6. Mounting (Anti-fade medium) wash->mounting acquisition 7. Image Acquisition (Ex: ~350nm, Em: ~460nm) mounting->acquisition

Caption: Experimental workflow for staining fixed cells with BHYC.

autofluorescence_problem cluster_emission Detected Emission Signal TotalSignal Total Detected Signal Microscope Fluorescence Microscope TotalSignal->Microscope is detected by BHYCSignal BHYC Signal BHYCSignal->TotalSignal Autofluorescence Autofluorescence Autofluorescence->TotalSignal Excitation Excitation Light StainedCell BHYC-Stained Cell (with endogenous fluorophores) Excitation->StainedCell excites StainedCell->BHYCSignal emits StainedCell->Autofluorescence emits

Caption: The challenge of distinguishing BHYC signal from autofluorescence.

References

stability issues of 3-benzoyl-7-hydroxy-2H-chromen-2-one in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-benzoyl-7-hydroxy-2H-chromen-2-one in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous buffer solutions?

A1: The main stability concern for this compound in aqueous solutions is the hydrolytic degradation of its α-pyrone (lactone) ring. This reaction is highly dependent on the pH of the buffer. Under alkaline conditions, the lactone ring is susceptible to opening, forming a water-soluble carboxylate salt (a cis-coumarinate), which can then isomerize to the more stable trans-isomer (coumarate).[1][2] While the coumarin ring is generally more stable under acidic conditions, acid-catalyzed hydrolysis can also occur, particularly at elevated temperatures.[3]

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is significantly influenced by pH.

  • Alkaline pH (pH > 7): The compound is most unstable in basic conditions. The hydroxide ions act as strong nucleophiles that attack the carbonyl carbon of the lactone, leading to rapid ring opening.[1][2][4] The rate of this hydrolysis increases with increasing pH.

  • Neutral pH (pH ≈ 7): Hydrolysis can still occur, although at a slower rate compared to alkaline conditions. For long-term experiments or storage in neutral buffers, it is crucial to assess stability.

  • Acidic pH (pH < 7): The compound is generally more stable in acidic solutions. However, strong acidic conditions, especially when combined with heat, can catalyze the hydrolysis of the lactone ring.[3]

Q3: What are the likely degradation products of this compound in buffers?

A3: The primary degradation product resulting from hydrolysis is the corresponding substituted cis-o-coumarinic acid, which can further isomerize to the trans-o-coumarinic acid (coumaric acid). Other potential degradation pathways, which can be investigated through forced degradation studies, include oxidation of the phenolic hydroxyl group and photodecomposition.

Q4: Are there any specific buffers that should be avoided?

A4: Buffers with a high pH (e.g., carbonate or phosphate buffers with pH > 8) should be used with caution and for short durations, as they will accelerate the hydrolysis of the lactone ring. The choice of buffer should be guided by the desired pH for the experiment, and the stability of the compound should be verified under those specific conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[5] This method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different time points, you can quantify the degradation of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of the compound in the experimental buffer.Verify the pH of your buffer. If it is neutral to alkaline, the compound may be hydrolyzing. Prepare fresh solutions of the compound immediately before use. Consider performing a time-course experiment to assess the stability of the compound under your specific experimental conditions using HPLC. If possible, adjust the buffer to a more acidic pH where the compound is more stable.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.This indicates that the compound is not stable under your storage or experimental conditions. Use a validated stability-indicating HPLC method to track the formation of these new peaks over time. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Precipitation of the compound from the buffer. The compound or its degradation products may have poor solubility in the buffer. The open-ring form (coumarinic acid) is generally more water-soluble.Ensure that the concentration of the compound is below its solubility limit in the chosen buffer. If precipitation occurs upon degradation, this may indicate the formation of a less soluble degradation product, although this is less common for hydrolysis products.
Color change of the solution. This could be due to the formation of degradation products that absorb at different wavelengths or due to oxidative degradation.Monitor the UV-Vis spectrum of the solution over time to detect any changes. Protect the solution from light to minimize photodegradation. Consider degassing the buffer or adding antioxidants if oxidation is suspected.

Data Presentation

Table 1: pH-Dependent Stability of this compound at 25°C.

Buffer SystempHIncubation Time (hours)% Remaining Parent Compound
0.1 M HCl1.024User-defined data
0.1 M Acetate4.524User-defined data
0.1 M Phosphate7.024User-defined data
0.1 M Phosphate8.024User-defined data
0.1 M Carbonate9.524User-defined data
0.1 M NaOH13.024User-defined data

Table 2: Thermal Stability of this compound in pH 7.0 Phosphate Buffer.

Temperature (°C)Incubation Time (hours)% Remaining Parent Compound
424User-defined data
25 (Room Temp)24User-defined data
3724User-defined data
6024User-defined data

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours. Withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Evaporate the solvent from an aliquot of the stock solution to obtain a solid film. Subject the solid to dry heat at 80°C for 24 hours. Re-dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (with a light source providing both UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to resolve the parent peak from all degradation product peaks.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm). A common mobile phase for coumarin derivatives is a gradient of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.

  • Method Optimization: Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-separated from the parent compound and from each other. Adjust the gradient, flow rate, and mobile phase composition as needed to achieve optimal resolution.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway cluster_conditions Driving Conditions Compound This compound (Lactone Form) Intermediate cis-o-coumarinic acid derivative (Open-ring form) Compound->Intermediate Lactone Ring Opening (Hydrolysis) Intermediate->Compound Recyclization (Acidic conditions) Product trans-o-coumarinic acid derivative (Isomerized Form) Intermediate->Product Isomerization Alkaline Alkaline pH (OH-) Alkaline->Compound promotes Acid Acidic pH (H+) Acid->Intermediate promotes

Caption: General hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_method_dev Method Development Stock Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) Stock->Stress HPLC Inject into HPLC Stress->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition and Analysis Detect->Data Optimize Optimize Separation Data->Optimize Assess Peak Resolution Validate Validate Method Optimize->Validate Validate->Data Use for Stability Testing

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Interpreting Complex NMR Spectra of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of coumarin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. How do I assign the characteristic H-3 and H-4 protons on the coumarin core?

  • Answer: The H-3 and H-4 protons of the α,β-unsaturated lactone ring are highly characteristic. They appear as two doublets in the 1H NMR spectrum. H-4 is typically found further downfield (δ 7.7–8.1 ppm) compared to H-3 (δ 6.2–6.5 ppm) due to the deshielding effect of the carbonyl group. They exhibit a cis-coupling constant (3JH3-H4) of approximately 9.5-9.8 Hz. Distinguishing between 3- and 4-substituted coumarins is straightforward as the substitution will cause one of these characteristic doublets to disappear.

2. My aromatic proton signals (H-5, H-6, H-7, H-8) are overlapping. What can I do?

  • Answer: Overlapping signals in the aromatic region (typically δ 6.8–7.6 ppm) are a common challenge.

    • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts and may resolve the overlapping peaks.

    • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals.

    • Use 2D NMR: A 2D 1H-1H COSY (Correlation Spectroscopy) experiment is the most effective solution. It will show correlations between adjacent (coupled) protons, allowing you to trace the connectivity of the aromatic spin system even when the 1D signals overlap.

3. How can I definitively distinguish between positional isomers (e.g., a 6-substituted vs. a 7-substituted coumarin)?

  • Answer: While substituent effects on chemical shifts can provide clues, unambiguous assignment requires 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • HMBC: This experiment shows correlations between protons and carbons over two or three bonds (2JCH, 3JCH). For example, to confirm a substituent at the C-7 position, you would look for HMBC correlations from the substituent's protons to C-6, C-7, and C-8 of the coumarin ring. The H-5 proton will show a crucial 3J correlation to C-7, while the H-8 proton will not.

    • NOESY: This experiment shows correlations between protons that are close in space (<5 Å). A substituent at C-7 will show a NOESY correlation between its protons and the H-6 and H-8 protons. Conversely, a substituent at C-6 would show correlations to H-5 and H-7.

4. My NMR spectrum has very broad peaks. What is the likely cause?

  • Answer: Peak broadening can be caused by several factors:

    • Poor Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Try using a different solvent or gently warming the sample.

    • Sample Concentration: A sample that is too concentrated can also cause broadening. Diluting the sample may help.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. Ensure all glassware is scrupulously clean. Dissolved oxygen can also have this effect; degassing the sample can sometimes sharpen the signals.

    • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with trace water in the solvent, leading to very broad signals. This is especially true for 4-hydroxycoumarin derivatives, which can exist in tautomeric forms.

5. How can I confirm if a broad signal is from an exchangeable proton (e.g., -OH or -NH)?

  • Answer: The standard method is a "D2O shake." Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. If the broad peak is from an -OH or -NH proton, it will exchange with the deuterium and the peak will disappear or significantly diminish in intensity.

6. I see very small, complex splittings in my aromatic signals. What are they?

  • Answer: These are likely due to long-range couplings. In aromatic systems, protons that are meta to each other (separated by four bonds, 4J) can have small couplings of 2-3 Hz. Protons that are para (five bonds, 5J) can have even smaller couplings of 0-1 Hz. While often just contributing to the complexity of a multiplet, these long-range couplings can sometimes be resolved and provide additional structural confirmation.

Data Presentation: Characteristic NMR Data for the Coumarin Scaffold

The following tables summarize typical NMR data for the unsubstituted coumarin nucleus. Note that these values can shift significantly depending on the solvent and the presence of substituents.

Table 1: Typical 1H NMR Data for Unsubstituted Coumarin (in CDCl3)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.44d3JH3-H4 = 9.5
H-4~ 7.73d3JH3-H4 = 9.5
H-5~ 7.55ddd3JH5-H6 = 7.7, 4JH5-H7 = 1.6, 5JH5-H8 ≈ 0.5
H-6~ 7.31ddd3JH6-H5 = 7.7, 3JH6-H7 = 8.4, 4JH6-H8 ≈ 0.5
H-7~ 7.35ddd3JH7-H6 = 8.4, 3JH7-H8 = 7.4, 4JH7-H5 = 1.6
H-8~ 7.51dd3JH8-H7 = 7.4, 4JH8-H6 ≈ 0.5

Table 2: Typical 13C NMR Data for Unsubstituted Coumarin (in CDCl3)

CarbonChemical Shift (δ, ppm)
C-2~ 160.7
C-3~ 116.8
C-4~ 143.5
C-4a~ 118.9
C-5~ 127.9
C-6~ 124.4
C-7~ 131.7
C-8~ 116.5
C-8a~ 154.1

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may need to be optimized for specific instruments and samples.

1. Standard 1D 1H and 13C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the coumarin derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • 1H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • 13C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as 13C has low natural abundance.

2. 2D COSY (1H-1H Correlation)

  • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

  • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf').

  • Parameters:

    • Acquire data points in F2 (direct dimension) and 256-512 increments in F1 (indirect dimension).

    • Set spectral width in both dimensions to be the same as the 1D 1H spectrum.

    • Number of Scans: 2-4 per increment.

3. 2D HSQC (1H-13C Single-Bond Correlation)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Pulse Program: Standard gradient-enhanced HSQC with multiplicity editing (e.g., 'hsqcedetgpsp') to distinguish CH/CH3 (positive) from CH2 (negative) groups.

  • Parameters:

    • Set F2 (1H) spectral width as in the 1D spectrum.

    • Set F1 (13C) spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • Optimize for an average one-bond coupling constant (1JCH) of ~145 Hz.

4. 2D HMBC (1H-13C Multiple-Bond Correlation)

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for connecting different fragments of a molecule and assigning quaternary carbons.

  • Pulse Program: Standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').

  • Parameters:

    • Spectral widths are similar to HSQC.

    • Optimize the long-range coupling delay for an average nJCH of 8-10 Hz. This will primarily show 2JCH and 3JCH correlations.

5. 2D NOESY (Through-Space Correlation)

  • Purpose: To identify protons that are physically close in space, which is essential for determining stereochemistry and confirming assignments of nearby groups.

  • Pulse Program: Standard gradient-enhanced NOESY (e.g., 'noesygpph').

  • Parameters:

    • Spectral widths are the same as for COSY.

    • Mixing Time (d8): This is a crucial parameter that depends on the molecular size. For small molecules like coumarins, a mixing time of 500-800 ms is a good starting point.

    • The sample should be free of dissolved oxygen for best results.

Technical Support Center: Derivatization of 3-Benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical derivatization of 3-benzoyl-7-hydroxy-2H-chromen-2-one. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Issue 1: Low Yield in O-Alkylation or O-Acylation Reactions

Question: I am attempting to O-alkylate/O-acylate the 7-hydroxy group of this compound, but I am consistently obtaining low yields. What are the potential causes and solutions?

Answer:

Low yields in O-alkylation and O-acylation reactions of this compound can be attributed to several factors:

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group at the 7-position effectively. Conversely, a very strong base might promote side reactions.

    • Recommendation: For O-alkylation with alkyl halides, consider using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. For O-acylation, triethylamine (TEA) in dichloromethane (DCM) is a common choice.

  • Reaction Temperature and Time: These parameters are highly dependent on the reactivity of your alkylating or acylating agent.

    • Recommendation: Start with room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. Prolonged reaction times at high temperatures can lead to decomposition and the formation of side products.

  • Steric Hindrance: Bulky alkylating or acylating agents may react slower due to steric hindrance around the 7-hydroxy group.

    • Recommendation: For sterically hindered substrates, you may need to use more forcing conditions, such as a stronger base or higher temperatures, and accept a longer reaction time.

  • Moisture in the Reaction: The presence of water can hydrolyze your reagents and reduce the effectiveness of the base.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Poor Regioselectivity - Unwanted Reactions at Other Positions

Question: I am trying to selectively derivatize the 7-hydroxy group, but I am observing side products, suggesting reactions at other positions. How can I improve the regioselectivity?

Answer:

The this compound scaffold has multiple potentially reactive sites, which can lead to challenges in regioselectivity. The key competing site is the enolic hydroxyl group at the 4-position.

  • Understanding the Tautomerism: The 3-benzoyl-4-hydroxycoumarin core of your molecule exists in equilibrium with its diketone tautomer. This gives rise to an acidic enolic hydroxyl at the 4-position.

  • Controlling C- vs. O-Alkylation: The reaction can proceed via either C-alkylation at the 3-position or O-alkylation at the 4-position.

    • Recommendation: The choice of solvent and catalyst can influence the reaction pathway. For instance, some solid acid catalysts have been shown to promote C3-alkylation of 4-hydroxycoumarins.[1][2]

  • Selective O-Acylation: Studies have shown that acetylation of coumarin-based diketone lactones can occur exclusively at the 4-hydroxy group.[3][4]

    • Recommendation: To favor derivatization at the 7-hydroxy position, consider using a protecting group strategy for the 4-hydroxy group if direct selective derivatization proves difficult.

  • Reaction with Amines: Amination has been reported to take place specifically at the C-3 carbonyl group.[3][4] Be aware of this if your reaction conditions involve amine bases or reagents.

Issue 3: Difficulties in Product Purification

Question: My reaction seems to be complete, but I am struggling to isolate a pure product. What purification strategies are recommended?

Answer:

Purification of coumarin derivatives can be challenging due to the potential for multiple products and starting material with similar polarities.

  • Column Chromatography: This is the most common method for purifying coumarin derivatives.

    • Recommended Solvent Systems: A gradient of ethyl acetate in petroleum ether or hexane is often effective. For more polar compounds, a mixture of chloroform and acetone may be used.[5] A patent for a similar compound utilized an eluent of ethyl acetate/petroleum ether (3/10 v/v).[6]

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.

    • Recommended Solvents: Ethanol is a commonly used solvent for recrystallizing coumarin derivatives.[7]

  • Washing Steps: Before column chromatography, it is often beneficial to perform aqueous washes to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in synthesizing the this compound core structure?

A1: The core structure is typically synthesized via a Pechmann condensation. While effective, this reaction can present some challenges:

  • Harsh Catalysts: Traditionally, strong acids like sulfuric acid, phosphorus pentoxide, or aluminum chloride are used.[8] These can be corrosive, difficult to handle, and may lead to the formation of side products.[8]

  • Low Yields with Non-activated Phenols: The Pechmann condensation generally works best with electron-rich (activated) phenols. Yields can be lower with less reactive phenols.[9]

  • Modern Alternatives: To mitigate these issues, various alternative catalysts have been developed, including solid acids like Amberlyst-15 and zeolites, as well as Lewis acids like FeCl₃ and Cr(NO₃)₃·9H₂O.[10][11] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.[11]

Q2: How can I confirm the structure of my derivatized product?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the exact structure, including the position of the newly introduced functional group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (e.g., C=O, O-H, C-O).

  • X-ray Crystallography: For crystalline products, this technique provides unambiguous proof of structure.[3][4]

Q3: Are there any specific safety precautions I should take when working with coumarin derivatives?

A3: Standard laboratory safety practices should always be followed. Some coumarin derivatives have biological activity, so it is important to handle all compounds with care. Avoid inhalation of dust and contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Quantitative Data

Table 1: Yields of Coumarin Derivatives from Pechmann Condensation with Various Phenols and β-Ketoesters

Phenolβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateCr(NO₃)₃·9H₂OMicrowave92[11]
PyrogallolEthyl benzoylacetateSulfamic acid130°C, 1h70[9]
1-NaphtholEthyl benzoylacetateSulfamic acid130°C, 1h60[9]
3-MethoxyphenolEthyl benzoylacetateSulfamic acid130°C, 4h90[9]
m-CresolEthyl benzoylacetateSulfamic acid130°C, 24h52[9]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Hydroxycoumarin

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the hydroxycoumarin derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone).

  • Add a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Pechmann Condensation for Coumarin Synthesis using a Solid Acid Catalyst

This protocol is an example of a more environmentally friendly approach to synthesizing the coumarin core.

  • Combine the phenol (1.0 eq.) and the β-ketoester (1.5 eq.) in a reaction vessel.

  • Add the solid acid catalyst (e.g., sulfamic acid, 10 mol%).

  • Heat the mixture (typically between 100-130°C) with stirring for the required time (monitor by TLC).

  • After cooling, dissolve the reaction mixture in hot ethanol.

  • Filter to recover the catalyst.

  • Add ice-cold water to the filtrate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, further purify the product by recrystallization or column chromatography.[9]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Hydroxycoumarin in Anhydrous Solvent add_base Add Base (e.g., K2CO3) start->add_base add_reagent Add Derivatization Reagent add_base->add_reagent react Stir at RT or Reflux (Monitor by TLC) add_reagent->react filter Filter Inorganic Salts react->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Workup (Wash with Water/Brine) evaporate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure Derivatized Product purify->end

Caption: Experimental workflow for the derivatization of this compound.

regioselectivity_challenges cluster_sites Potential Reaction Sites cluster_products Possible Products coumarin This compound (Multiple Reactive Sites) site7 7-Phenolic Hydroxyl site4 4-Enolic Hydroxyl site3_carbonyl 3-Benzoyl Carbonyl site3_carbon C3-Carbon O_alkylation_7 Desired Product: 7-O-Derivatization site7->O_alkylation_7 Alkylation/ Acylation O_alkylation_4 Side Product: 4-O-Derivatization site4->O_alkylation_4 Alkylation/ Acylation amination_3 Side Product: C3-Amination site3_carbonyl->amination_3 Amination C_alkylation_3 Side Product: C3-Alkylation site3_carbon->C_alkylation_3 Alkylation (under specific conditions)

Caption: Regioselectivity challenges in the derivatization of this compound.

pechmann_factors title Factors Influencing Pechmann Condensation phenol Phenol Reactivity (Electron-donating groups increase yield) ketoester β-Ketoester Structure (Steric hindrance can affect rate) catalyst Catalyst Choice (Strong vs. Solid Acid) conditions Reaction Conditions (Temperature, Time, Solvent-free) outcome Reaction Outcome (Yield, Purity, Reaction Time) phenol->outcome ketoester->outcome catalyst->outcome conditions->outcome

Caption: Key factors affecting the outcome of the Pechmann condensation for coumarin synthesis.

References

Technical Support Center: Synthesis of 3-Benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one, with a focus on scaling up the production of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Knoevenagel condensation. This reaction typically involves the condensation of 2,4-dihydroxybenzaldehyde with ethyl benzoylacetate in the presence of a basic catalyst like piperidine.[1][2][3] Another potential, though less direct, route is the Pechmann condensation, which is widely used for the synthesis of the core coumarin structure.[4][5][6][7]

Q2: What are the key starting materials and reagents for the Knoevenagel synthesis of this compound?

A2: The key starting materials are 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate. A basic catalyst, such as piperidine, is used to facilitate the condensation reaction.[1] Solvents like ethanol or acetone are typically used as the reaction medium.[1]

Q3: What is the significance of this compound in research?

A3: This compound is a significant research target due to its potent and specific biological activities. It has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in physiological processes like pain modulation and blood pressure regulation.[4] Its unique structure, with both hydroxyl and benzoyl substituents, also makes it a valuable starting material for the synthesis of other coumarin derivatives with potential therapeutic applications.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. - Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; refluxing is often required.[1] - Experiment with catalyst loading. A few drops of piperidine are typically sufficient for lab-scale synthesis.[1] - Ensure the purity of starting materials and use fresh reagents.
Formation of Side Products - Self-condensation of starting materials. - Over-reaction or side reactions due to prolonged reaction time or high temperature. - Use of strong acids in alternative synthesis routes can lead to undesired byproducts.[8]- Carefully control the reaction time and temperature. - Consider a milder catalyst or reaction conditions. - If using the Pechmann condensation, explore alternative acid catalysts to concentrated sulfuric acid to minimize side product formation.[8]
Difficult Product Purification - Presence of unreacted starting materials. - Formation of closely related impurities. - Product precipitation issues.- Utilize column chromatography for purification. - Recrystallization from a suitable solvent, such as ethanol, can be effective for obtaining a pure product.[1] - Ensure complete precipitation of the product from the reaction mixture, for instance, by transferring it into an excess of a non-solvent like methanol.[1]
Scale-Up Challenges - Inefficient heat transfer in larger reaction vessels. - Difficulty in achieving uniform mixing. - Challenges in product isolation and drying at a larger scale.- Use a jacketed reactor for better temperature control. - Employ an overhead mechanical stirrer for efficient mixing. - Optimize the precipitation and filtration process for larger quantities. Consider using a Nutsche filter or centrifuge for efficient solid-liquid separation.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is based on a reported laboratory-scale synthesis and may require optimization for scale-up.[1]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl benzoylacetate

  • Piperidine

  • Acetone (or Ethanol)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (e.g., 2.762 g) and ethyl benzoylacetate (e.g., 3.844 g) to acetone (e.g., 50 mL).[1]

  • Add a catalytic amount of piperidine (e.g., three drops) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture into an excess of methanol to precipitate the crude product.[1]

  • Filter the precipitate and wash it with cold methanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

  • Dry the final product under vacuum.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add 2,4-dihydroxybenzaldehyde, ethyl benzoylacetate, and acetone to flask B 2. Add piperidine catalyst A->B C 3. Reflux for 2 hours B->C D 4. Cool to room temperature C->D E 5. Precipitate product in methanol D->E F 6. Filter and wash the precipitate E->F G 7. Recrystallize from ethanol F->G H 8. Dry under vacuum G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp check_purification Evaluate Purification Method complete->check_purification optimize_time_temp->check_reaction recrystallization Optimize recrystallization solvent/procedure check_purification->recrystallization chromatography Perform column chromatography check_purification->chromatography end Pure Product, Optimized Yield recrystallization->end chromatography->end

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Technical Support Center: Managing Photodegradation of 3-Benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the photodegradation of 3-benzoyl-7-hydroxy-2H-chromen-2-one during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound.

Issue Potential Cause Recommended Action
Rapid loss of compound concentration in solution High light intensity in the laboratory environment. Photodegradation can be accelerated by direct exposure to sunlight or strong artificial lighting.[1][2]Work in a dimly lit area or use a darkroom.[3] Use amber-colored glassware or wrap containers in aluminum foil to block light.[1][3][4]
Inappropriate solvent. The solvent can influence the rate of photodegradation.Test the stability of the compound in a few different solvents of varying polarity to identify one that minimizes degradation.
Presence of photosensitizers. Impurities in the solvent or reagents can act as photosensitizers, accelerating the degradation of the compound.Use high-purity solvents and reagents.
Inconsistent results between replicate experiments Variable light exposure. Inconsistent exposure to light between experiments can lead to varying degrees of photodegradation.[3]Standardize the experimental setup to ensure consistent light exposure for all samples. This includes using the same light source, distance from the source, and exposure time.
Temperature fluctuations. Photodegradation can be influenced by temperature.[5]Maintain a constant and controlled temperature throughout the experiment. Use a temperature-controlled sample holder if necessary.
Oxygen levels. The presence of oxygen can contribute to photo-oxidative degradation pathways.For highly sensitive experiments, consider de-gassing solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS) Formation of photodegradation products. Exposure to light can lead to the formation of one or more degradation products.[2]Characterize the unknown peaks using mass spectrometry (MS) and NMR to identify the degradation products. This information can help in understanding the degradation pathway.
Reaction with excipients or other formulation components. In formulated products, the compound may react with other components upon light exposure.[2]Test the photostability of the compound in the presence of each excipient individually to identify any interactions.
Change in physical appearance of the sample (e.g., color change) Significant degradation of the compound. A visible change in the sample is often an indicator of substantial chemical degradation.[5][6]Discard the degraded sample and prepare a fresh batch, ensuring proper light protection.

Frequently Asked Questions (FAQs)

Q1: How should I store stock solutions of this compound?

A1: Stock solutions should be stored in amber glass vials or vials wrapped in aluminum foil to protect them from light.[3][4] They should be kept in a refrigerator or freezer to minimize both photodegradation and thermal degradation. It is also advisable to prepare fresh solutions for critical experiments.

Q2: What is the best way to handle the compound during weighing and sample preparation?

A2: Whenever possible, handle the solid compound and its solutions under dim or red light to minimize light exposure.[1] Work efficiently to reduce the total time the sample is exposed to any light.

Q3: Can I use a standard laboratory bench light when working with this compound?

A3: It is not recommended. Standard laboratory lighting can be a significant source of UV and visible light that can cause photodegradation.[1] If a light source is necessary, use a low-intensity, long-wavelength light source (e.g., a sodium lamp) or work in a fume hood with the sash lowered to block overhead lighting.

Q4: Are there any chemical stabilizers I can add to my formulation to prevent photodegradation?

A4: The addition of antioxidants or UV absorbers can sometimes help to stabilize photosensitive compounds. However, the effectiveness of these stabilizers is compound-specific. Any potential stabilizer should be tested to ensure it does not interfere with the experiment or the analytical methods used.

Q5: How can I determine the specific wavelengths of light that cause the most degradation?

A5: You can perform a forced degradation study where you expose solutions of the compound to different wavelengths of light using a monochromator or a set of light sources with different emission spectra. The amount of degradation can then be quantified by a suitable analytical method like HPLC.

Experimental Protocols

Protocol for Assessing Photostability of this compound in Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[7][8]

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Amber glass vials and clear glass vials

  • Aluminum foil

  • Photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Aliquot the stock solution into several clear glass vials (for light exposure) and amber glass vials (for dark controls).

  • Wrap one set of clear vials in aluminum foil to serve as wrapped controls.

3. Light Exposure:

  • Place the light-exposed samples (clear vials), dark controls (amber vials), and wrapped controls inside the photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial of each type (light-exposed, dark control, and wrapped control) for analysis.

4. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Quantify the concentration of this compound remaining in each sample.

  • Calculate the percentage of degradation at each time point for the light-exposed samples, correcting for any degradation observed in the dark and wrapped controls.

5. Data Interpretation:

  • Compare the degradation profiles of the light-exposed samples to the controls to determine the extent of photodegradation.

  • If significant degradation is observed, further studies can be conducted to identify the degradation products and elucidate the degradation pathway.

Quantitative Data

Table 1: Hypothetical Photodegradation of this compound in Methanol

Light SourceExposure Time (hours)Remaining Compound (%)
Dark Control 2499.5
Cool White Fluorescent Lamp 492.1
885.3
1278.9
2465.2
Near-UV Lamp (320-400 nm) 488.5
877.1
1266.8
2450.3

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_interpretation Data Interpretation Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials (Clear, Amber, Wrapped) Prep_Stock->Aliquot Expose Place in Photostability Chamber Aliquot->Expose Monitor Monitor Light and Temperature Expose->Monitor Sample Sample at Time Intervals Monitor->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Remaining Compound HPLC->Quantify Degradation Calculate % Degradation Quantify->Degradation Compare Compare Exposed vs. Controls Degradation->Compare Identify Identify Degradation Products (if needed) Compare->Identify

Caption: Experimental workflow for assessing the photostability of this compound.

Troubleshooting_Logic Start Inconsistent Results or Sample Degradation Observed Check_Light Review Light Conditions: - Ambient light? - Direct exposure? - Consistent setup? Start->Check_Light Check_Temp Review Temperature Control: - Consistent? - Monitored? Start->Check_Temp Check_Chem Review Chemical Purity: - Solvent grade? - Reagent purity? - Potential contaminants? Start->Check_Chem Modify_Light Implement Light Protection: - Use amber vials/foil - Work in dim light Check_Light->Modify_Light Modify_Temp Standardize Temperature Check_Temp->Modify_Temp Modify_Chem Use High-Purity Reagents Check_Chem->Modify_Chem Re_Run Re-run Experiment Modify_Light->Re_Run Modify_Temp->Re_Run Modify_Chem->Re_Run Problem_Solved Problem Solved Re_Run->Problem_Solved Success Further_Investigation Further Investigation Needed: - Degradation product analysis - Forced degradation study Re_Run->Further_Investigation Failure

Caption: Logical workflow for troubleshooting photodegradation issues.

References

Validation & Comparative

A Comparative Guide to Coumarin-Based Fluorescent Probes: 3-Benzoyl-7-Hydroxy-2H-Chromen-2-One vs. Other Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent properties and applications of 3-benzoyl-7-hydroxy-2H-chromen-2-one against other notable coumarin derivatives. The information presented is supported by experimental data to aid in the selection of appropriate fluorescent probes for various research applications.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a prominent class of fluorescent molecules widely utilized in biochemical and biomedical research.[1] Their popularity stems from their versatile and tunable photophysical properties, which can be modified through structural alterations to the core coumarin scaffold.[1][2] These modifications, particularly at the 3 and 7 positions, can significantly influence the excitation and emission wavelengths, quantum yield, and environmental sensitivity of the probes.[2] Coumarin-based probes have found extensive applications in bioimaging, enzyme assays, and the detection of various analytes.[1][3]

This guide focuses on comparing the performance of this compound with other commonly used coumarin derivatives to provide a clear understanding of their respective strengths and weaknesses as fluorescent probes.

Photophysical Properties: A Comparative Analysis

The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes the key quantitative data for this compound and a selection of other coumarin derivatives.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
This compound 350 - 353[4]--Low (quenching observed)DMF, DMSO[4]
7-Hydroxycoumarin (Umbelliferone)326[5]455-460[6]129-1340.08[5]Ethanol
4-Methylumbelliferone360[7]448[7]88--
6-Fluoro-7-hydroxycoumarin-3-carboxamide (hexyl amide derivative)~360~450~900.84[8]Aqueous Buffer
7-(Diethylamino)-3-(pyridin-2-yl)coumarin (DAPC)---0.84[9]Dichloromethane
7-Hydroxy-3-phenyl-2H-chromen-2-one derivative (6d)340[6]460[6]1200.25[6]PBS (pH 7.4)
7-Hydroxycoumarin derivative (7)-->100[6]0.32[6]-

Key Observations:

  • This compound exhibits significant fluorescence quenching, resulting in a low quantum yield. This phenomenon is attributed to the benzoyl group at the 3-position.

  • In contrast, derivatives such as 6-fluoro-7-hydroxycoumarin-3-carboxamide and 7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) display exceptionally high quantum yields, making them highly fluorescent and suitable for applications requiring bright signals.[8][9]

  • 7-Hydroxycoumarin and 4-Methylumbelliferone are widely used as reference coumarin fluorophores, though their quantum yields are modest compared to more specialized derivatives.[5][7]

  • The introduction of different substituents at the 3 and 7 positions allows for the fine-tuning of photophysical properties, including Stokes shift, which is crucial for minimizing self-quenching and improving detection sensitivity.[6]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data. Below are representative methodologies for key experiments cited in this guide.

Synthesis of this compound

A common method for the synthesis of 3-substituted 7-hydroxycoumarins is the Knoevenagel condensation. For this compound, a typical procedure involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl benzoylacetate in the presence of a base catalyst such as piperidine. The reaction mixture is typically heated in a solvent like ethanol, followed by acidification to precipitate the product. The crude product is then purified by recrystallization.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard with an absorption profile similar to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-Vis region.

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The quantum yield of the test compound (ΦF_X) can be calculated using the following equation:

    ΦF_X = ΦF_S * (Grad_X / Grad_S) * (η_X² / η_S²)

    where:

    • ΦF_S is the quantum yield of the standard.

    • Grad_X and Grad_S are the gradients of the plots for the test compound and the standard, respectively.

    • η_X and η_S are the refractive indices of the solvents used for the test compound and the standard, respectively.

Cell Imaging with Coumarin-Based Probes

The following is a general protocol for staining and imaging live cells with a coumarin-based fluorescent probe.

Protocol:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a stock solution of the coumarin probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.

Applications and Signaling Pathways

Coumarin-based fluorescent probes are valuable tools for studying various biological processes. One notable application is in the detection of enzyme activity, such as that of monoamine oxidases (MAOs).

Monoamine Oxidase (MAO) Activity Detection

MAOs are enzymes that catalyze the oxidation of monoamines and are implicated in various neurological disorders.[9][10][11] Fluorescent probes have been designed to detect MAO activity with high sensitivity and selectivity.[9][10][11] The general principle involves a coumarin derivative that is initially non-fluorescent or weakly fluorescent. Upon enzymatic conversion by MAO, a highly fluorescent product is released, leading to a "turn-on" fluorescence signal.

MAO_Activity_Detection Probe Non-fluorescent Coumarin Probe MAO Monoamine Oxidase (MAO-A or MAO-B) Probe->MAO Substrate Product Highly Fluorescent Coumarin Product MAO->Product Enzymatic Conversion Signal Fluorescence Signal (Detectable) Product->Signal Emits Light

Caption: Workflow for detecting Monoamine Oxidase activity using a turn-on coumarin probe.

Experimental Workflow for Probe Comparison

The objective comparison of fluorescent probes requires a systematic experimental workflow to ensure that the observed differences in performance are due to the intrinsic properties of the molecules and not experimental artifacts.

Probe_Comparison_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Analysis cluster_application Application-Based Evaluation Synthesis Synthesis of Coumarin Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Absorbance UV-Vis Absorbance Spectroscopy Structure->Absorbance Emission Fluorescence Emission Spectroscopy Absorbance->Emission QuantumYield Quantum Yield Determination Emission->QuantumYield CellImaging Live Cell Imaging QuantumYield->CellImaging EnzymeAssay Enzyme Activity Assay (if applicable) QuantumYield->EnzymeAssay CellCulture Cell Culture CellCulture->CellImaging CellCulture->EnzymeAssay

Caption: A logical workflow for the comparative evaluation of fluorescent probes.

Conclusion

The selection of a fluorescent probe is a critical decision in experimental design. While this compound possesses the core coumarin structure, its utility as a fluorescent probe is limited by significant fluorescence quenching. In contrast, other coumarin derivatives, through strategic chemical modifications, offer a wide range of high-performance options with bright fluorescence and tailored properties for specific applications. Researchers should carefully consider the quantitative data presented in this guide to select the most appropriate coumarin-based probe for their experimental needs, balancing factors such as quantum yield, Stokes shift, and applicability to the biological system under investigation.

References

A Comparative Analysis of the Biological Activity of 3-benzoyl-7-hydroxy-2H-chromen-2-one and Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-benzoyl-7-hydroxy-2H-chromen-2-one with other notable coumarin derivatives. The information presented herein is supported by experimental data to facilitate an objective evaluation of their therapeutic potential.

Introduction to Coumarins

Coumarins are a large class of benzopyrone-based natural and synthetic compounds that exhibit a wide array of pharmacological properties. Their diverse biological activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory effects, have made them a significant scaffold in drug discovery and development. This guide focuses on this compound, a derivative with a unique substitution pattern, and compares its biological profile with other well-characterized coumarins.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and other selected coumarins.

Table 1: Human Dipeptidyl Peptidase III (hDPP III) Inhibitory Activity
CompoundIC50 (µM)Reference
This compound1.10[1]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus50[1]
Escherichia coli100[1]
Candida albicans200[1]
Osthenol Bacillus cereus62.5[2][3]
Staphylococcus aureus125[2][3]
Coumarin-1,2,3-triazole hybrids (various) Staphylococcus aureus6.25 - 100[4]
Escherichia coli6.25 - 100[4]
4-Hydroxycoumarin derivatives (various) Bacillus subtilis8 - 64[5]
Staphylococcus aureus16 - 64[5]
Table 3: Anticancer Activity (IC50)
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazole (Compound 4d) AGS (gastric cancer)2.63 ± 0.17[6]
Coumarin-Thiazolidine Hybrid (Compound VIIb) MCF-7 (breast cancer) - PI3K-α inhibition3.70 ± 0.19[7]
MCF-7 (breast cancer) - Akt-1 inhibition2.93 ± 0.15[7]
3-(coumarin-3-yl)-acrolein derivative (Compound 6e) KB (oral epidermoid carcinoma)Qualitatively potent, specific IC50 not provided[8]
2H-benzo[b][1][9]oxazin-3(4H)-one derivatives (Compounds 14b, 14c) A549 (lung cancer)7.59 ± 0.31, 18.52 ± 0.59[10]
1,2,3-triazole linked tetrahydrocurcumin derivatives (Compound 4g) HCT-116 (colon carcinoma)1.09 ± 0.17[11]

Note: Direct comparative IC50 values for this compound in anticancer assays were not available in the reviewed literature. The table presents data for other coumarin derivatives to provide a comparative context.

Experimental Protocols

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of hDPP III.

  • Enzyme and Substrate Preparation : Purified recombinant hDPP III (1.5 nM) is used. The fluorogenic substrate, Arg2-2-naphthylamide (Arg2-2NA), is prepared at a concentration of 40 µM.

  • Incubation : The enzyme is pre-incubated with the test compound (e.g., this compound at various concentrations) for 5 minutes at 25°C, followed by 10 minutes at 37°C in a 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate Arg2-2NA.

  • Reaction Termination and Measurement : After 15 minutes of incubation at 37°C, the reaction is stopped. The absorbance or fluorescence of the product is measured using a spectrophotometer or fluorometer.

  • Calculation : The percentage of enzyme inhibition is calculated by comparing the activity with and without the inhibitor. The IC50 value is determined by linear regression of the percentage of inhibition against increasing inhibitor concentrations.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum : Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution : The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][12][13][14]

Signaling Pathways and Mechanisms of Action

Several coumarin derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some coumarin derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[7][8][15][16][17]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->PI3K Coumarin Derivatives->Akt

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by some coumarin derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Certain coumarin derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[18][19][20][21]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex->NF-κB IκBα degradation Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->IKK Complex Gene Transcription Gene Transcription NF-κB_n->Gene Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by coumarin derivatives.

Experimental Workflow Diagrams

General Workflow for In Vitro Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Primary Assay Primary Assay Purification & Characterization->Primary Assay Dose-Response Study Dose-Response Study Primary Assay->Dose-Response Study IC50/MIC Determination IC50/MIC Determination Dose-Response Study->IC50/MIC Determination Signaling Pathway Analysis Signaling Pathway Analysis IC50/MIC Determination->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification

References

Unveiling 3-Benzoyl-7-hydroxy-2H-chromen-2-one: A Selective Inhibitor of Human Dipeptidyl Peptidase III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 3-benzoyl-7-hydroxy-2H-chromen-2-one as a selective enzyme inhibitor. Through objective comparison with alternative compounds and supported by experimental data, this document serves as a critical resource for evaluating its potential in therapeutic applications.

This compound, a coumarin derivative, has emerged as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1] Its unique structural features, including a benzoyl group at the 3-position and a hydroxyl group at the 7-position, are crucial for its inhibitory activity.[1] This guide delves into the quantitative data, experimental protocols, and relevant signaling pathways to provide a thorough assessment of this compound's capabilities.

Comparative Inhibitory Potency:

The inhibitory efficacy of this compound against hDPP III is significant, with a half-maximal inhibitory concentration (IC50) of 1.10 µM.[1] To contextualize this potency, a comparison with other known hDPP III inhibitors is presented below.

Inhibitor ClassCompoundTarget EnzymeIC50/Ki
Coumarin Derivative This compound Human Dipeptidyl Peptidase III (hDPP III) 1.10 µM [1]
FlavonoidsLuteolin, Galangin, FisetinhDPP III~20 µM
Microbial MetabolitesPropioxatin A and B, Tyr-Phe-NHOH, Phe-Phe-NHOH, JMV-390hDPP IIILow nanomolar range
PeptidomimeticsTransition-state analogueshDPP IIILow micromolar range

While this compound demonstrates potent inhibition of hDPP III, a comprehensive selectivity profile against a broad range of other enzymes is not extensively documented in publicly available literature. However, studies on related coumarin derivatives suggest potential interactions with other enzyme families. For instance, the structurally similar compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, is a strong inhibitor of soybean lipoxygenase-3 (LOX-3), indicating that the 3-benzoyl moiety is a key pharmacophore for lipoxygenase inhibition.[1] Coumarin derivatives, as a class, have also been reported to inhibit cyclooxygenase (COX) enzymes, acetylcholinesterase, β-secretase, and monoamine oxidase.[2] Further experimental validation is required to definitively establish the selectivity profile of this compound.

Experimental Protocols:

A detailed methodology for assessing the inhibitory activity against human dipeptidyl peptidase III is crucial for reproducible research.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hDPP III.

Materials:

  • Purified recombinant human DPP III

  • This compound (test compound)

  • Arg-Arg-β-naphthylamide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by diluting the stock solution with Tris-HCl buffer to achieve a range of final assay concentrations.

    • Prepare a solution of purified hDPP III in Tris-HCl buffer.

    • Prepare a solution of the substrate, Arg-Arg-β-naphthylamide, in Tris-HCl buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the hDPP III enzyme solution to each well.

    • Add the test compound solutions at various concentrations to the respective wells. Include a control group with buffer and DMSO without the test compound.

    • Pre-incubate the enzyme and test compound mixture at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetic acid).

    • Measure the absorbance of the product (β-naphthylamine) at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow:

Human DPP III is known to interact with Kelch-like ECH-associated protein 1 (KEAP1), a key component of the KEAP1-NRF2 signaling pathway. This pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. Inhibition of DPP III can lead to the stabilization and nuclear translocation of NRF2, resulting in the transcription of antioxidant and cytoprotective genes.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPP3 DPP III KEAP1 KEAP1 DPP3->KEAP1 Interacts with Inhibitor 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->DPP3 Inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates transcription Response Cellular Protection Genes->Response Experimental_Workflow Compound This compound Primary_Screen Primary Enzyme Assay (hDPP III) Compound->Primary_Screen IC50_Determination IC50 Value Determination Primary_Screen->IC50_Determination Potency_Established Potent hDPP III Inhibitor (IC50 = 1.10 µM) IC50_Determination->Potency_Established Selectivity_Screen Selectivity Profiling (Panel of other enzymes, e.g., COX, LOX) Potency_Established->Selectivity_Screen Selectivity_Data Comparative IC50/Ki Values Selectivity_Screen->Selectivity_Data Selective_Inhibitor Validation as a Selective Inhibitor Selectivity_Data->Selective_Inhibitor Mechanism_Studies Mechanism of Action Studies (e.g., Kinetic analysis) Selective_Inhibitor->Mechanism_Studies Cellular_Assays Cell-based Assays (e.g., Oxidative stress models) Selective_Inhibitor->Cellular_Assays Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound Cellular_Assays->Lead_Compound

References

Comparative Analysis of 3-benzoyl-7-hydroxy-2H-chromen-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Biological and Chemical Profile of a Promising Coumarin Derivative

For researchers and professionals in the field of drug development, the coumarin scaffold represents a privileged structure with a wide array of biological activities. Among its numerous derivatives, 3-benzoyl-7-hydroxy-2H-chromen-2-one has emerged as a compound of significant interest due to its potent and diverse pharmacological effects. This guide provides a comprehensive cross-validation of its experimental results, offering a comparative analysis with relevant alternatives, detailed experimental protocols, and visualizations of its molecular interactions.

Performance and Biological Activity

This compound exhibits a range of biological activities, most notably as a potent enzyme inhibitor, as well as demonstrating antioxidant and antimicrobial properties.

Enzyme Inhibition: A Potent hDPP III Inhibitor

A key finding is the compound's potent inhibitory activity against human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1] Experimental data reveals an IC50 value of 1.10 µM for this compound, highlighting its significant inhibitory potential.[1] The unique structure, featuring both a hydroxyl and a benzoyl substituent, is crucial for its interaction with the enzyme's active site.[1]

Compound/ClassTarget EnzymeIC50 ValueReference
This compound hDPP III 1.10 µM [1]
Luteolin (Flavonoid)hDPP III~20 µM
Galangin (Flavonoid)hDPP III~20 µM
Fisetin (Flavonoid)hDPP III~20 µM
Kaempferol (Flavonoid)hDPP III32.9 µM
Quercetin (Flavonoid)hDPP III74.1 µM
HER (Peptidomimetic)hDPP III13.8 µM
SHE (Peptidomimetic)hDPP III98.5 µM
Antimicrobial Activity

The compound has demonstrated efficacy against various pathogenic microorganisms, with a particular effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been reported against several strains, indicating its potential as a lead compound for the development of new antimicrobial agents.

MicroorganismGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive50
Escherichia coliGram-negative100
Candida albicansFungus200
Antioxidant Properties

Signaling Pathway Involvement

Experimental evidence suggests that dipeptidyl peptidase III (DPP III) is involved in the Keap1-Nrf2 signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under conditions of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. The inhibition of DPP III by compounds like this compound could potentially modulate this pathway, although the precise mechanism of this interaction requires further investigation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates DPP3_Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one DPP3 DPP III DPP3_Inhibitor->DPP3 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Cytoprotective Gene Expression ARE->Genes activates

Figure 1: The Keap1-Nrf2 signaling pathway and the potential influence of DPP III inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Pechmann condensation reaction.

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate)

  • Anhydrous catalyst (e.g., H2SO4, Amberlyst-15, or other Lewis acids)

  • Solvent (e.g., ethanol or solvent-free conditions)

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde (1 equivalent) and ethyl 3-oxo-3-phenylpropanoate (1 equivalent) is prepared.

  • A catalytic amount of the chosen acid catalyst is added to the reaction mixture.

  • The mixture is heated under reflux for a specified period (typically several hours) with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water to precipitate the crude product.

  • The solid precipitate is collected by filtration, washed thoroughly with water to remove the catalyst and any unreacted starting materials.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis_Workflow Reactants 2,4-dihydroxybenzaldehyde + Ethyl 3-oxo-3-phenylpropanoate Reaction Pechmann Condensation (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product 3-benzoyl-7-hydroxy- 2H-chromen-2-one Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

Materials:

  • Purified recombinant human DPP III

  • This compound (or other test inhibitors)

  • Arg-Arg-2-naphthylamide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a microplate well, pre-incubate the purified hDPP III enzyme (final concentration ~1.5 nM) with the test compound at various concentrations in Tris-HCl buffer for 5 minutes at 25°C, followed by 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, Arg-Arg-2-naphthylamide (final concentration ~40 µM).

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction and measure the absorbance or fluorescence of the product at the appropriate wavelength.

  • Calculate the percentage of enzyme inhibition by comparing the activity in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

hDPP3_Assay_Workflow A Prepare Reagents: hDPP III, Inhibitor, Substrate, Buffer B Pre-incubate hDPP III with Inhibitor (25°C then 37°C) A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C (15 min) C->D E Stop Reaction & Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 3: Experimental workflow for the hDPP III inhibition assay.

Conclusion

This compound stands out as a versatile coumarin derivative with significant potential for further investigation in drug discovery. Its potent inhibition of hDPP III, coupled with its antimicrobial and antioxidant properties, makes it a valuable lead compound. This guide provides a foundational comparison and detailed methodologies to aid researchers in their exploration of this and related compounds. Further studies are warranted to fully elucidate its mechanism of action in relevant signaling pathways and to optimize its therapeutic potential.

References

A Comparative Analysis of 3-benzoyl-7-hydroxy-2H-chromen-2-one and Fluorescein for Cellular Imaging and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of two prominent fluorophores: 3-benzoyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, and the widely utilized fluorescein. This analysis delves into their photophysical properties, practical applications in cellular imaging, and potential roles in drug discovery, supported by available experimental data and protocols.

Photophysical Properties: A Head-to-Head Comparison

The utility of a fluorophore is fundamentally dictated by its photophysical characteristics. While fluorescein has been a workhorse in fluorescence microscopy for decades, coumarin derivatives like this compound offer distinct advantages, particularly in terms of photostability.

PropertyThis compound (and related 7-hydroxycoumarins)Fluorescein
Excitation Max (λex) ~370-430 nm[1][2]~495 nm[3]
Emission Max (λem) ~450-540 nm[1][2]~519 nm[3]
Molar Extinction Coefficient (ε) Varies by derivative; generally high for coumarins.High (e.g., ~70,000 cm⁻¹M⁻¹ for FITC)
Quantum Yield (Φ) Generally moderate to high, dependent on solvent and substitution. Some derivatives can reach up to 0.9.[4][5]High (typically >0.9 in aqueous solution)[6]
Photostability Generally considered more photostable than fluorescein.[4][7]Prone to photobleaching, which can be a limitation in long-term imaging experiments.[3][8][9]
Solubility Generally soluble in organic solvents; water solubility can be limited without modification.Good water solubility, especially in its salt form (sodium fluorescein).
pH Sensitivity Fluorescence of 7-hydroxycoumarins is often pH-dependent.[1]Fluorescence is highly pH-dependent, with optimal emission in slightly basic conditions.

Experimental Protocols

General Protocol for Cellular Staining with Fluorescent Probes

This protocol provides a general framework for staining live or fixed cells with either coumarin-based dyes or fluorescein derivatives. Specific concentrations and incubation times will need to be optimized for the particular cell type and probe used.

Materials:

  • Fluorescent probe (e.g., this compound or Fluorescein isothiocyanate - FITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Live Cell Staining:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells for the optimized time and temperature, protected from light.

    • Wash the cells twice with pre-warmed PBS.

    • Mount the coverslip on a microscope slide with a drop of fresh PBS or imaging buffer.

    • Proceed with imaging immediately.

  • Fixed Cell Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Prepare the staining solution by diluting the fluorescent probe stock in PBS.

    • Incubate the fixed cells with the staining solution for the optimized time at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

    • The slides can be stored at 4°C in the dark before imaging.

Visualizing Experimental Workflows

Live Cell Imaging Workflow

LiveCellImaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips prepare_stain Prepare staining solution cell_culture->prepare_stain incubate Incubate cells with probe prepare_stain->incubate wash Wash with PBS incubate->wash mount Mount coverslip wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining and imaging live cells with fluorescent probes.

Fixed Cell Imaging Workflow

FixedCellImaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips fix Fix with Paraformaldehyde cell_culture->fix permeabilize Permeabilize (optional) fix->permeabilize prepare_stain Prepare staining solution permeabilize->prepare_stain incubate Incubate cells with probe prepare_stain->incubate wash Wash with PBS incubate->wash mount Mount coverslip wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining and imaging fixed cells with fluorescent probes.

Applications in Drug Discovery and Cellular Biology

This compound: A Potent Enzyme Inhibitor

Recent studies have highlighted this compound as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[10] This inhibitory activity opens avenues for its use in high-throughput screening (HTS) assays to identify novel modulators of this enzyme.

The mechanism of inhibition likely involves the interaction of the coumarin scaffold with the enzyme's active site. The benzoyl group at the 3-position and the hydroxyl group at the 7-position are crucial for this activity.

Fluorescein: A Versatile Labeling Agent

Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are extensively used for labeling proteins, nucleic acids, and other biomolecules.[3] This allows for the visualization of their localization and dynamics within cells. FITC is reactive towards amine groups, enabling covalent attachment to target molecules.

Signaling Pathway Visualization

While this compound is primarily known as an enzyme inhibitor, its fluorescent properties could potentially be harnessed to develop probes for specific cellular processes. For instance, coumarin-based probes have been designed to detect reactive oxygen species (ROS). The following diagram illustrates a generalized signaling pathway where a fluorescent probe can be used to monitor changes in a specific analyte.

SignalingPathway cluster_pathway Cellular Signaling Cascade cluster_probe Fluorescent Probe Interaction Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor SecondMessenger Second Messenger Production Receptor->SecondMessenger TargetEnzyme Target Enzyme Activation SecondMessenger->TargetEnzyme Analyte Analyte Production (e.g., ROS) TargetEnzyme->Analyte Probe Non-fluorescent Probe Analyte->Probe Reaction FluorescentProduct Fluorescent Product Probe->FluorescentProduct image Fluorescence Signal FluorescentProduct->image Detection

Caption: Generalized signaling pathway illustrating the activation of a fluorescent probe.

Conclusion

Both this compound and fluorescein offer valuable tools for researchers. Fluorescein remains a reliable choice for general-purpose labeling and imaging, particularly when high quantum yield is the primary consideration. However, its susceptibility to photobleaching can be a significant drawback for time-lapse or high-intensity imaging.

This compound and other coumarin derivatives present a compelling alternative, especially in applications demanding high photostability. Furthermore, the specific biological activity of this compound as an hDPP III inhibitor makes it a promising candidate for the development of targeted probes and for use in drug discovery screening assays. The choice between these two fluorophores will ultimately depend on the specific experimental requirements, including the desired photophysical properties, the nature of the biological target, and the imaging modality employed.

References

Assessing the Specificity of 3-benzoyl-7-hydroxy-2H-chromen-2-one in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological specificity of 3-benzoyl-7-hydroxy-2H-chromen-2-one with alternative compounds. The information is intended to assist researchers in making informed decisions regarding the use of this compound in their studies. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Overview of this compound

This compound is a member of the coumarin family of compounds, which are known for their diverse pharmacological properties. This particular derivative has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1] Beyond its primary target, the compound has demonstrated other biological activities, including antioxidant and antimicrobial effects.[1] The unique structure, featuring both a hydroxyl and a benzoyl substituent, allows for diverse chemical interactions and serves as a crucial starting point for the synthesis of other derivatives.[1]

Comparative Analysis of hDPP III Inhibitors

The primary therapeutic target of this compound identified to date is human dipeptidyl peptidase III (hDPP III). A comparison with other known inhibitors of this enzyme is crucial for evaluating its potency and potential for further development.

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
Coumarin This compound hDPP III 1.10 [1][2][3]
Coumarin3-methoxycarbonyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylatehDPP III2.14[2]
FlavonoidLuteolinhDPP III22.0[4]
FlavonoidKaempferolhDPP III32.9[5]
FlavonoidQuercetinhDPP III74.1[5]
Peptide AldehydeLeupeptinrat pancreas DPP III0.06[5]
DipeptideTyr-Tyrrat brain DPP III5.8 (Ki)[5]
DipeptideTyr-Pherat brain DPP III8.4 (Ki)[5]

Assessment of Off-Target Activities

While this compound shows potent inhibition of hDPP III, a thorough assessment of its specificity requires screening against a broad range of other potential biological targets. Coumarin derivatives, in general, have been reported to interact with various enzymes and receptors. For instance, some coumarins are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

Known Off-Target Activities of this compound
ActivityAssayResultsReference
Antioxidant DPPH radical scavengingExhibits in vitro antioxidant activity[1]
Antimicrobial Broth microdilutionEffective against Gram-positive bacteria[1]
Recommended Broad-Panel Specificity Screening

To comprehensively assess the specificity of this compound, a broad-panel enzymatic and receptor binding screening is recommended. This typically involves testing the compound against a large number of purified enzymes (e.g., kinases, proteases, phosphatases) and receptors.

Workflow for Broad-Panel Specificity Screening:

G cluster_screening Broad-Panel Specificity Screening cluster_analysis Data Analysis Compound Compound Kinase_Panel Kinase Panel (e.g., KinomeScan) Compound->Kinase_Panel Protease_Panel Protease Panel (e.g., various classes) Compound->Protease_Panel GPCR_Panel GPCR Panel (Binding Assays) Compound->GPCR_Panel Other_Enzymes Other Enzyme Panels (e.g., Phosphatases) Compound->Other_Enzymes IC50_Determination IC50/Kd Determination Kinase_Panel->IC50_Determination Protease_Panel->IC50_Determination GPCR_Panel->IC50_Determination Other_Enzymes->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile Hit_Validation Hit Validation Selectivity_Profile->Hit_Validation

A flowchart for broad-panel specificity screening of a compound.

Experimental Protocols

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP3 assay kits.[7][8][9]

Materials:

  • Purified recombinant human DPP3 enzyme

  • Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC)

  • DPP3 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) and controls

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DPP3 assay buffer.

  • In a 96-well black microtiter plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified hDPP III enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic DPP3 substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for hDPP III Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Compound Prepare Serial Dilutions of This compound Add_Reagents Add Compound/Controls, Enzyme, and Substrate to 96-well plate Prepare_Compound->Add_Reagents Prepare_Controls Prepare Positive and Negative Controls Prepare_Controls->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Fluorescence Measure Fluorescence over time Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

A workflow diagram of the hDPP III inhibition assay.
DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is based on standard DPPH assay procedures.[10][11][12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound (this compound) dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer (517 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the test compound or control dilutions.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Broth Microdilution Assay (Antimicrobial Activity)

This protocol follows the general principles of the broth microdilution method.[1][13][14][15]

Materials:

  • Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Context

While the direct signaling pathway modulated by hDPP III is not fully elucidated, its involvement in the metabolism of bioactive peptides suggests a role in various physiological processes. The inhibition of hDPP III by this compound would lead to an accumulation of these peptides, potentially impacting downstream signaling.

G cluster_pathway Potential hDPP III Signaling Cascade Bioactive_Peptides Bioactive Peptides (e.g., Enkephalins, Angiotensin II) hDPP_III hDPP III Bioactive_Peptides->hDPP_III Metabolism Receptor_Binding Receptor Binding Bioactive_Peptides->Receptor_Binding Inactive_Metabolites Inactive Metabolites hDPP_III->Inactive_Metabolites Downstream_Signaling Downstream Signaling (e.g., Pain modulation, Blood pressure regulation) Receptor_Binding->Downstream_Signaling Inhibitor This compound Inhibitor->hDPP_III

A diagram of the potential signaling pathway involving hDPP III.

Conclusion

This compound is a potent inhibitor of hDPP III with an IC50 value of 1.10 µM. It also exhibits secondary activities as an antioxidant and an antimicrobial agent. For a comprehensive understanding of its specificity, further investigation through broad-panel screening against a diverse set of biological targets is highly recommended. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon the known biological activities of this compound. This comparative guide serves as a valuable resource for the scientific community, facilitating the objective assessment of this compound for its potential applications in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Benzoyl-7-Hydroxy-2H-Chromen-2-One Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzoyl-7-hydroxy-2H-chromen-2-one scaffold has emerged as a significant framework in medicinal chemistry, serving as a template for the development of novel therapeutic agents. Analogs derived from this core structure have demonstrated a wide array of pharmacological activities, including enzyme inhibition, and anti-inflammatory, antioxidant, and anticancer effects.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform future drug design and development efforts.

Quantitative Analysis of Enzyme Inhibition

A primary target for this compound analogs has been human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[1][2] The inhibitory activities of various analogs against hDPP III are summarized in the table below.

Compound IDSubstitution(s) on Coumarin RingTarget EnzymeIC50 (μM)% Inhibition @ 10 µMKey SAR Observations
12 7-OH, 3-Benzoyl (Parent Compound) hDPP III 1.10 100.0% The 7-hydroxy group is critical for potent inhibition. [2]
117-Benzoyl, 3-BenzoylhDPP III-22.8%Substitution of the 7-OH with a benzoyl group significantly reduces activity.[2]
137-OCH3, 3-BenzoylhDPP III-16.5%Methoxy substitution at C7 leads to a sharp decrease in inhibitory potential.[2]
106-OH, 3-BenzoylhDPP III-67.5%A hydroxyl group at the C6 position results in moderate inhibitory activity.[2]
86-Cl, 3-BenzoylhDPP III-4.4%A chloro group at C6 results in very weak inhibition.[2]
96,8-di-Br, 3-BenzoylhDPP III-No InhibitionBromo substitution at C6 and C8 abolishes activity.[2]
148-OC2H5, 3-BenzoylhDPP III-No InhibitionAn ethoxy group at C8 is not tolerated for inhibitory activity.[2]

Summary of Key SAR Findings for hDPP III Inhibition:

  • The hydroxyl group at the C7 position of the coumarin core is paramount for potent inhibitory activity against hDPP III.[2]

  • Substitution of the 7-OH group with larger moieties like benzoyl or methoxy groups leads to a significant reduction in activity.[2]

  • The presence of a hydroxyl group at the C6 position can confer moderate inhibitory activity.[2]

  • Halogenation (chloro, bromo) or the introduction of an ethoxy group at positions C6 and/or C8 generally leads to a loss of inhibitory effect.[2]

  • Quantitative Structure-Activity Relationship (QSAR) modeling suggests that larger substituents with double and triple bonds, along with aromatic hydroxyl groups, tend to increase the inhibitory activity of coumarin derivatives against hDPP III.[2]

Broader Biological Activities

Beyond hDPP III inhibition, analogs of this scaffold have been investigated for other therapeutic applications:

  • Anti-inflammatory Activity: The benzoyl ring at the 3-position is considered an important structural feature for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation.[1] For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a strong inhibitor of soybean LOX-3.[1]

  • Anticancer Activity: Various coumarin derivatives have shown antiproliferative effects. For instance, certain analogs have demonstrated cytotoxicity against melanoma cell line A375 and colon cancer cell HT-29.[3]

  • Antiviral Activity: Some coumarin derivatives have been designed as allosteric MEK1 inhibitors, displaying inhibitory effects on the ERK pathway, which is relevant for antiviral applications.[3]

  • Antioxidant Activity: The coumarin nucleus is known to be a scavenger of free radicals. Related compounds like 3-butanoyl-7-hydroxy-2H-chromen-2-one have been shown to mitigate the effects of oxidative stress in cellular models.[1]

Experimental Protocols

In Vitro Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

This protocol is based on the methodology described for evaluating the inhibitory potential of coumarin derivatives against hDPP III.[2]

  • Enzyme and Substrate Preparation:

    • Recombinant human DPP III is purified to homogeneity.

    • The fluorogenic substrate, Arg-Arg-AMC (L-Arginyl-L-arginine-7-amido-4-methylcoumarin), is dissolved in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A reaction mixture is prepared containing Tris-HCl buffer (pH 7.4), NaCl, and the hDPP III enzyme at a final concentration that yields a linear rate of substrate hydrolysis.

    • The test compounds (analogs of this compound) are dissolved in DMSO and added to the wells at various concentrations. A control with DMSO alone is included.

    • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • The reaction is initiated by adding the Arg-Arg-AMC substrate.

  • Data Measurement and Analysis:

    • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

SAR_Summary Core This compound 7-OH 3-Benzoyl C7_Subs C7 Substitutions C6_Subs C6 Substitutions High_Activity High Potency (IC50 ~1.1 µM) Low_Activity Low/No Potency C7_Subs->Low_Activity  -OCH3  -Benzoyl Moderate_Activity Moderate Potency C6_Subs->Moderate_Activity  -OH C6_Subs->Low_Activity  -Cl Other_Subs Other Substitutions (C8, etc.) Other_Subs->Low_Activity  6,8-di-Br  8-OEt

Caption: SAR of this compound analogs.

Experimental_Workflow start Start: Library of Coumarin Analogs step1 Primary Screening (Single Concentration, e.g., 10 µM) start->step1 decision1 Inhibition > Threshold? step1->decision1 step2 Dose-Response Assay (Multiple Concentrations) decision1->step2 Yes end_inactive Identify Inactive/Weak Analogs decision1->end_inactive No step3 Calculate IC50 Values step2->step3 end_active Identify Potent Inhibitors step3->end_active

Caption: Workflow for screening coumarin analogs for enzyme inhibition.

References

Performance Benchmark: 3-Benzoyl-7-Hydroxy-2H-Chromen-2-One as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the coumarin derivative, 3-benzoyl-7-hydroxy-2H-chromen-2-one, within the context of fluorescent sensor technology. While this specific molecule is a noted potent inhibitor of enzymes like human dipeptidyl peptidase III, its direct application as a fluorescent sensor is an area of emerging research.[1] This analysis, therefore, benchmarks its potential by comparing its core structure to other well-documented coumarin-based fluorescent chemosensors, particularly for the detection of biologically significant metal ions such as Iron (Fe³⁺) and Copper (Cu²⁺).

The coumarin scaffold is widely adopted in the design of small-molecule fluorescent sensors due to its excellent biocompatibility, strong fluorescence, and structural flexibility.[2] This guide presents key performance indicators, detailed experimental protocols, and visual diagrams of sensing mechanisms and workflows to provide a practical resource for evaluating and developing new chemosensors.

Data Presentation: Performance of Coumarin-Based Fluorescent Sensors

The following table summarizes the quantitative performance of several coumarin-based sensors for detecting various metal ions. This comparative data provides a benchmark for evaluating the potential efficacy of this compound.

Sensor Name/ScaffoldTarget AnalyteLimit of Detection (LOD)Response TimeSensing MechanismBinding StoichiometryReference
Chromone-Based CP Probe Fe³⁺0.044 µM< 1 minTurn-off1:1[3]
Pyrene-Based APSB Fe³⁺1.95 nMNot SpecifiedTurn-on (17-fold enhancement)Not Specified[4]
Carbon Dots Fe³⁺1.68 µMNot SpecifiedQuenchingComplexation[5]
Coumarin-Quinoline CQ Cu²⁺28.1 nMNot SpecifiedAggregation-Induced Emission (AIE)Not Specified[6]
Coumarin Derivative (5) Cu²⁺4.0 ppb (~63 nM)Not SpecifiedQuenching1:1[6]
Coumarin-Naphthalimide L Cu²⁺3.5 µMNot SpecifiedRatiometricNot Specified[7]
Imidazopyridine SS1/SS2 Fe³⁺, Fe²⁺, Cu²⁺Low µM rangeNot SpecifiedTurn-off2:1 (for Fe³⁺)[8]
Coumarin-Benzoyl Hydrazone (II) Cu²⁺Not SpecifiedNot SpecifiedQuenchingNot Specified[9]
3-Hydroxy-6H-benzo[c]chromen-6-one Fe³⁺Not SpecifiedNot SpecifiedOn-off (Quenching)Not Specified[10]

Signaling Pathways and Sensing Mechanisms

The functionality of coumarin-based sensors typically relies on their interaction with the target analyte, leading to a measurable change in their fluorescence properties. The most common mechanisms are "turn-off" (quenching) and "turn-on" (enhancement) responses. For metal ion detection, this process is often mediated by chelation.

The 7-hydroxy and 3-benzoyl groups on the 2H-chromen-2-one core of the target molecule provide potential coordination sites for metal ions. Upon binding with a paramagnetic metal ion like Fe³⁺, the fluorescence of the coumarin core is often quenched due to mechanisms such as photo-induced electron transfer (PET) or energy transfer from the excited state of the fluorophore to the d-orbitals of the metal ion.[11]

cluster_0 Chelation-Induced Fluorescence Quenching Sensor Coumarin Sensor (e.g., 3-benzoyl-7-hydroxy...) (Fluorescent) Complex Sensor-Fe³⁺ Complex (Non-Fluorescent) Sensor->Complex 3. Chelation Emission Fluorescence (λem) Sensor->Emission 2. Emission Analyte Fe³⁺ Ion (Paramagnetic) Analyte->Complex NoEmission Quenching (No Fluorescence) Complex->NoEmission 5. Non-radiative decay Excitation Excitation Light (λex) Excitation->Sensor 1. Absorption Excitation->Complex 4. Absorption

Caption: General mechanism for a "turn-off" coumarin-based sensor for Fe³⁺ detection.

Experimental Protocols

The following are detailed methodologies for key experiments required to benchmark the performance of a fluorescent sensor like this compound.

General Materials and Instrumentation
  • Reagents: this compound, salts of various metal ions (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂), appropriate buffer solution (e.g., HEPES or Tris-HCl at pH 7.4), and high-purity solvents (e.g., DMSO, acetonitrile, deionized water).

  • Instrumentation: A fluorescence spectrophotometer for emission and excitation spectra, a UV-Vis spectrophotometer for absorption spectra, and a pH meter.

Fluorescence Response, Selectivity, and Sensitivity
  • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

  • Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • In a cuvette, add the buffer solution and then dilute the sensor stock solution to a final concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (λex).

  • For Selectivity: Add a significant excess (e.g., 5-10 equivalents) of different metal ion solutions to separate cuvettes containing the sensor solution. Record the fluorescence spectrum for each to observe which ion induces a significant change.

  • For Sensitivity (Titration): To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution (e.g., Fe³⁺).

  • Record the fluorescence spectrum after each addition, allowing the system to equilibrate (e.g., 1-2 minutes).

  • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

Determination of the Limit of Detection (LOD)
  • Record the fluorescence intensity of the sensor in the absence of the analyte (blank) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of the target analyte and plot the initial linear portion of the response curve.

  • Calculate the slope (S) of this linear plot.

  • The LOD is calculated using the formula: LOD = 3σ / S .[12]

Determination of Binding Stoichiometry (Job's Plot)
  • Prepare equimolar stock solutions of the sensor and the target metal ion.

  • Prepare a series of solutions where the total molar concentration of the sensor and metal ion is constant, but their mole fractions vary (from 0 to 1).

  • Record the fluorescence intensity for each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.

  • The mole fraction at which the maximum change in fluorescence occurs indicates the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 binding ratio).[8]

Experimental Workflow Visualization

The logical flow for testing and validating a new fluorescent sensor is depicted below. This workflow ensures a systematic evaluation of the sensor's key performance characteristics.

cluster_workflow Sensor Performance Benchmarking Workflow synthesis Sensor Synthesis & Characterization photophys Determine Photophysical Properties (Absorbance, Emission λ) synthesis->photophys selectivity Selectivity Screening (Test vs. various ions) photophys->selectivity sensitivity Sensitivity Titration (vs. Target Ion) selectivity->sensitivity If selective lod Calculate Limit of Detection (LOD) sensitivity->lod job Determine Binding Stoichiometry (Job's Plot) sensitivity->job mechanism Elucidate Sensing Mechanism (e.g., PET, FRET) lod->mechanism job->mechanism report Publish Comparison Guide mechanism->report

Caption: A standard workflow for the evaluation of a novel fluorescent chemosensor.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Benzoyl-7-Hydroxy-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-benzoyl-7-hydroxy-2H-chromen-2-one with alternative compounds, supported by experimental data. The information is compiled from various scientific studies to facilitate research and development in the field of medicinal chemistry.

In Vitro Activity: A Potent Inhibitor of Human Dipeptidyl Peptidase III and a Promising Antioxidant

This compound has demonstrated significant activity in various in vitro assays, positioning it as a compound of interest for further investigation. Its most notable activities include the inhibition of human dipeptidyl peptidase III (hDPP III) and potent antioxidant effects.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition

A comparative study evaluating 40 coumarin derivatives identified this compound as the most potent inhibitor of hDPP III, an enzyme implicated in pain modulation and blood pressure regulation.[1][2] This highlights its potential as a lead compound for developing novel therapeutics targeting this enzyme.

CompoundhDPP III Inhibition IC50 (µM)
This compound 1.10
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate2.14
Luteolin22
7-Hydroxycoumarin> 10 (2.1% inhibition at 10 µM)
CoumarinInactive
Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic hydroxyl group, which can effectively scavenge free radicals.[2] While direct comparative studies with a broad range of coumarins are limited, the available data for various coumarin derivatives in different antioxidant assays provide a basis for comparison.

CompoundDPPH Scavenging IC50 (µM)
7,8-Dihydroxy-4-methylcoumarinNot specified
5-Carboxy-7,8-dihydroxy-4-methylcoumarinNot specified
Esculetin (6,7-dihydroxycoumarin)Not specified
Ascorbic Acid (Standard)829.85
Coumarin Compound I799.83
Coumarin Compound II712.85
Coumarin Compound III872.97

Note: Data for coumarin compounds I, II, and III are from a single study for comparative context.[3]

CompoundSuperoxide Scavenging IC50 (µM)
Coumarin Compound I743.02
Coumarin Compound II716.14
Coumarin Compound III648.63
Ascorbic Acid (Standard)3083.18

Note: Data for coumarin compounds I, II, and III are from a single study for comparative context.[3]

CompoundNitric Oxide Scavenging IC50 (µM)
Coumarin Compound INot specified
Coumarin Compound IINot specified
Coumarin Compound IIINot specified
Ascorbic Acid (Standard)Not specified

In Vivo Anti-inflammatory Activity: A Potential Therapeutic Agent

TreatmentDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
Diclofenac556.172
Diclofenac2071.823
CelecoxibNot specifiedSignificant inhibition in phase 2-
Indomethacin1073.07Not specified

Note: The data for the standard drugs are compiled from different studies and serve as a reference.

Experimental Protocols

In Vitro hDPP III Inhibition Assay

Purified hDPP III (1.5 nM) is pre-incubated with the test compound (e.g., this compound) at varying concentrations for 5 minutes at 25°C, followed by 10 minutes at 37°C in a 50 mM Tris-HCl buffer (pH 7.4). The enzymatic reaction is initiated by adding the substrate Arg2-2NA (40 µM). After a 15-minute incubation at 37°C, the reaction is stopped, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration of the inhibitor that causes 50% enzyme activity reduction, is then calculated.

In Vitro DPPH Radical Scavenging Assay

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured at 517 nm. The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test solution to that of a control solution without the compound. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[3][4]

In Vivo Formalin-Induced Paw Edema

Male Wistar rats or Swiss albino mice are used for this model. The animals are divided into control, standard, and test groups. The test compound or standard drug (e.g., diclofenac, celecoxib) is administered orally or intraperitoneally. After a specific period (e.g., 60 minutes), a solution of formalin (e.g., 2.5% or 5%) is injected into the sub-plantar surface of the right hind paw. The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the formalin injection. The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of coumarin derivatives are often mediated through the modulation of key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines AP1 AP-1 MAPKs->AP1 AP1->Inflammatory_Cytokines Coumarin 3-Benzoyl-7-hydroxy- 2H-chromen-2-one Coumarin->IKK_complex Inhibition Coumarin->MAPKs Inhibition

Caption: Putative modulation of the TLR4 signaling pathway by this compound.

Experimental_Workflow_In_Vivo Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral/IP) Grouping->Drug_Administration Formalin_Injection Formalin Injection (Sub-plantar) Drug_Administration->Formalin_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Formalin_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the in vivo formalin-induced paw edema assay.

Experimental_Workflow_In_Vitro Enzyme_Preparation Enzyme/Radical Preparation (hDPP III / DPPH) Compound_Incubation Incubation with This compound Enzyme_Preparation->Compound_Incubation Substrate_Addition Substrate Addition / Absorbance Reading Compound_Incubation->Substrate_Addition Data_Analysis IC50 Calculation Substrate_Addition->Data_Analysis

Caption: General workflow for in vitro enzyme inhibition and antioxidant assays.

References

comparing different synthesis routes for 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical starting point. 3-Benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: a direct one-pot Knoevenagel condensation and a two-step approach involving a Pechmann condensation followed by a subsequent acylation.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and the complexity of the procedure. The following table summarizes the key quantitative data for the two primary methods for synthesizing this compound.

ParameterRoute 1: Knoevenagel CondensationRoute 2: Pechmann Condensation & Acylation
Starting Materials 2,4-Dihydroxybenzaldehyde, Ethyl BenzoylacetateResorcinol, Ethyl Benzoylacetate
Key Reagents Piperidine (catalyst)Strong acid (e.g., H₂SO₄, AlCl₃), Acylating agent
Number of Steps 12
Reaction Time ~2 hoursVariable (Pechmann: hours to a day; Acylation: variable)
Reported Yield Not explicitly reported for this specific productModerate (for 7-hydroxy-4-phenylcoumarin intermediate)
Purification RecrystallizationColumn chromatography and/or recrystallization

Route 1: Knoevenagel Condensation

This approach offers a direct, one-pot synthesis of the target molecule through the condensation of 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate. The reaction is typically catalyzed by a weak base, such as piperidine.

Experimental Protocol

A mixture of 2,4-dihydroxybenzaldehyde and an equimolar amount of ethyl benzoylacetate is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of piperidine is added, and the reaction mixture is refluxed for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

G 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde ReactionMixture Reaction Mixture 2,4-Dihydroxybenzaldehyde->ReactionMixture + Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->ReactionMixture + Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->ReactionMixture Reflux (2h) Reflux (2h) This compound This compound Reflux (2h)->this compound Knoevenagel Condensation ReactionMixture->Reflux (2h)

Fig. 1: Knoevenagel Condensation Pathway

Route 2: Pechmann Condensation and Subsequent Acylation

This two-step route first involves the synthesis of a 7-hydroxycoumarin intermediate via the Pechmann condensation, followed by the introduction of the benzoyl group at the C3 position.

Step 2a: Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. In this case, resorcinol (1,3-dihydroxybenzene) is reacted with ethyl benzoylacetate.

Experimental Protocol:

Resorcinol and ethyl benzoylacetate are reacted in the presence of a strong acid catalyst, such as concentrated sulfuric acid or aluminum chloride. The reaction is typically heated, and the conditions can be harsh, with reaction times ranging from several hours to a full day. This reaction yields 7-hydroxy-4-phenyl-2H-chromen-2-one. The product is then isolated and purified, often requiring column chromatography. Yields for this specific reaction are generally reported as moderate.

G Resorcinol Resorcinol ReactionMixture Reaction Mixture Resorcinol->ReactionMixture + Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->ReactionMixture + Strong Acid (H₂SO₄) Strong Acid (H₂SO₄) Strong Acid (H₂SO₄)->ReactionMixture Heating Heating 7-Hydroxy-4-phenyl-2H-chromen-2-one 7-Hydroxy-4-phenyl-2H-chromen-2-one Heating->7-Hydroxy-4-phenyl-2H-chromen-2-one Pechmann Condensation ReactionMixture->Heating

Fig. 2: Pechmann Condensation Step
Step 2b: C3-Benzoylation

The selective introduction of a benzoyl group at the C3 position of the pre-formed 7-hydroxy-4-phenylcoumarin is the subsequent and more challenging step. Standard Friedel-Crafts acylation conditions may not be suitable due to the potential for reaction at other positions on the coumarin ring system. Specialized methods for selective C3-acylation of coumarins would be required.

Experimental Protocol:

A reliable and selective method for the C3-benzoylation of a 7-hydroxycoumarin intermediate is not well-documented in readily available literature, posing a significant hurdle for this synthetic route. The development of such a selective acylation would be a key requirement for the successful implementation of this pathway.

Conclusion

Based on the available information, the Knoevenagel condensation (Route 1) presents a more direct and potentially more efficient pathway for the synthesis of this compound. Its one-pot nature and relatively mild conditions make it an attractive option. However, the lack of specific yield data for this exact transformation in the literature necessitates experimental validation to quantify its efficiency.

The Pechmann condensation followed by acylation (Route 2) is a viable, albeit more complex, alternative. The initial Pechmann condensation to form the 7-hydroxycoumarin intermediate is well-established, though yields with ethyl benzoylacetate are moderate. The primary challenge of this route lies in the subsequent selective C3-benzoylation, for which a robust and high-yielding protocol is not readily apparent.

For researchers aiming to synthesize this compound, the Knoevenagel condensation appears to be the more promising starting point for process development and optimization. Further investigation into optimizing the reaction conditions and accurately determining the yield for this one-pot reaction would be a valuable contribution to the synthesis of this class of compounds.

Unveiling the Potential of 3-Benzoyl-7-hydroxy-2H-chromen-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the novelty and therapeutic potential of 3-benzoyl-7-hydroxy-2H-chromen-2-one derivatives. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for identifying promising candidates for further investigation.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique molecular architecture, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the coumarin core, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects. This guide delves into the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, enzyme inhibitory, and antioxidant properties.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various this compound derivatives and their established counterparts.

Anticancer Activity

The anticancer potential of these derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Derivative A (Hypothetical) MCF-7 (Breast)5.8Doxorubicin5.6
Derivative B (Hypothetical) HL60 (Leukemia)8.09Doxorubicin-
Derivative C (Hypothetical) HepG2 (Liver)13.14Doxorubicin-
7-hydroxy-4-phenyl-coumarin linked 1,2,4-triazole AGS (Gastric)2.635-Fluorouracil>100
Coumarin-Thiazolidine Hybrid MCF-7 (Breast)1.03LY294002>10

Note: Data for hypothetical derivatives are representative of values found in the literature for similar compounds to illustrate potential efficacy.

Enzyme Inhibition

This compound and its derivatives have shown significant inhibitory activity against various enzymes implicated in disease pathogenesis.

CompoundTarget EnzymeIC50 (µM)Ki (nM)Reference Inhibitor
This compound Human Dipeptidyl Peptidase III (hDPP III)1.10--
Benzylidene Coumarin Derivative EGFR0.1812-Erlotinib
Benzylidene Coumarin Derivative PI3Kβ0.2612-LY294002
7-benzyloxy-3-benzoyl-coumarin Soybean Lipoxygenase-3 (LOX-3)---
2H-chromene derivatives Human Carbonic Anhydrase IX (hCA IX)--Acetazolamide
2H-chromene derivatives Human Carbonic Anhydrase XII (hCA XII)--Acetazolamide
Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

CompoundDPPH Radical Scavenging Activity (% Inhibition) at 100 µMReference Antioxidant
This compound High (attributed to the phenolic hydroxyl group)[1]Ascorbic Acid
Various Coumarin Derivatives Variable, dependent on substitution patternsAscorbic Acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold is the Pechmann condensation.[1]

Procedure:

  • A mixture of resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent) is heated in the presence of a condensing agent, such as concentrated sulfuric acid or a Lewis acid catalyst.

  • The reaction mixture is stirred at a specified temperature for a set duration.

  • Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Derivatives with substitutions on the benzoyl ring can be synthesized by using appropriately substituted ethyl benzoylacetate precursors.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • After a 48-hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

The inhibitory activity of the compounds against hDPP III can be determined using a fluorometric assay.[2]

Procedure:

  • The recombinant human DPP III enzyme is pre-incubated with various concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a specified time at 37°C.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Arg-Arg-β-naphthylamide.

  • The fluorescence of the released β-naphthylamine is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 340 nm and 425 nm, respectively.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][4][5][6][7]

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Different concentrations of the test compounds are prepared in methanol.

  • In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control well contains DPPH solution and methanol only. Ascorbic acid is used as a positive control.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

A significant body of evidence suggests that the anticancer effects of many coumarin derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[8][9][10][11]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2) AKT->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Coumarin 3-Benzoyl-7-hydroxy- coumarin Derivative Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by coumarin derivatives.

The diagram above illustrates how this compound derivatives can exert their anticancer effects by inhibiting key kinases in the PI3K/AKT pathway, such as PI3K and AKT. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Experimental and Evaluative Workflow

The process of evaluating the novelty and potential of a new series of chemical compounds follows a logical progression from synthesis to comprehensive biological assessment.

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Enzyme Enzyme Inhibition Assays (e.g., hDPP III, PI3K) In_Vitro_Screening->Enzyme Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro_Screening->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Enzyme->SAR Antioxidant->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification In_Vivo In Vivo Studies (Animal Models) Lead_Identification->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: Workflow for the evaluation of novel this compound derivatives.

This workflow diagram outlines the systematic approach to drug discovery and development for this class of compounds, from initial synthesis and characterization to preclinical and clinical evaluation.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives exhibit a remarkable diversity of biological activities, with particular potential in the fields of oncology, inflammation, and neurodegenerative diseases. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the coumarin and benzoyl rings for optimizing potency and selectivity. Further research, guided by the experimental protocols and mechanistic insights provided herein, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. This comparative guide serves as a foundational resource to aid researchers in this endeavor.

References

A Comparative Guide to the Reproducibility of Biological Assays Featuring 3-benzoyl-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of reliable and reproducible scientific findings, the choice of assay components is paramount. For researchers in drug discovery and cell biology, fluorescent probes are indispensable tools for monitoring biochemical processes. This guide provides a comparative analysis of 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin-based compound, and its alternatives in common biological assays. We delve into the reproducibility of assays where this molecule is employed, offering insights into its performance and highlighting key experimental considerations.

Performance Comparison of Fluorescent Probes

Performance Metric This compound Alternative Coumarin Probes (e.g., 7-hydroxycoumarin, aminocoumarins) Non-Coumarin Probes (e.g., Fluorescein, Rhodamine) Key Considerations
Intra-Assay Variability (CV%) Typically <10%[1]Typically <10%[1]Typically <10%[1][2]Lower CV indicates higher precision within a single experiment.
Inter-Assay Variability (CV%) Generally <15%[1]Generally <15%[1]Generally <15%[1][2]Lower CV indicates better reproducibility between different experiments.
Photostability Good (typical for coumarins)[3]Variable, but generally good[3]Can be prone to photobleaching (e.g., Fluorescein)[4][5]Higher photostability is crucial for time-lapse imaging and kinetic studies.
Quantum Yield ModerateCan be high, especially with amino substituents[6]Generally highHigher quantum yield results in a brighter fluorescent signal.
Stokes Shift ModerateModerate to largeVariableA larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio.
pH Sensitivity Phenolic hydroxyl group suggests potential pH sensitivityCan be pH-sensitive, affecting fluorescenceVaries depending on the specific dyeImportant to consider for assays in different cellular compartments or buffer systems.

Key Biological Assays and Experimental Protocols

This compound has been identified as a potent inhibitor of several enzymes, making it a valuable tool for studying their function and for screening potential drug candidates.[7][8] Below are detailed protocols for some of the key assays in which this compound and its alternatives are utilized.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

This assay is used to identify and characterize inhibitors of hDPP III, a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation.[7][8]

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of purified hDPP III (1.5 nM) in 50 mM Tris-HCl buffer (pH 7.4).

    • Prepare stock solutions of this compound and other test compounds (e.g., 10 µM) in a suitable solvent like DMSO.

  • Pre-incubation:

    • In a microplate, pre-incubate the purified hDPP III with the test compounds for 5 minutes at 25°C, followed by 10 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate, Arg2-2NA (40 μM).

    • Incubate the reaction mixture for 15 minutes at 37°C.

  • Measurement:

    • Stop the reaction and measure the absorbance using a spectrophotometer at the appropriate wavelength for the chromogenic product.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition by comparing the activity with and without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by performing a dose-response curve.[9]

Lipoxygenase Inhibition Assay

This assay is employed to screen for inhibitors of lipoxygenases, enzymes involved in inflammatory pathways.[8] A fluorometric approach offers high sensitivity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X LOX Assay Buffer and warm to room temperature before use.

    • Prepare stock solutions of the LOX probe, substrate, and 5-LOX enzyme. Store aliquots at -20°C and keep on ice during the assay.

    • Prepare stock solutions of this compound and other test compounds.

  • Reaction Setup:

    • In a 96-well plate, add the enzyme control, inhibitor control, solvent control, and test compounds.

    • Add the reaction mix containing the LOX Assay Buffer and LOX probe to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation and Measurement:

    • Add the LOX substrate to each well to start the reaction.

    • Immediately begin recording fluorescence at an excitation/emission of 500/536 nm at 30-second intervals for 10-20 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each test compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.[11][12][13]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.[11][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and the logical flow of experiments is crucial for understanding and reproducing research.

G hDPP III Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hDPP III Solution preincubation Pre-incubate Enzyme and Inhibitor prep_enzyme->preincubation prep_inhibitor Prepare Inhibitor Solution (this compound) prep_inhibitor->preincubation prep_substrate Prepare Substrate Solution (Arg2-2NA) reaction Initiate Reaction with Substrate prep_substrate->reaction preincubation->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Absorbance incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for determining the inhibitory activity of this compound on hDPP III.

G Lipoxygenase Pro-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Substrate Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Mediates Inhibitor 3-benzoyl-7-hydroxy- 2H-chromen-2-one Inhibitor->Lipoxygenase Inhibits

Caption: Inhibition of the lipoxygenase pathway by this compound.

G MTT Assay Workflow for Cytotoxicity cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: General workflow for assessing the cytotoxicity of compounds using the MTT assay.

Conclusion

This compound is a versatile compound with significant potential in biological research, particularly as an enzyme inhibitor. While direct comparative data on assay reproducibility is sparse, the general robustness of coumarin-based fluorescent assays suggests that when used under optimized conditions, this compound can yield reliable and reproducible results. For achieving high reproducibility, it is crucial to carefully control experimental parameters, including reagent concentrations, incubation times, and temperature, and to validate the assay with appropriate controls. The provided protocols and workflows serve as a foundation for researchers to design and execute robust experiments, contributing to the generation of high-quality, reproducible data. Further studies directly comparing the reproducibility of assays using this compound with its alternatives would be of great value to the scientific community.

References

A Comparative Guide to the Quantum Yield of Fluorescent Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins are a prominent class of fluorophores widely utilized in various scientific disciplines due to their versatile photophysical properties, including high quantum yields and excellent photostability.[1][2] These characteristics make them ideal candidates for applications ranging from laser dyes to advanced fluorescent probes in bioimaging.[3][4] The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for evaluating the performance of a fluorophore. This guide provides an objective comparison of the quantum yields of different fluorescent coumarins, supported by experimental data and detailed methodologies.

Data Presentation: Photophysical Properties of Common Coumarins

The quantum yield of coumarins is highly sensitive to their molecular structure and the surrounding solvent environment.[5] Substituents on the coumarin core, particularly electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position, can significantly enhance fluorescence intensity through an intramolecular charge transfer (ICT) mechanism.[3] Furthermore, solvent polarity can drastically alter quantum yields; for instance, many aminocoumarins exhibit decreased emission in polar solvents due to rotational freedom in the excited state, a phenomenon that is suppressed in structurally rigid analogs.[5]

The following table summarizes the key photophysical properties of several common coumarin derivatives.

Coumarin DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
Coumarin 13734560.73Ethanol
Coumarin 1--0.56 -> 0.23Glycerol (20°C -> 80°C)[5]
Coumarin 2365470-Water[6]
Coumarin 1534185300.53Ethanol[7]
Coumarin 4e~440~4400.83DMSO[3]
Benzo[g]coumarin (ester)-534--[1]
Benzo[g]coumarin (ketone)-549--[1]

Experimental Protocols: Measuring Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound is most commonly determined by comparing its fluorescence properties to those of a well-characterized standard.

Principle: The method involves measuring the integrated fluorescence intensities and the absorbances at the excitation wavelength for both the unknown sample and a standard of known quantum yield (ΦF).

Materials and Equipment:

  • Fluorophore of Interest (Sample): e.g., a synthesized coumarin derivative.

  • Standard Fluorophore: A compound with a known, stable quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 1.0 N H2SO4 (ΦF = 0.55) or Coumarin 153 in ethanol (ΦF ≈ 0.53) are common standards.[5][7]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO, water). It is crucial that the same solvent is used for both the sample and the standard.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Fluorescence Spectrophotometer (Fluorometer): For measuring emission spectra.

  • Quartz Cuvettes: 1 cm path length.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sample and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the intended excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each prepared solution.

    • Note the absorbance value at the excitation wavelength (A) for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer. This wavelength must be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution. The emission range should be set to cover the entire fluorescence band of the compound.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for both the sample (Is) and the standard (Ir).

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    • Where:

      • Φ is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity (area under the emission curve).

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts s and r refer to the sample and the reference standard, respectively.

Visualizations

The following diagrams illustrate key concepts and workflows related to coumarin fluorescence.

experimental_workflow cluster_prep Preparation cluster_calc Calculation prep_solutions Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) measure_abs Measure Absorbance (A) at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra (Integrated Intensity, I) prep_solutions->measure_fluor select_standard Select Standard (e.g., Quinine Sulfate) select_standard->prep_solutions calculate_qy Calculate Quantum Yield (Φs) Φs = Φr * (Is/Ir) * (Ar/As) * (ns²/nr²) measure_abs->calculate_qy measure_fluor->calculate_qy

Caption: Workflow for Relative Quantum Yield Measurement.

ICT_mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) coumarin_core_S0 Coumarin Core ewg 3-EWG (e.g., -CN) coumarin_core_S0->ewg excitation Photoexcitation (hν) edg 7-EDG (e.g., -NR2) edg->coumarin_core_S0 coumarin_core_S1 Coumarin Core (Polarized) ewg_S1 3-EWG (-δ) coumarin_core_S1->ewg_S1 emission Fluorescence (hν') edg_S1 7-EDG (+δ) edg_S1->coumarin_core_S1 ict Intramolecular Charge Transfer edg_S1->ict ict->ewg_S1

Caption: Intramolecular Charge Transfer (ICT) in Coumarins.

References

Safety Operating Guide

Proper Disposal of 3-benzoyl-7-hydroxy-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a clear, step-by-step guide for the proper disposal of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS No. 19088-67-6), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Due to the limited availability of comprehensive toxicological and environmental fate data for this compound, it must be handled as a hazardous substance. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," dictates the required disposal method.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Essential Safety and Handling Information

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[4]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention.P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3][4]
Recommended PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[4]
First Aid - Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4]
First Aid - Eye Contact Rinse out with plenty of water. Call in ophthalmologist. Remove contact lenses.[4]
First Aid - Ingestion Immediately make victim drink water (two glasses at most). Consult a physician.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) Verification:

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE as specified in the table above.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, disposable labware), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, in good condition, and have a secure lid.

  • Label the container as "Hazardous Waste" and clearly identify the contents: "this compound, CAS: 19088-67-6".

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Scheduling a Chemical Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

5. Spill Management:

  • In the event of a spill, do not attempt to clean it up without the proper training and equipment.

  • Evacuate the immediate area and alert your supervisor and the EHS office.

  • For containment, cover drains and collect the spilled material, taking care to avoid dust generation.[1][4] Place the collected material into a designated hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection 2. Collect Waste in a Designated, Labeled Container ppe->waste_collection container_label Label: 'Hazardous Waste' 'this compound' waste_collection->container_label storage 3. Store Securely in Waste Accumulation Area waste_collection->storage ehs_contact 4. Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

References

Navigating the Safe Handling of 3-benzoyl-7-hydroxy-2H-chromen-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS No. 19088-67-6), a compound of interest in various research and development applications. Strict adherence to the following procedures is critical to ensure personnel safety and mitigate potential environmental impact.

Recommended Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted prior to handling. The following table summarizes the minimum required personal protective equipment.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection Laboratory coat or other suitable protective clothing to prevent skin contact.
Respiratory Protection In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: Safe Handling and Use

Handling of this compound should only be performed by trained personnel in a designated and well-ventilated laboratory area, preferably within a chemical fume hood.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and functional.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, perform this task in a fume hood or a balance enclosure to minimize inhalation exposure.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • During Use:

    • Keep containers of the compound closed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

    • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

All waste containing this compound, including empty containers, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous waste.

Disposal Protocol:

  • Collect all waste in appropriately labeled, leak-proof containers.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound in Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoyl-7-hydroxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-benzoyl-7-hydroxy-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.